L-tyrosyl-L-aspartic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H16N2O6 |
|---|---|
Molecular Weight |
296.28 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C13H16N2O6/c14-9(5-7-1-3-8(16)4-2-7)12(19)15-10(13(20)21)6-11(17)18/h1-4,9-10,16H,5-6,14H2,(H,15,19)(H,17,18)(H,20,21)/t9-,10-/m0/s1 |
InChI Key |
QZOSVNLXLSNHQK-UWVGGRQHSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CC(=O)O)C(=O)O)N)O |
Origin of Product |
United States |
Foundational & Exploratory
L-tyrosyl-L-aspartic acid chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tyrosyl-L-aspartic acid, a dipeptide composed of L-tyrosine and L-aspartic acid, has emerged as a significant biomolecule with regulatory functions, particularly within plant metabolism. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an in-depth look at its biological role and associated signaling pathways. The information is curated to support researchers and professionals in the fields of biochemistry, drug development, and agricultural science.
Chemical Properties
This compound (Tyr-Asp) is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid through a peptide bond.[1] Its chemical structure and properties are derived from the characteristics of its constituent amino acids.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in Table 1. It is important to note that while some properties are experimentally determined, others are predicted based on computational models.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | PubChem[1] |
| Molecular Weight | 296.28 g/mol | PubChem[1] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid | PubChem[1] |
| Predicted Water Solubility | 1.5 g/L | FooDB[2] |
| Predicted pKa (Strongest Acidic) | 3 | FooDB[2] |
| Predicted pKa (Strongest Basic) | 8.48 | FooDB[2] |
| Melting Point of L-Tyrosine | >300 °C (decomposes) | ChemicalBook[3] |
| Melting Point of L-Aspartic Acid | >300 °C (decomposes) | ChemBK[4] |
Experimental Protocols
Synthesis of this compound
This compound can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols. The Fmoc/tBu strategy is a commonly employed method.
Protocol: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in a non-polar solvent like dichloromethane (DCM).
-
First Amino Acid Attachment: Attach the C-terminal amino acid, Fmoc-Asp(OtBu)-OH, to the swollen resin. This is typically done in the presence of a base such as diisopropylethylamine (DIEA).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the attached aspartic acid using a solution of piperidine in dimethylformamide (DMF).
-
Peptide Coupling: Couple the next amino acid, Fmoc-Tyr(tBu)-OH, to the deprotected N-terminus of the resin-bound aspartic acid. This step is facilitated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA.
-
Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.
-
Cleavage and Deprotection: Once the dipeptide is assembled on the resin, cleave it from the solid support and simultaneously remove the side-chain protecting groups (tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane.
-
Precipitation and Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the precipitate, and wash with cold ether to remove remaining scavengers. The resulting solid is the crude this compound.
Purification
The crude dipeptide is typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC).
Protocol: RP-HPLC Purification
-
Column: Utilize a C18 stationary phase column suitable for peptide purification.
-
Mobile Phase: A common mobile phase system consists of Solvent A (e.g., 0.1% TFA in water) and Solvent B (e.g., 0.1% TFA in acetonitrile).
-
Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. The specific gradient will depend on the hydrophobicity of the peptide and should be optimized.
-
Detection: Monitor the elution of the peptide by UV absorbance, typically at 214 nm and 280 nm (due to the tyrosine residue).
-
Fraction Collection and Lyophilization: Collect the fractions containing the pure peptide, pool them, and lyophilize to obtain the final purified this compound as a white powder.[5]
Analysis
The purity and identity of the synthesized dipeptide can be confirmed by analytical RP-HPLC and mass spectrometry.
Protocol: Analytical RP-HPLC
-
Column: Employ an analytical C18 column.
-
Mobile Phase and Gradient: Use a similar mobile phase system as in the purification step, but with a faster gradient.
-
Detection: Monitor the absorbance at 214 nm and 280 nm. A single, sharp peak is indicative of a pure compound.
Protocol: Mass Spectrometry
-
Technique: Use electrospray ionization mass spectrometry (ESI-MS) to determine the molecular weight of the dipeptide.
-
Expected Mass: The expected monoisotopic mass of this compound (C₁₃H₁₆N₂O₆) is approximately 296.10 Da.
Biological Activity and Signaling Pathway
Recent studies have revealed a significant regulatory role for this compound in plant metabolism, particularly in response to oxidative stress.[6][7][8]
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)
This compound has been identified as an inhibitor of the key glycolytic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPC).[6][8] This inhibition is specific to the dipeptide, as the individual amino acids L-tyrosine and L-aspartic acid do not exhibit the same effect. The inhibition of GAPC by Tyr-Asp redirects the metabolic flux of glucose.[6][8]
Redirection of Glucose Metabolism to the Pentose Phosphate Pathway (PPP)
By inhibiting GAPC, this compound diverts glucose-6-phosphate from glycolysis into the pentose phosphate pathway (PPP).[6][8][9] The primary outcome of this metabolic shift is an increase in the production of NADPH.
Enhancement of Oxidative Stress Tolerance
The increased production of NADPH is crucial for regenerating the reduced form of glutathione (GSH), a key antioxidant.[7][9] This enhanced antioxidant capacity helps plants to mitigate the damaging effects of reactive oxygen species (ROS) and improves their tolerance to oxidative stress conditions.[6][7]
Signaling Pathway Diagram
The signaling pathway illustrating the action of this compound is depicted below.
Caption: Signaling pathway of this compound in plant stress response.
Experimental Workflow Diagram
The general workflow for investigating the effects of this compound is outlined below.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound is a dipeptide with defined chemical properties and significant, specific biological activity. Its role as a metabolic regulator in plants highlights the potential for developing novel strategies to enhance crop resilience to environmental stressors. The experimental protocols outlined in this guide provide a foundation for the synthesis, purification, and analysis of this and similar peptides. Further research into the precise molecular interactions and the broader physiological effects of this compound in various biological systems is warranted and holds promise for applications in agriculture and beyond.
References
- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound Aspartyl-Tyrosine (FDB111818) - FooDB [foodb.ca]
- 3. L-Tyrosine | 60-18-4 [chemicalbook.com]
- 4. agilent.com [agilent.com]
- 5. bachem.com [bachem.com]
- 6. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tyr-Asp inhibition of glyceraldehy ... | Article | H1 Connect [archive.connect.h1.co]
- 8. embopress.org [embopress.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of L-tyrosyl-L-aspartic Acid
This technical guide provides a comprehensive overview of the synthesis and characterization of the dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp). The document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry. It outlines a detailed solution-phase synthesis protocol, including protecting group strategies, coupling reactions, and deprotection methods. Furthermore, it details the analytical techniques for the characterization of the synthesized dipeptide, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through a solution-phase peptide coupling strategy. This method involves the use of protected amino acid derivatives to prevent unwanted side reactions and ensure the formation of the desired peptide bond. The general workflow for the synthesis is depicted below.
Caption: Solution-phase synthesis workflow for this compound.
Protecting Group Strategy
To ensure regioselective peptide bond formation and prevent side reactions, a robust protecting group strategy is essential. For the synthesis of Tyr-Asp, the following protecting groups are commonly employed:
-
N-terminal protection of Tyrosine: The α-amino group of tyrosine is protected with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the coupling reaction but can be readily removed under acidic conditions.
-
Side-chain protection of Tyrosine: The phenolic hydroxyl group of tyrosine is protected as a benzyl ether (Bzl). This protecting group is stable during the coupling and N-terminal deprotection steps and can be removed by hydrogenolysis.
-
C-terminal protection of Aspartic Acid: The α-carboxyl group of aspartic acid is protected as a methyl ester (OMe). This prevents its participation in the coupling reaction and can be cleaved by saponification.
-
Side-chain protection of Aspartic Acid: The β-carboxyl group of aspartic acid is protected as a benzyl ester (OBzl), which can be removed simultaneously with the tyrosine side-chain protection via hydrogenolysis.
Experimental Protocol: Solution-Phase Synthesis
A representative synthesis is as follows: to a flask equipped with a magnetic stir bar was added H-Tyr(OBn)-OMe•HCl (1.00 g, 3.11 mmol, 1.00 equiv) and DCM (15.50 mL, 0.2 M)[1]. Boc-Asp(α-OBn)-OH (1.21 g, 3.73 mmol, 1.00 equiv), HOBT•H2O (0.57 g, 3.73 mmol, 1.20 equiv), EDC•HCl (0.72 g, 3.73 mmol, 1.20 equiv)[1]. DIPEA (1.30 mL, 7.46 mmol, 2.40 equiv) were added to the stirring solution[1].
Step 1: Peptide Coupling
-
Dissolve Boc-Tyr(Bzl)-OH (1 equivalent) and H-Asp(OBzl)-OMe (1 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.4 equivalents) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the protected dipeptide, Boc-Tyr(Bzl)-Asp(OBzl)-OMe.
Step 2: Saponification of the Methyl Ester
-
Dissolve the protected dipeptide in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) (1.5 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield Boc-Tyr(Bzl)-Asp(OBzl)-OH.
Step 3: Global Deprotection via Hydrogenolysis
-
Dissolve the resulting protected dipeptide acid in methanol (MeOH).
-
Add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12-16 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate in vacuo to yield the crude this compound.
Step 4: Purification
The crude dipeptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). The fractions containing the pure product are collected and lyophilized to obtain this compound as a white solid.
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed by various analytical techniques. The logical flow of the characterization process is outlined in the diagram below.
Caption: Workflow for the characterization of this compound.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesized this compound.
| Parameter | Expected Value |
| Molecular Formula | C₁₃H₁₆N₂O₆ |
| Molecular Weight | 296.28 g/mol |
| Appearance | White solid |
| Yield | 60-70% (after purification) |
| Melting Point | >200 °C (decomposes) |
| Specific Rotation [α]D | (c=1, H₂O) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the dipeptide. The spectra are typically recorded in D₂O or DMSO-d₆.
Table 1: Expected ¹H NMR Chemical Shifts (δ) for this compound in D₂O
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| Tyr α-CH | ~4.2 | dd | J = 8.0, 5.0 |
| Tyr β-CH₂ | ~3.0, ~2.8 | m | |
| Tyr Aromatic CH | ~7.0 | d | J = 8.5 |
| Tyr Aromatic CH | ~6.7 | d | J = 8.5 |
| Asp α-CH | ~4.5 | dd | J = 9.0, 4.0 |
| Asp β-CH₂ | ~2.7, ~2.6 | m |
Table 2: Expected ¹³C NMR Chemical Shifts (δ) for this compound in D₂O
| Carbon | Chemical Shift (ppm) |
| Tyr C=O | ~174 |
| Tyr α-C | ~56 |
| Tyr β-C | ~37 |
| Tyr Aromatic C-OH | ~156 |
| Tyr Aromatic C-H | ~131, ~116 |
| Tyr Aromatic C-β | ~128 |
| Asp C=O (amide) | ~175 |
| Asp C=O (acid) | ~177, ~178 |
| Asp α-C | ~52 |
| Asp β-C | ~38 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the dipeptide and to study its fragmentation pattern.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) |
| [M+H]⁺ | 297.1081 | ~297.1 |
| [M+Na]⁺ | 319.0900 | ~319.1 |
| [M-H]⁻ | 295.0935 | ~295.1 |
Expected Fragmentation Pattern: In positive ion mode, fragmentation is expected to occur at the peptide bond, leading to the formation of b- and y-ions. The major expected fragments would be the y₁ ion (Aspartic acid + H) at m/z 134.0 and the b₁ ion (Tyrosine - CO) at m/z 136.1.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the dipeptide. The spectrum is typically recorded as a KBr pellet.
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H (hydroxyl and carboxylic acid) and N-H (amine) stretching |
| 3100-3000 | Aromatic and aliphatic C-H stretching |
| ~1730 | C=O stretching (carboxylic acid) |
| ~1650 (Amide I) | C=O stretching (amide) |
| ~1540 (Amide II) | N-H bending and C-N stretching (amide) |
| ~1515 | Aromatic C=C stretching |
| ~1400 | C-O-H bending (carboxylic acid) |
| ~1240 | C-O stretching (phenol) |
This comprehensive guide provides a detailed framework for the synthesis and characterization of this compound. The provided protocols and expected data serve as a valuable resource for researchers and scientists working in the field of peptide chemistry.
References
The Biological Activity of Tyr-Asp Dipeptide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide Tyr-Asp (Tyrosine-Aspartic Acid) has emerged as a significant bioactive molecule with potent regulatory effects on cellular metabolism, particularly in the context of oxidative stress. This technical guide provides an in-depth overview of the biological activity of Tyr-Asp, focusing on its mechanism of action, quantitative data, and the experimental protocols used to elucidate its function. Tyr-Asp has been identified as a specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC), leading to a redirection of metabolic flux towards the pentose phosphate pathway (PPP) and a subsequent increase in the production of NADPH.[1][2][3][4][5][6] This mode of action underpins its ability to enhance tolerance to oxidative stress. Furthermore, peptides containing tyrosine and aspartic acid residues have demonstrated direct antioxidant properties. This guide will detail the signaling pathways involved, present available quantitative data in a structured format, and provide comprehensive experimental methodologies to facilitate further research and development.
Core Biological Activity: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)
The primary and most well-characterized biological function of the Tyr-Asp dipeptide is the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC).[1][2][3][4][5][6][7] GAPC is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting this step, Tyr-Asp effectively modulates the flow of glucose-derived carbons through central metabolism.
Mechanism of Action
The inhibition of GAPC by Tyr-Asp leads to a significant metabolic reprogramming. The accumulation of upstream glycolytic intermediates redirects the metabolic flux into the Pentose Phosphate Pathway (PPP).[1][2][3][5][6][8] The primary outcomes of this metabolic shift are:
-
Increased NADPH Production: The PPP is the major source of cellular NADPH (Nicotinamide Adenine Dinucleotide Phosphate, reduced form). The increased flux through the PPP directly results in a higher NADPH/NADP+ ratio.[2][3][5]
-
Enhanced Oxidative Stress Tolerance: NADPH is a critical reducing equivalent for antioxidant defense systems. It is the primary electron donor for glutathione reductase, which maintains a reduced pool of glutathione, a key cellular antioxidant. The elevated NADPH levels resulting from GAPC inhibition by Tyr-Asp bolster the cell's capacity to neutralize reactive oxygen species (ROS), thereby improving tolerance to oxidative stress.[1][2][3][4][6][7][8]
Specificity of Action
The inhibitory action of Tyr-Asp exhibits a degree of specificity. Studies have shown that while it effectively inhibits GAPC, it does not affect the activity of other related enzymes such as GAPA/B (a photosynthetic GAPC isozyme) or GAPN (non-phosphorylating glyceraldehyde-3-phosphate dehydrogenase).[5] Furthermore, Tyr-Asp does not inhibit phosphoenolpyruvate carboxykinase (PEPCK), another key enzyme in central carbon metabolism.[1][2][3][4][7] This specificity suggests a targeted regulatory role for the dipeptide.
Quantitative Data
The following table summarizes the key quantitative data related to the biological activity of Tyr-Asp and related peptides.
| Parameter | Analyte | Value | Experimental System | Reference |
| Inhibitory Concentration | Tyr-Asp | 100 µM | In vitro GAPC enzymatic assay | [5] |
| Cellular Protection | DDDY (Asp-Asp-Asp-Tyr) | Reduces ROS levels | AAPH-induced oxidative stress in HepG2 cells | [9] |
| Cellular Protection | DYDD (Asp-Tyr-Asp-Asp) | Reduces ROS levels | AAPH-induced oxidative stress in HepG2 cells | [9] |
Signaling and Metabolic Pathways
The biological activity of Tyr-Asp directly impacts central carbon metabolism. The following diagrams illustrate the key signaling pathway and a conceptual experimental workflow.
Experimental Protocols
This section provides an overview of the key experimental methodologies for studying the biological activity of Tyr-Asp.
Synthesis and Purification of Tyr-Asp Dipeptide
The Tyr-Asp dipeptide can be synthesized using standard solid-phase or solution-phase peptide synthesis protocols.
Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy (General Protocol):
-
Resin Selection and Loading: A suitable resin (e.g., Wang or 2-chlorotrityl chloride resin) is selected. The C-terminal amino acid (Aspartic Acid), with its alpha-amino group protected by Fmoc (9-fluorenylmethyloxycarbonyl) and its side chain protected by a t-butyl (tBu) group, is coupled to the resin.
-
Fmoc Deprotection: The Fmoc group is removed using a solution of piperidine in a suitable solvent (e.g., 20% piperidine in DMF).
-
Coupling of Tyrosine: The next amino acid (Tyrosine), with its alpha-amino group Fmoc-protected and its side chain protected (e.g., with tBu), is activated using a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the deprotected N-terminus of the resin-bound aspartic acid.
-
Final Deprotection and Cleavage: Once the dipeptide is assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers such as water and triisopropylsilane).
-
Purification: The crude peptide is precipitated with cold diethyl ether, and the pellet is dissolved in a suitable solvent (e.g., water/acetonitrile mixture). The dipeptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified Tyr-Asp dipeptide is characterized by mass spectrometry to confirm its molecular weight and by analytical HPLC to assess its purity.
GAPC Enzymatic Activity and Inhibition Assay
The activity of GAPC is typically measured spectrophotometrically by monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
GAPC enzyme source (e.g., purified recombinant GAPC or plant protein extract)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 5 mM EDTA)
-
NAD+ solution
-
Glyceraldehyde-3-phosphate (G3P) substrate solution
-
Tyr-Asp dipeptide stock solution
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer and NAD+.
-
Enzyme and Inhibitor Incubation: In the wells of a microplate, add the GAPC enzyme source. For the inhibition assay, add varying concentrations of the Tyr-Asp dipeptide solution. Include control wells with no inhibitor. Incubate for a defined period at a controlled temperature (e.g., 10 minutes at 25°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the G3P substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm over time. The rate of NADH production is proportional to the GAPC activity.
-
Data Analysis: Calculate the initial reaction velocities from the linear portion of the kinetic curves. For the inhibition assay, plot the percentage of GAPC activity against the concentration of Tyr-Asp to determine the IC50 value.
Measurement of NADPH/NADP+ Ratio
The ratio of NADPH to NADP+ can be determined using a cycling assay, which amplifies the signal for accurate quantification.
Materials:
-
Cell or tissue samples
-
Acid extraction buffer (e.g., 0.2 M HCl) for NADP+
-
Alkaline extraction buffer (e.g., 0.2 M NaOH) for NADPH
-
Assay buffer (e.g., Tris-HCl buffer)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
Glucose-6-phosphate (G6P)
-
Thiazolyl blue tetrazolium bromide (MTT)
-
Phenazine ethosulfate (PES)
Procedure:
-
Sample Extraction: Harvest cells or tissues and immediately quench metabolic activity. For NADPH measurement, extract with the alkaline buffer. For NADP+ measurement, extract with the acid buffer. Heat the extracts to destroy interfering enzymes and then neutralize the pH.
-
Cycling Reaction: In a microplate, add the extracted samples to the assay buffer containing G6P, MTT, and PES.
-
Reaction Initiation: Add G6PDH to start the cycling reaction. G6PDH reduces NADP+ to NADPH using G6P. The NADPH then reduces MTT to a colored formazan product via PES. The NADP+ is regenerated and can be reduced again, amplifying the signal.
-
Absorbance Measurement: After a defined incubation period, measure the absorbance of the formazan product at the appropriate wavelength (e.g., 570 nm).
-
Quantification: Use a standard curve generated with known concentrations of NADPH and NADP+ to determine the amounts in the samples. Calculate the NADPH/NADP+ ratio.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to prevent the formation of a fluorescent probe by peroxyl radicals in a cellular environment.
Materials:
-
HepG2 human hepatocarcinoma cells
-
Cell culture medium
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) probe
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH) radical initiator
-
Tyr-Asp dipeptide
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well microplate and allow them to adhere and grow to confluence.
-
Cell Treatment: Treat the cells with various concentrations of the Tyr-Asp dipeptide and the DCFH-DA probe. Incubate to allow for cellular uptake.
-
Induction of Oxidative Stress: Add the AAPH solution to the wells to generate peroxyl radicals.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity over time. The oxidation of DCFH to the highly fluorescent dichlorofluorescein (DCF) is monitored.
-
Data Analysis: The antioxidant activity of Tyr-Asp is determined by its ability to quench the fluorescence compared to control cells treated only with AAPH. The results can be expressed as quercetin equivalents.
Conclusion
The Tyr-Asp dipeptide represents a fascinating example of a small biomolecule with a specific and potent regulatory role in central metabolism. Its ability to inhibit GAPC and consequently enhance the cellular antioxidant capacity through increased NADPH production highlights its potential as a modulator of cellular responses to oxidative stress. The experimental protocols detailed in this guide provide a framework for the further investigation and potential application of Tyr-Asp in various fields, including agriculture, nutrition, and therapeutics. Further research is warranted to fully elucidate its spectrum of biological activities and to explore its potential for drug development and other biotechnological applications.
References
- 1. Tyr-Asp inhibition of glyceraldehy ... | Article | H1 Connect [archive.connect.h1.co]
- 2. embopress.org [embopress.org]
- 3. embopress.org [embopress.org]
- 4. researchgate.net [researchgate.net]
- 5. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana [frontiersin.org]
- 7. Tyr-Asp inhibition of glyceraldehyde 3-phosphate dehydrogenase affects plant redox metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Tyrosyl-L-Aspartic Acid: A Dipeptide Modulator of Plant Stress Response and Redox Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
L-tyrosyl-L-aspartic acid (Tyr-Asp) is a proteogenic dipeptide that has emerged as a significant small molecule regulator in plant biological systems. This technical guide delves into the core functions of Tyr-Asp, with a particular focus on its role in enhancing plant tolerance to oxidative stress. The primary mechanism of action involves the direct inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC), leading to a redirection of carbon flux through the pentose phosphate pathway (PPP). This metabolic shift results in increased production of NADPH, a critical reducing equivalent for mitigating oxidative damage. This document provides a comprehensive overview of the known signaling pathways, detailed experimental protocols for studying Tyr-Asp's effects, and a summary of the available, albeit limited, quantitative data.
Introduction
The ability of organisms to perceive and respond to environmental stressors is fundamental to their survival. In plants, this involves a complex network of signaling molecules and metabolic reprogramming. Recent research has identified the dipeptide this compound as a novel player in this network, acting at the interface of metabolism and stress signaling[1][2]. Unlike its constituent amino acids, tyrosine and aspartic acid, the dipeptide itself exhibits specific inhibitory activity against a key enzyme in glycolysis, highlighting the importance of its peptide structure for its biological function[2]. This guide aims to consolidate the current understanding of Tyr-Asp's function and provide the necessary technical information for researchers to investigate its role further.
Core Function and Mechanism of Action
The primary established function of this compound in biological systems, specifically in plants, is the enhancement of tolerance to oxidative stress[1][2]. This is achieved through a direct molecular interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC)[2][3].
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)
Tyr-Asp acts as an inhibitor of GAPC, a crucial enzyme in the glycolytic pathway that catalyzes the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By inhibiting GAPC, Tyr-Asp effectively creates a bottleneck in glycolysis[2]. This inhibition is specific to the dipeptide, as the individual amino acids L-tyrosine and L-aspartic acid do not exhibit the same effect[2].
Redirection of Metabolic Flux to the Pentose Phosphate Pathway (PPP)
The inhibition of GAPC by Tyr-Asp leads to an accumulation of upstream glycolytic intermediates. This accumulation forces a redirection of carbon flux from glycolysis into the oxidative branch of the pentose phosphate pathway (PPP)[1][2]. The PPP is a major metabolic route for the production of NADPH.
Increased NADPH Production and Oxidative Stress Mitigation
The enhanced flux through the PPP results in a significant increase in the cellular pool of NADPH. NADPH is a potent reducing agent that serves as a key cofactor for antioxidant enzymes, such as glutathione reductase, which are essential for detoxifying reactive oxygen species (ROS) and mitigating oxidative damage[1]. The increased NADPH/NADP+ ratio conferred by Tyr-Asp activity strengthens the plant's antioxidant capacity, thereby improving its resilience to oxidative stress conditions[2].
Signaling Pathways
The signaling network in which Tyr-Asp operates is centered on the regulation of metabolic pathways to counteract stress. While a complete upstream and downstream signaling cascade for Tyr-Asp is still under investigation, a working model has been proposed.
A Working Model of Tyr-Asp Action
Under conditions of stress, cellular protein degradation and autophagy are upregulated, leading to an accumulation of dipeptides, including Tyr-Asp[1]. This accumulation serves as a signal that modulates metabolic activity. The inhibition of GAPC by Tyr-Asp represents the core signaling event, which then triggers the downstream metabolic shift towards the PPP and NADPH production. This provides a direct link between the catabolic process of protein recycling and the anabolic requirements for stress defense.
Quantitative Data
Currently, there is a notable absence of specific quantitative data in the public domain regarding the inhibitory potency of this compound on GAPC and its downstream metabolic effects. To facilitate future research and provide a baseline for comparison, the following table structure is proposed for the presentation of such data once it becomes available.
| Parameter | Value | Organism/System | Reference |
| IC50 (GAPC Inhibition) | Data not available | e.g., Arabidopsis thaliana | |
| Fold Change in NADPH Levels | Data not available | e.g., Arabidopsis thaliana seedlings | |
| Metabolite | Fold Change (Tyr-Asp vs. Control) | Organism/System | Reference |
| e.g., Glucose-6-phosphate | Data not available | e.g., Arabidopsis thaliana cell culture | |
| e.g., 6-Phosphogluconate | Data not available | e.g., Arabidopsis thaliana cell culture | |
| e.g., Ribulose-5-phosphate | Data not available | e.g., Arabidopsis thaliana cell culture |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's function.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound for use in biological assays.
Methodology: Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is a standard and effective method.
Protocol:
-
Resin Preparation: Start with a Rink Amide resin for a C-terminal amide or a pre-loaded Wang or 2-chlorotrityl chloride resin with Fmoc-Asp(OtBu)-OH for a C-terminal carboxylic acid. Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection of Aspartic Acid: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for an additional 15 minutes to remove the Fmoc protecting group from the aspartic acid residue. Wash the resin thoroughly with DMF.
-
Coupling of Tyrosine:
-
Activate Fmoc-Tyr(tBu)-OH (3 equivalents relative to resin loading) with a coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in the presence of DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling step.
-
-
Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal tyrosine residue using 20% piperidine in DMF as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) for 2-3 hours at room temperature to cleave the dipeptide from the resin and remove the side-chain protecting groups (OtBu and tBu).
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the wash.
-
Dry the crude peptide pellet.
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water with a small amount of acetonitrile and/or formic acid).
-
Purify the dipeptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions containing the pure peptide and confirm the identity and purity by mass spectrometry and analytical HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
GAPC Enzymatic Activity Assay and Inhibition by Tyr-Asp
Objective: To measure the enzymatic activity of GAPC and determine the inhibitory effect of this compound.
Methodology: The assay is based on monitoring the reduction of NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.
Protocol:
-
Recombinant GAPC Expression and Purification: Express and purify recombinant GAPC from the organism of interest (e.g., Arabidopsis thaliana) using a suitable expression system (e.g., E. coli) and purification method (e.g., Ni-NTA affinity chromatography for His-tagged protein).
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM Tricine-KOH (pH 8.5), 10 mM Na3AsO4, 1 mM NAD+, and 5 mM DTT.
-
Inhibitor Preparation: Prepare a stock solution of this compound in the reaction buffer. Perform serial dilutions to obtain a range of inhibitor concentrations for IC50 determination.
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the reaction buffer.
-
Add the desired concentration of this compound or a vehicle control.
-
Add a fixed amount of purified GAPC enzyme.
-
Pre-incubate the mixture for 10 minutes at 25°C.
-
Initiate the reaction by adding the substrate, D-glyceraldehyde-3-phosphate (G3P), to a final concentration of 2 mM.
-
Immediately measure the increase in absorbance at 340 nm every 30 seconds for 10 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V0) from the linear portion of the absorbance versus time plot.
-
Plot the percentage of GAPC activity inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Quantification of NADPH Levels in Response to Tyr-Asp Treatment
Objective: To quantify the intracellular levels of NADPH in plant tissues or cells treated with this compound.
Methodology: A colorimetric or fluorometric enzymatic cycling assay can be used for the sensitive detection of NADPH.
Protocol:
-
Plant Material and Treatment: Grow plants (e.g., Arabidopsis thaliana seedlings) under controlled conditions. Treat the plants with a solution of this compound or a mock solution for a specified duration.
-
Sample Extraction:
-
Harvest and flash-freeze the plant tissue in liquid nitrogen.
-
Homogenize the tissue in an NADP/NADPH extraction buffer.
-
Centrifuge the homogenate to pellet cell debris.
-
To specifically measure NADPH, the extract can be heated to 60°C for 30 minutes to degrade NADP+.
-
-
NADPH Quantification:
-
Use a commercial NADP/NADPH quantification kit following the manufacturer's instructions.
-
Typically, the assay involves an enzymatic cycling reaction where NADPH is used to reduce a substrate, which then reacts with a probe to generate a colored or fluorescent product.
-
Prepare a standard curve using known concentrations of NADPH.
-
Add the plant extracts and standards to a 96-well plate.
-
Add the reaction mixture and incubate for the recommended time.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the NADPH concentration in the samples by interpolating from the standard curve.
-
Normalize the NADPH levels to the total protein concentration or fresh weight of the tissue.
-
Compare the NADPH levels between Tyr-Asp-treated and control samples.
-
Conclusion and Future Directions
This compound represents a fascinating example of a small biomolecule with a specific regulatory function in plant metabolism and stress response. Its ability to inhibit GAPC and consequently boost NADPH production provides a direct mechanism for enhancing oxidative stress tolerance. However, the field is still in its nascent stages, and many questions remain unanswered.
Future research should focus on:
-
Determining the IC50 value of Tyr-Asp for GAPC inhibition to quantify its inhibitory potency.
-
Performing metabolomic and proteomic studies to obtain a global view of the cellular changes induced by Tyr-Asp treatment.
-
Elucidating the upstream signaling pathways that regulate the production and accumulation of Tyr-Asp under stress.
-
Investigating the potential role of Tyr-Asp in other biological systems , including other plant species and potentially in animal systems.
-
Exploring the therapeutic or agricultural applications of Tyr-Asp as a biostimulant or a protective agent against oxidative stress.
The detailed protocols and structured approach to data presentation provided in this guide are intended to serve as a valuable resource for the scientific community to advance our understanding of this intriguing dipeptide.
References
An In-depth Technical Guide on the Structure and Conformation of the Tyr-Asp Peptide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide L-Tyrosyl-L-Aspartic acid (Tyr-Asp or YD) is a fundamental biomolecule formed from the condensation of L-tyrosine and L-aspartic acid.[1] While seemingly simple, its constituent amino acids confer significant properties, including aromaticity, hydrophobicity (from Tyrosine), and negative charge (from Aspartic Acid), which dictate its structural conformation and potential biological interactions. This document provides a comprehensive technical overview of the Tyr-Asp peptide, focusing on its physicochemical properties, structural and conformational analysis, synthesis protocols, and known biological significance.
Introduction
Dipeptides, the simplest peptide units, serve as critical components in biochemistry and pharmacology. They can act as signaling molecules, metabolic intermediates, or building blocks for larger polypeptides. The Tyr-Asp dipeptide is of particular interest due to the unique combination of its residues. Tyrosine's phenolic side chain can participate in hydrogen bonding and π-stacking interactions, while aspartic acid's carboxyl side chain provides a negative charge at physiological pH, enabling electrostatic interactions.[2] This duality makes Tyr-Asp a valuable subject for studying peptide-receptor interactions, protein folding, and as a motif in larger bioactive molecules. Recent studies have identified Tyr-Asp as a novel regulatory small molecule that can enhance plant tolerance to oxidative stress by inhibiting the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3]
Physicochemical and Structural Properties
The fundamental properties of the Tyr-Asp dipeptide are summarized below. These values are critical for experimental design, including mass spectrometry, chromatography, and computational modeling.
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanedioic acid | PubChem[1] |
| Molecular Formula | C₁₃H₁₆N₂O₆ | PubChem[1] |
| Molecular Weight | 296.28 g/mol | PubChem[1] |
| Monoisotopic Mass | 296.10083623 Da | PubChem[1] |
| Canonical SMILES | C1=CC(=CC=C1C--INVALID-LINK--O)C(=O)O">C@@HN)O | PubChem[1] |
| InChI Key | QZOSVNLXLSNHQK-UWVGGRQHSA-N | PubChem[1] |
| Predicted XlogP | -3.9 | PubChem[4] |
| Predicted CCS ([M+H]⁺) | 165.8 Ų | PubChem[4] |
Chemical Structure
The Tyr-Asp peptide consists of an L-tyrosine residue linked to an L-aspartic acid residue via a peptide bond. The N-terminus is the amino group of tyrosine, and the C-terminus is the carboxyl group of aspartic acid.
Figure 1: 2D Chemical Structure of this compound.
Conformational Analysis
The conformation of Tyr-Asp in solution is not static but exists as an ensemble of interconverting structures. The preferred conformation is governed by the rotational freedom around the backbone (phi, ψ) and side-chain (chi) dihedral angles, influenced by solvent interactions, pH, and intramolecular forces like hydrogen bonds.
-
Peptide Bond: The peptide bond (ω angle) is predominantly in the trans conformation (~180°) due to steric hindrance.[5]
-
Backbone Angles (φ, ψ): The Ramachandran plot for Tyr and Asp residues in proteins shows a strong preference for the β-sheet and α-helical regions. As a flexible dipeptide, Tyr-Asp in solution would explore a broader conformational space.
-
Side-Chain Conformation: The orientation of the tyrosine phenol ring and the aspartate carboxyl group is crucial. An intramolecular hydrogen bond can form between the tyrosine hydroxyl group and the aspartate side-chain carboxylate, which would significantly constrain the peptide's conformation.[6]
Computational Modeling & Molecular Dynamics (MD)
MD simulations are a powerful tool for exploring the conformational landscape of peptides.[7][8][9][10][11] A typical MD simulation protocol would involve solvating the peptide in a water box, adding counter-ions to neutralize the system, and simulating its dynamics over time.
Analysis of MD trajectories can provide probabilities for different conformational states, identify stable intramolecular hydrogen bonds, and calculate key structural parameters.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS)
The Tyr-Asp dipeptide is readily synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS).[12][13][14][15]
Protocol Overview:
-
Resin Preparation: A suitable resin (e.g., Wang or 2-Chlorotrityl chloride resin) is swelled in a solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the resin. The side chain is protected with a tert-Butyl (tBu) group to prevent side reactions. A coupling agent like HBTU/HOBt or DIC/Oxyma is used in the presence of a base (e.g., DIPEA).
-
Fmoc Deprotection: The Fmoc protecting group on the α-amino group of aspartic acid is removed using a solution of 20% piperidine in DMF.
-
Second Amino Acid Coupling: The next amino acid, Fmoc-Tyr(tBu)-OH, is coupled to the newly free amino group of the resin-bound aspartate. Its phenolic side chain is also protected with a tBu group.
-
Final Fmoc Deprotection: The Fmoc group of the N-terminal tyrosine is removed.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu) are simultaneously removed using a strong acid cocktail, typically containing Trifluoroacetic acid (TFA), water, and a scavenger like triisopropylsilane (TIS).
-
Purification and Analysis: The crude peptide is precipitated with cold diethyl ether, dissolved in a water/acetonitrile mixture, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Figure 2: Standard workflow for Fmoc-based SPPS of Tyr-Asp.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the primary experimental technique for determining the solution-state conformation of peptides.[9] For Tyr-Asp, a combination of 1D ¹H and 2D experiments (e.g., TOCSY, ROESY/NOESY) in a solvent like D₂O or DMSO would be performed.
-
Chemical Shifts: The chemical shifts of backbone and side-chain protons are sensitive to the local electronic environment and thus to the peptide's conformation.
-
Coupling Constants (³J): The ³J(HNHα) coupling constant, obtained from the 1D ¹H spectrum, can be related to the backbone dihedral angle φ via the Karplus equation.
-
Nuclear Overhauser Effect (NOE): ROESY or NOESY experiments detect through-space correlations between protons that are close (< 5 Å), providing crucial distance restraints for structure calculation. Intramolecular NOEs between the Tyr and Asp residues would confirm specific folded conformations.
Biological Significance and Signaling
While dipeptides are often viewed as simple metabolic products, specific sequences can exhibit biological activity. The Asp-Tyr motif is a known substrate for tyrosylprotein sulfotransferase (TPST), an enzyme that catalyzes the sulfation of tyrosine residues.[16] This post-translational modification is critical for the activity of many signaling peptides in plants and animals.
A recent study in Arabidopsis has shown that Tyr-Asp itself can act as a signaling molecule.[3] It accumulates under stress conditions and inhibits the glycolytic enzyme GAPDH. This inhibition redirects metabolic flux towards the pentose phosphate pathway (PPP), boosting the production of NADPH, which is essential for mitigating oxidative stress.[3]
Figure 3: Proposed signaling role of Tyr-Asp in plant stress response.
Conclusion
The Tyr-Asp dipeptide, while structurally simple, represents a confluence of important biochemical properties. Its conformation is a dynamic equilibrium influenced by strong intramolecular and solvent interactions. Standardized protocols allow for its efficient chemical synthesis, and a combination of spectroscopic and computational methods can elucidate its conformational preferences. The emerging role of Tyr-Asp as a metabolic regulator in plant stress responses highlights that even the smallest peptides can have significant and specific biological functions, making it a molecule of continued interest for researchers in biochemistry and drug development.
References
- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. PubChemLite - Tyrosyl-aspartate (C13H16N2O6) [pubchemlite.lcsb.uni.lu]
- 5. Conformation and structure of acidic dipeptides. Crystal structures of L-alanyl-L-aspartic acid and alpha-L-glutamyl-L-aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Elucidating solution structures of cyclic peptides using molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ethz.ch [ethz.ch]
- 10. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 11. Molecular dynamics simulation of the interactions between EHD1 EH domain and multiple peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 14. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 16. Small Signaling Peptides in Arabidopsis Development: How Cells Communicate Over a Short Distance - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Physicochemical Characteristics of L-tyrosyl-L-aspartic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tyrosyl-L-aspartic acid is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid. As a molecule with potential biological activity, a thorough understanding of its physicochemical characteristics is paramount for researchers in the fields of biochemistry, pharmacology, and drug development. This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for their determination, and a conceptual framework for investigating its potential role in cell signaling.
Core Physicochemical Characteristics
While specific experimental data for the dipeptide this compound is not extensively available in public literature, its fundamental properties can be derived from its chemical structure. The following table summarizes these characteristics, with some values being theoretical or based on the properties of its constituent amino acids.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [1] |
| Molecular Weight | 296.28 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General peptide properties |
| Melting Point | Decomposes at elevated temperatures (predicted) | General peptide properties |
| Solubility in Water | Predicted to be soluble due to polar side chains | [2] |
| pKa Values | Multiple pKa values are expected due to the presence of a free carboxylic acid group from aspartic acid, an amino group from tyrosine, and a phenolic hydroxyl group from tyrosine. | General amino acid and peptide properties |
| Optical Rotation | Expected to be optically active | General properties of L-amino acid containing peptides |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of the key physicochemical properties of this compound.
Synthesis and Purification of this compound
a. Solid-Phase Peptide Synthesis (SPPS): A common method for synthesizing peptides like this compound.
-
Protocol:
-
Resin Preparation: Start with a pre-loaded Wang resin with the C-terminal amino acid, L-aspartic acid, already attached.
-
Deprotection: Remove the Fmoc protecting group from the L-aspartic acid on the resin using a solution of 20% piperidine in dimethylformamide (DMF).
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and by-products.
-
Coupling: Activate the next amino acid, Fmoc-L-tyrosine, using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Add this activated amino acid to the resin and allow the coupling reaction to proceed.
-
Washing: Wash the resin again with DMF to remove unreacted reagents.
-
Cleavage and Deprotection: Cleave the dipeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a suitable solvent for purification.
-
b. Purification by High-Performance Liquid Chromatography (HPLC):
-
Protocol:
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: Employ a gradient of water and acetonitrile (ACN), both containing 0.1% TFA. For example, a linear gradient from 5% to 95% ACN over 30 minutes.
-
Detection: Monitor the elution of the peptide using a UV detector at a wavelength of 280 nm (due to the tyrosine residue).
-
Fraction Collection: Collect the fractions containing the purified this compound.
-
Lyophilization: Lyophilize the collected fractions to obtain the purified peptide as a solid.[3]
-
Determination of Physicochemical Properties
a. Melting Point:
-
Protocol:
-
Place a small amount of the dried, purified peptide into a capillary tube.
-
Use a calibrated melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature range from the point at which the substance begins to melt to when it becomes completely liquid. Note that peptides often decompose rather than melt sharply.
-
b. Aqueous Solubility:
-
Protocol:
-
Add a known excess amount of the peptide to a fixed volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
Centrifuge or filter the suspension to remove undissolved solid.
-
Determine the concentration of the dipeptide in the clear supernatant using a suitable analytical method, such as UV-Vis spectroscopy (at 280 nm) or quantitative HPLC.
-
c. pKa Determination by Potentiometric Titration:
-
Protocol:
-
Dissolve a precisely weighed amount of the dipeptide in a known volume of deionized water to create a solution of known concentration.
-
Calibrate a pH meter using standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and then with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each incremental addition of the titrant.
-
Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the midpoints of the buffering regions (the flat portions of the titration curve).[4][5]
-
d. Specific Optical Rotation:
-
Protocol:
-
Prepare a solution of the dipeptide of a known concentration (c, in g/mL) in a specified solvent (e.g., water or a buffer).
-
Use a polarimeter to measure the observed optical rotation (α) of the solution in a sample tube of a known path length (l, in decimeters).
-
The specific rotation ([α]) is then calculated using the formula: [α] = α / (l * c).[6][7]
-
Specify the temperature and the wavelength of the light used (typically the sodium D-line at 589 nm).
-
Biological Activity and Signaling Pathways
While direct evidence for the involvement of this compound in specific signaling pathways is not yet established in the literature, the biological activities of its constituent amino acids suggest potential roles. L-aspartic acid is a key metabolite in cellular processes, including the urea cycle and the synthesis of other amino acids and nucleotides.[8][9] L-tyrosine is a precursor to important neurotransmitters like dopamine and norepinephrine, and its phosphorylation by tyrosine kinases is a critical step in many signal transduction pathways.[10]
Given this, it is plausible that this compound could act as a signaling molecule, a modulator of enzymatic activity, or a targeted delivery vehicle for its constituent amino acids.
Conceptual Experimental Workflow for Investigating Signaling Activity
The following diagram outlines a potential workflow for investigating the effects of this compound on a generic cell signaling pathway.
Caption: A conceptual workflow for investigating the potential signaling effects of this compound.
Conclusion
This technical guide provides a foundational understanding of the physicochemical characteristics of this compound and the experimental methodologies required for their determination. While specific experimental data for this dipeptide is limited, the provided protocols offer a robust framework for its comprehensive characterization. The conceptual workflow for investigating its potential signaling activity is intended to stimulate further research into the biological roles of this and other small peptides. A detailed understanding of these fundamental properties is essential for unlocking the potential of this compound in various scientific and therapeutic applications.
References
- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- | 652977-13-4 [smolecule.com]
- 3. agilent.com [agilent.com]
- 4. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Specific rotation - Wikipedia [en.wikipedia.org]
- 8. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aspartic acid - Wikipedia [en.wikipedia.org]
- 10. Tyrosine - Wikipedia [en.wikipedia.org]
A Deep Dive into the Theoretical Landscape of Tyr-Asp Dipeptide Interactions
For Researchers, Scientists, and Drug Development Professionals: A Technical Guide to the Computational and Experimental Analysis of the Tyrosine-Aspartic Acid Dipeptide
The seemingly simple dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp) presents a fascinating case study in non-covalent interactions that are fundamental to protein structure, function, and drug design. Comprising an aromatic residue (Tyrosine) and an acidic residue (Aspartic Acid), this dipeptide is a microcosm of the complex interplay of forces that govern molecular recognition. This technical guide synthesizes findings from theoretical studies to provide a comprehensive overview of Tyr-Asp interactions, complete with quantitative data, detailed methodologies, and visual representations of key concepts.
Core Interactions and Conformational Stability
Theoretical studies reveal that the structure and stability of the Tyr-Asp dipeptide are significantly influenced by intramolecular hydrogen bonds. The interaction between the phenolic hydroxyl group of the tyrosine side chain and the carboxyl group of the aspartic acid side chain is a key stabilizing factor.
One study focusing on the interaction energies of Tyr-Asp side chain-side chain hydrogen bonds identified a potential energy minimum at an internuclear distance (R) of 2.55 Å.[1][2] This strong hydrogen bond plays a crucial role in defining the preferred conformation of the dipeptide. Further research on tyrosine-containing dipeptides, including Tyr-Asp, has corroborated that their structures are stabilized by the formation of these additional hydrogen bonds.[3]
Quantitative Analysis of Tyr-Asp Interactions
The following table summarizes the key quantitative data on Tyr-Asp dipeptide interactions derived from theoretical studies.
| Interaction Type | Parameter | Value | Method of Determination | Reference |
| Side Chain H-Bond | Potential Energy Minimum (R) | 2.55 Å | Computational Modeling | [1][2] |
| Inter-Cμ Distance | Potential Energy at 4.8 Å | ~1.5 kcal/mol | Computational Modeling | [7] |
| Inter-Cμ Distance | Potential Energy at 7.1 Å | ~0 kcal/mol | Computational Modeling | [7] |
Note: The potential energy values for the inter-Cμ distance are estimated from the provided graph in the source and represent the thermostable potential.
Methodologies for Theoretical Investigation
The theoretical study of dipeptide interactions involves a range of computational chemistry techniques. These methods allow for the detailed exploration of the potential energy surface and the characterization of stable conformers.
Quantum Mechanical (QM) Calculations
-
Ab initio methods: These calculations, such as Hartree-Fock (HF), are based on first principles and do not require empirical parameters. They are computationally expensive but provide a high level of accuracy for small systems like dipeptides.
-
Density Functional Theory (DFT): DFT is a popular QM method that calculates the electronic structure of a molecule to determine its energy and other properties. Functionals like B3LYP are commonly used for studying non-covalent interactions in biological systems.
Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations
-
Force Fields: MM methods use classical mechanics and a set of parameters known as a force field (e.g., Amber, CHARMM) to calculate the potential energy of a system.[8][9][10] These methods are computationally less demanding than QM and are suitable for simulating the dynamic behavior of molecules over time.
-
Molecular Dynamics (MD): MD simulations use the forces calculated by a force field to simulate the movement of atoms in a system over time. This allows for the exploration of the conformational landscape and the study of dynamic processes like folding and binding.
Hybrid QM/MM Methods
For larger systems, a hybrid approach combining the accuracy of QM for a specific region of interest (e.g., the interacting side chains of Tyr-Asp) and the efficiency of MM for the rest of the system can be employed.
Experimental Validation
Theoretical predictions of dipeptide structure and interactions are ideally validated through experimental techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the three-dimensional structure of peptides in solution, including internuclear distances and dihedral angles, which can be directly compared with theoretical models.[11][12][13][14]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is sensitive to the vibrational modes of chemical bonds and can be used to identify the presence of specific secondary structures (e.g., β-turns, extended conformations) and hydrogen bonding patterns.[15][16][17][18][19]
Visualizing Tyr-Asp Interactions and Computational Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key interactions and a typical computational workflow.
Implications for Drug Development
A thorough understanding of the non-covalent interactions within a simple dipeptide like Tyr-Asp provides a foundational knowledge base for rational drug design. The principles governing the stability and conformation of this dipeptide are directly applicable to:
-
Peptidomimetic Design: By understanding the key interactions that stabilize the bioactive conformation of a peptide lead, medicinal chemists can design small molecules that mimic these interactions, leading to more stable and potent drugs.
-
Protein-Ligand Interactions: The Tyr-Asp motif is prevalent in protein active sites. A detailed theoretical understanding of its interaction potential can aid in the design of ligands that bind with high affinity and specificity.
-
Force Field Development: Accurate theoretical data on small, well-defined systems like dipeptides are crucial for the parameterization and refinement of force fields used in large-scale biomolecular simulations.
Conclusion
The theoretical study of the Tyr-Asp dipeptide offers valuable insights into the fundamental non-covalent interactions that underpin molecular recognition in biological systems. Through a combination of quantum mechanics, molecular dynamics, and experimental validation, a detailed picture of its conformational preferences and energetic landscape can be constructed. This knowledge is not only of academic interest but also holds significant practical implications for the design and development of novel therapeutics. While this guide provides a comprehensive overview based on available literature, further dedicated computational and experimental studies on the Tyr-Asp dipeptide would undoubtedly uncover even more nuanced details of its fascinating molecular interactions. As of now, there is no significant body of research suggesting the direct involvement of the Tyr-Asp dipeptide in complex cellular signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 6. What does Ramachandran Plot tell us? - GeeksforGeeks [geeksforgeeks.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Recent Force Field Strategies for Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.uzh.ch [chem.uzh.ch]
- 12. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 13. researchgate.net [researchgate.net]
- 14. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Fourier transform infrared spectroscopy of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. longdom.org [longdom.org]
- 18. Fourier Transform Infrared Spectroscopy of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 19. Fourier Transform Infrared Spectroscopy of Peptides (2014) | Kunal Bakshi | 31 Citations [scispace.com]
L-tyrosyl-L-aspartic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Sources
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tyrosyl-L-aspartic acid (Tyr-Asp) is a proteogenic dipeptide that has emerged as a significant biomolecule, particularly in the plant kingdom, where it functions as a signaling molecule in stress response pathways. This technical guide provides an in-depth overview of the current knowledge regarding the natural occurrence, sources, and biosynthesis of Tyr-Asp. It details the analytical methodologies for its detection and quantification and presents a comprehensive understanding of its role in plant physiology. This document is intended to be a valuable resource for researchers in the fields of biochemistry, plant science, and drug development who are interested in the biological functions and potential applications of this dipeptide.
Natural Occurrence and Biological Sources
The presence of this compound has been identified in the plant kingdom, where its accumulation is notably influenced by environmental stressors. While data on its occurrence in other domains of life are limited, its role as a product of protein catabolism suggests a potentially widespread, albeit likely transient, existence.
Plant Kingdom
The most significant findings regarding the natural occurrence of Tyr-Asp come from studies on the model plant Arabidopsis thaliana. Research has demonstrated that the levels of acidic dipeptides, including Tyr-Asp, increase in response to specific abiotic stresses.[1][2]
-
Stress-Induced Accumulation: In Arabidopsis thaliana, the concentration of Tyr-Asp has been shown to increase under conditions of heat and extended darkness.[1][3] Conversely, its levels have been observed to decrease under cold treatment.[3] This stress-specific accumulation points to a functional role for Tyr-Asp in plant adaptation to adverse environmental conditions.[1][2]
-
Autophagy-Dependent Biosynthesis: The accumulation of Tyr-Asp and other proteogenic dipeptides under stress is linked to autophagy, a cellular process for the degradation and recycling of cellular components.[3][4] This indicates that Tyr-Asp is a natural product of protein breakdown, mobilized as a signaling molecule when the plant is under duress.
Other Organisms
The documented occurrence of this compound outside of the plant kingdom is currently limited.
-
Trypanosoma brucei : The PubChem database reports the presence of Asp-Tyr in the protozoan parasite Trypanosoma brucei, the causative agent of African trypanosomiasis. However, detailed information regarding its concentration and physiological role in this organism is not available.
While comprehensive dipeptide profiling studies have been conducted on various biological samples, including animal tissues, specific quantitative data for this compound in these samples are not yet widely reported.
Biosynthesis and Degradation
Biosynthesis
The primary route for the biosynthesis of this compound is through the degradation of endogenous proteins.[3][4] This process is particularly activated under stress conditions in plants, where autophagy is upregulated.
Figure 1: Biosynthesis of Tyr-Asp via protein degradation.
The ubiquitin-proteasome system is another major pathway for protein degradation in cells and likely contributes to the pool of peptides from which Tyr-Asp can be generated.[5][6]
Degradation
Dipeptides are typically hydrolyzed into their constituent amino acids by dipeptidases. While the specific enzymes responsible for the degradation of this compound have not been explicitly characterized, it is presumed to be susceptible to the action of various intracellular and extracellular peptidases.
Biological Function in Plants: The Tyr-Asp Signaling Pathway
In plants, this compound acts as a signaling molecule that enhances tolerance to oxidative stress.[1][3][7] It achieves this by directly inhibiting the activity of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC).[1][8]
This inhibition redirects the metabolic flux from glycolysis towards the pentose phosphate pathway (PPP).[1][8] The PPP is a major source of NADPH, a crucial reducing agent for antioxidant systems in the cell. The resulting increase in the NADPH/NADP+ ratio enhances the plant's capacity to mitigate the damaging effects of reactive oxygen species (ROS) that accumulate during oxidative stress.[1][3]
References
- 1. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Spectroscopic Analysis of L-tyrosyl-L-aspartic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-tyrosyl-L-aspartic acid (Tyr-Asp) is a dipeptide with emerging significance in the regulation of cellular metabolism, particularly in response to oxidative stress. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this dipeptide. It includes expected data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols for each technique are provided, alongside a visualization of the known signaling pathway involving Tyr-Asp. This document serves as a comprehensive resource for researchers in drug development and cellular biology investigating the role and characteristics of this compound.
Introduction
This compound is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid. Recent studies have unveiled its role as a signaling molecule, particularly in plants, where it contributes to oxidative stress tolerance.[1][2][3][4] The dipeptide has been shown to inhibit the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC), which leads to a redirection of metabolic flux towards the pentose phosphate pathway (PPP), thereby increasing the production of NADPH.[1][2][4][5] This mechanism enhances the cell's capacity to mitigate oxidative damage. A thorough understanding of the structure and properties of Tyr-Asp is crucial for further investigation into its biological functions and potential therapeutic applications. Spectroscopic analysis provides the foundational data for such structural elucidation.
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are predicted based on the known spectral properties of the constituent amino acids and the formation of a peptide bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of this compound in solution.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Tyrosine α-CH | ~4.0 - 4.5 | Doublet of doublets |
| Tyrosine β-CH₂ | ~2.8 - 3.2 | Multiplet |
| Tyrosine Aromatic CH (ortho to OH) | ~6.8 - 7.0 | Doublet |
| Tyrosine Aromatic CH (meta to OH) | ~7.1 - 7.3 | Doublet |
| Aspartic Acid α-CH | ~4.5 - 4.8 | Doublet of doublets |
| Aspartic Acid β-CH₂ | ~2.6 - 2.9 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O
| Carbon | Predicted Chemical Shift (ppm) |
| Tyrosine C=O (amide) | ~170 - 175 |
| Tyrosine α-C | ~55 - 60 |
| Tyrosine β-C | ~35 - 40 |
| Tyrosine Aromatic C (C-OH) | ~155 - 160 |
| Tyrosine Aromatic C (C-CH₂) | ~125 - 130 |
| Tyrosine Aromatic CH (ortho to OH) | ~115 - 120 |
| Tyrosine Aromatic CH (meta to OH) | ~130 - 135 |
| Aspartic Acid C=O (carboxyl) | ~175 - 180 |
| Aspartic Acid C=O (side chain) | ~175 - 180 |
| Aspartic Acid α-C | ~50 - 55 |
| Aspartic Acid β-C | ~35 - 40 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. The spectrum of this compound will be dominated by vibrations of the peptide bond, carboxylic acid, amine, and aromatic ring.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (carboxylic acid) | 2500 - 3300 | Broad |
| N-H stretch (amine) | 3200 - 3500 | Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C-H stretch (aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (amide I) | 1630 - 1680 | Strong |
| N-H bend (amide II) | 1510 - 1570 | Strong |
| C=O stretch (carboxylic acid) | 1700 - 1730 | Strong |
| C=C stretch (aromatic) | 1450 - 1600 | Medium |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound.
Table 4: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 297.1085 |
| [M+Na]⁺ | 319.0904 |
| [M-H]⁻ | 295.0932 |
M represents the this compound molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is primarily determined by the tyrosine residue, which contains a phenolic chromophore.
Table 5: Expected UV-Vis Absorption Maxima for this compound in Aqueous Solution
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition |
| ~275 nm | ~1400 M⁻¹cm⁻¹ | π → π |
| ~222 nm | Higher than 275 nm peak | π → π |
The position and intensity of these peaks can be influenced by pH due to the ionization of the phenolic hydroxyl group of tyrosine.[6]
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in 0.5-0.7 mL of deuterium oxide (D₂O). For certain experiments, a buffered solution in D₂O may be necessary to maintain a constant pH.
-
Instrumentation : Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition :
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 10-12 ppm.
-
Solvent suppression techniques (e.g., presaturation) should be used to attenuate the residual HDO signal.
-
-
¹³C NMR Acquisition :
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 1024 or more scans, relaxation delay of 2-5 seconds, spectral width of 200-220 ppm.
-
-
2D NMR Acquisition (for full structural assignment) :
-
COSY (Correlation Spectroscopy) : To identify ¹H-¹H spin-spin couplings.
-
HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C couplings (2-3 bonds), crucial for sequencing and identifying quaternary carbons.
-
-
Data Processing : Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (e.g., to an internal standard like DSS or TSP).
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
KBr Pellet Method : Mix ~1 mg of the dipeptide with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition :
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
-
Data Processing : The software automatically subtracts the background spectrum from the sample spectrum to yield the absorbance spectrum of the dipeptide.
Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the dipeptide in a suitable solvent, such as a water/acetonitrile mixture with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode. The concentration should be in the low µg/mL to ng/mL range.
-
Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is ideal.
-
Data Acquisition :
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.
-
Acquire the full scan mass spectrum in both positive and negative ion modes over a relevant m/z range (e.g., 100-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest (e.g., [M+H]⁺) and fragmenting it in the collision cell to obtain a product ion spectrum.
-
-
Data Analysis : Analyze the resulting spectra to determine the accurate mass of the molecular ion and to interpret the fragmentation pattern to confirm the amino acid sequence.
UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate buffer, pH 7.4). Prepare a series of dilutions to determine the linear range of absorbance.
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition :
-
Use a quartz cuvette with a 1 cm path length.
-
Record a baseline spectrum with the cuvette filled with the buffer solution.
-
Record the absorbance spectrum of the dipeptide solution from approximately 200 nm to 400 nm.
-
-
Data Analysis : Identify the wavelength of maximum absorbance (λmax) and use the Beer-Lambert law (A = εcl) to determine the molar absorptivity (ε) if the concentration (c) is known, or to quantify the dipeptide concentration if ε is known. To study the effect of pH, repeat the measurement at different pH values.
Signaling Pathway and Experimental Workflow
Tyr-Asp Signaling Pathway in Oxidative Stress Response
This compound has been identified as a signaling molecule that enhances tolerance to oxidative stress. It functions by inhibiting the glycolytic enzyme GAPC, which redirects the metabolic flux towards the Pentose Phosphate Pathway (PPP), leading to an increase in the production of NADPH. NADPH is a crucial reducing agent that helps to regenerate antioxidants like glutathione, thereby protecting the cell from oxidative damage.
Caption: Tyr-Asp signaling pathway in oxidative stress response.
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of Tyr-Asp.
Conclusion
The spectroscopic techniques outlined in this guide provide a robust framework for the comprehensive characterization of this compound. The presented data and protocols offer a foundational resource for researchers aiming to investigate the physicochemical properties and biological activities of this important dipeptide. The elucidation of its signaling pathway in oxidative stress response underscores the necessity for detailed structural and functional studies, for which these spectroscopic methods are indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyr-Asp inhibition of glyceraldehy ... | Article | H1 Connect [archive.connect.h1.co]
- 3. Proteogenic Dipeptides Are Characterized by Diel Fluctuations and Target of Rapamycin Complex-Signaling Dependency in the Model Plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV–Vis spectroscopy of tyrosine side-groups in studies of protein structure. Part 2: selected applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: Solid-Phase Synthesis of L-tyrosyl-L-aspartic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and controlled synthesis of peptides by assembling amino acids on a solid support.[1][2][3] This application note provides a detailed protocol for the synthesis of the dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp) using the widely adopted Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[4] This methodology allows for the selective deprotection of the temporary Fmoc group under mild basic conditions, while the acid-labile side-chain protecting groups remain intact until the final cleavage step.[5][6]
The synthesis of peptides containing residues such as tyrosine and aspartic acid requires careful consideration of side-chain protection to prevent unwanted reactions.[6][7] For tyrosine, the phenolic hydroxyl group is protected with a tert-butyl (tBu) group to prevent acylation and other modifications during synthesis.[6][8] Similarly, the β-carboxyl group of aspartic acid is protected as a tert-butyl ester (OtBu) to avoid side reactions and aspartimide formation.[5][9]
This protocol will detail the step-by-step procedure from resin selection and preparation to the final cleavage, purification, and characterization of this compound.
Materials and Methods
Materials
-
Resin: 2-Chlorotrityl chloride resin is recommended to minimize diketopiperazine formation, a common side reaction with dipeptides.
-
Protected Amino Acids:
-
Solvents:
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Piperidine
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[11]
-
-
Deprotection Reagent: 20% Piperidine in DMF (v/v)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water (H₂O)[12]
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system.[13]
Experimental Workflow
The overall workflow for the solid-phase synthesis of this compound is depicted in the following diagram.
Detailed Protocol
Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Asp(OtBu)-OH)
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes in a reaction vessel.[14]
-
Drain the DCM.
-
Dissolve Fmoc-Asp(OtBu)-OH (3 equivalents relative to the resin loading capacity) and DIPEA (7.5 equivalents) in DCM.[14]
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
To cap any unreacted sites on the resin, add a mixture of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 15 minutes.[14]
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
Step 2: Fmoc Deprotection
-
Add a 20% solution of piperidine in DMF to the resin.[15]
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 10-15 minutes.[15]
-
Wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine and dibenzofulvene adducts.
Step 3: Coupling of the Second Amino Acid (Fmoc-Tyr(tBu)-OH)
-
In a separate vial, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.
-
Pre-activate the mixture by allowing it to stand for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin-bound aspartic acid.
-
Agitate for 1-2 hours.
-
Perform a Kaiser test to check for the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin sequentially with DMF (3 times) and DCM (3 times).
Step 4: Final Fmoc Deprotection
-
Repeat the Fmoc deprotection procedure as described in Step 2 to remove the Fmoc group from the N-terminal tyrosine.
Step 5: Cleavage and Global Deprotection
-
Wash the deprotected dipeptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% H₂O. TIS is used as a scavenger to trap the tert-butyl cations generated during the deprotection of the tyrosine and aspartic acid side chains.[12]
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[16]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
Step 6: Purification and Characterization
-
Purify the crude peptide using preparative RP-HPLC with a suitable C18 column.[17] A linear gradient of acetonitrile in water (both containing 0.1% TFA) is typically used for elution.
-
Collect the fractions containing the purified peptide.
-
Confirm the identity and purity of the this compound by analytical RP-HPLC and mass spectrometry.
Chemical Deprotection Pathways
The synthesis relies on an orthogonal protection scheme. The temporary Fmoc group is removed by a base, while the permanent side-chain protecting groups are removed by a strong acid.
Quantitative Data Summary
The following table summarizes the expected outcomes for the synthesis of this compound. The exact values can vary depending on the efficiency of each step and the scale of the synthesis.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-90% | Gravimetric analysis |
| Purity (Post-Purification) | >95% | Analytical RP-HPLC |
| Molecular Weight (Expected) | 296.28 g/mol | Mass Spectrometry |
| Molecular Weight (Observed) | 297.29 [M+H]⁺ | Mass Spectrometry |
Troubleshooting and Key Considerations
-
Aspartimide Formation: The Asp(OtBu) residue can undergo cyclization to form an aspartimide, especially during prolonged exposure to basic conditions (piperidine).[9] To minimize this, keep the piperidine treatment times as short as necessary for complete Fmoc removal.
-
Incomplete Coupling: The completion of each coupling step should be monitored using a qualitative test like the Kaiser test. If coupling is incomplete, a second coupling step should be performed before proceeding to the next deprotection.
-
Tyrosine Modification: During the final TFA cleavage, the tert-butyl cation released from the protecting groups can reattach to the electron-rich phenol ring of tyrosine. The use of scavengers like TIS is crucial to prevent this side reaction.[12][16]
This detailed protocol provides a robust framework for the successful synthesis of this compound. By carefully following these steps and considering the potential side reactions, researchers can obtain the desired dipeptide in high yield and purity.
References
- 1. nbinno.com [nbinno.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. bachem.com [bachem.com]
- 12. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 13. lcms.cz [lcms.cz]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
- 15. chempep.com [chempep.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. agilent.com [agilent.com]
Application Notes and Protocols for the Mass Spectrometry Analysis of Tyr-Asp Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tyr-Asp (Tyrosine-Aspartic Acid) dipeptide is a molecule of growing interest in various biological contexts. It has been identified as a metabolite and, notably, as a signaling molecule in plants where it regulates metabolic pathways to enhance stress tolerance.[1][2][3] Mass spectrometry stands as a powerful analytical technique for the sensitive and specific detection and quantification of Tyr-Asp in complex biological matrices. This document provides detailed application notes and protocols for the analysis of this dipeptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
The accurate identification and quantification of Tyr-Asp by tandem mass spectrometry relies on the monitoring of its specific precursor and product ions. The theoretical fragmentation pattern of the protonated Tyr-Asp molecule ([M+H]⁺) is presented below. The molecular weight of Tyr-Asp is 296.28 g/mol .[4]
Table 1: Theoretical Fragmentation of Tyr-Asp ([M+H]⁺ = 297.11 m/z)
| Ion Type | Sequence | Theoretical m/z |
| b-ions | ||
| b₁ | Tyr | 164.07 |
| y-ions | ||
| y₁ | Asp | 134.04 |
Note: This table presents the major expected singly charged fragment ions. Other fragments, including those with neutral losses (e.g., H₂O, NH₃), may be observed depending on the instrument and collision energy.
Experimental Protocols
The following protocols provide a framework for the analysis of underivatized Tyr-Asp using LC-MS/MS. For enhanced retention or sensitivity, derivatization methods, such as with dansyl chloride, can be employed, though this will alter the mass of the precursor and fragment ions.
Sample Preparation
-
Standard Preparation : Prepare a stock solution of Tyr-Asp in a suitable solvent (e.g., water with 0.1% formic acid) at a concentration of 1 mg/mL. Perform serial dilutions to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).
-
Biological Sample Extraction :
-
For plant tissue, homogenize the sample in a suitable extraction buffer (e.g., 80% methanol).
-
Centrifuge the homogenate to pellet cellular debris.
-
Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering substances.
-
Dry the final extract under a stream of nitrogen and reconstitute in the initial mobile phase.
-
Liquid Chromatography (LC) Parameters
-
Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.
-
Mobile Phase A : Water with 0.1% formic acid.
-
Mobile Phase B : Acetonitrile with 0.1% formic acid.
-
Gradient :
-
0-2 min: 2% B
-
2-10 min: 2-95% B
-
10-12 min: 95% B
-
12-12.1 min: 95-2% B
-
12.1-15 min: 2% B
-
-
Flow Rate : 0.3 mL/min
-
Column Temperature : 40 °C
-
Injection Volume : 5 µL
Mass Spectrometry (MS) Parameters
-
Ionization Mode : Electrospray Ionization (ESI), Positive Mode.
-
Scan Type : Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion (Q1) : 297.11 m/z ([M+H]⁺).
-
Product Ions (Q3) :
-
Quantifier : 164.1 m/z (b₁)
-
Qualifier : 134.0 m/z (y₁)
-
-
Collision Energy (CE) : Optimization is required, but a starting point of 15-25 eV is recommended.
-
Capillary Voltage : 3.5 kV
-
Source Temperature : 150 °C
-
Desolvation Temperature : 350 °C
Visualizations
Experimental Workflow
Tyr-Asp Signaling Pathway in Plant Metabolism
Conclusion
The methods outlined in this document provide a robust starting point for the reliable identification and quantification of the Tyr-Asp dipeptide. The provided protocols for sample preparation, LC-MS/MS analysis, and data interpretation, coupled with the visual representations of the experimental workflow and the known signaling pathway, offer a comprehensive guide for researchers. The adaptability of these methods allows for their application in various research areas, from plant biology to drug development, where the role of this and other dipeptides is increasingly recognized.
References
Application Note: Structural Elucidation of L-tyrosyl-L-aspartic acid using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation of small molecules, including peptides. This application note provides a detailed protocol for the use of one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy to confirm the structure of the dipeptide L-tyrosyl-L-aspartic acid. The methodologies described herein are fundamental for researchers in drug development and biochemistry who require precise structural verification of peptides.
Overview of the NMR Strategy
The structural elucidation of this compound is achieved through a series of NMR experiments. Initially, 1D ¹H and ¹³C NMR spectra provide information about the chemical environment of protons and carbons, respectively. Subsequently, 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish through-bond connectivities. This multi-faceted approach allows for the unambiguous assignment of all proton and carbon signals, confirming the amino acid sequence and overall structure of the dipeptide.
Data Presentation: Expected Chemical Shifts
The following tables summarize the expected ¹H and ¹³C chemical shifts for this compound. These values are based on typical chemical shifts of amino acid residues in peptides and may vary slightly depending on experimental conditions such as solvent and pH.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Atom Name | L-Tyrosine Residue (ppm) | L-Aspartic Acid Residue (ppm) |
| Hα | ~ 4.5 | ~ 4.7 |
| Hβ | ~ 3.0 | ~ 2.8 |
| Hδ (aromatic) | ~ 7.1 | - |
| Hε (aromatic) | ~ 6.8 | - |
| Amide NH | ~ 8.2 | ~ 8.5 |
| Tyrosine OH | Variable (often broad) | - |
| Aspartic Acid COOH | Variable (often broad) | ~ 10-12 |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Atom Name | L-Tyrosine Residue (ppm) | L-Aspartic Acid Residue (ppm) |
| Cα | ~ 56 | ~ 52 |
| Cβ | ~ 38 | ~ 39 |
| Cγ (aromatic) | ~ 128 | - |
| Cδ (aromatic) | ~ 131 | - |
| Cε (aromatic) | ~ 116 | - |
| Cζ (aromatic) | ~ 156 | - |
| Carbonyl (C=O) | ~ 172 | ~ 174 |
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below.
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.
-
Purity: The this compound sample should be of high purity (>95%) to avoid interference from impurities.
-
Solvent: Deuterated solvents are used to minimize solvent signals in the ¹H NMR spectrum. For this dipeptide, deuterium oxide (D₂O) is a suitable solvent. If observation of exchangeable protons (amide NH, OH, COOH) is desired, a solvent mixture such as 90% H₂O / 10% D₂O can be used.
-
Concentration: A sample concentration of 1-5 mM is recommended for optimal signal-to-noise ratio without causing aggregation.[1]
-
pH: The pH of the sample should be adjusted as it can influence chemical shifts. A pH range of 4.0-7.0 generally yields good results.[2]
-
Internal Standard: A small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or tetramethylsilane (TMS), should be added for accurate chemical shift referencing.
1D ¹H NMR Spectroscopy
This experiment provides the initial overview of the proton environments in the molecule.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Typically 12-16 ppm, centered around 6-8 ppm.
-
Number of Scans (NS): 16 to 64, depending on the sample concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Processing: Fourier transform the acquired free induction decay (FID), phase correct the spectrum, and perform baseline correction.
1D ¹³C NMR Spectroscopy
This experiment identifies the number of unique carbon atoms and their chemical environments.
-
Instrument: As above.
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW): Typically 200-240 ppm, centered around 100-120 ppm.
-
Number of Scans (NS): 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Processing: Fourier transform, phase correct, and baseline correct the spectrum.
2D COSY (Correlation Spectroscopy)
COSY experiments identify protons that are coupled to each other, typically through two or three bonds.[1] This is crucial for identifying adjacent protons within the amino acid spin systems.
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpmf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in both dimensions (F1 and F2): Same as the 1D ¹H experiment.
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS) per increment: 2-8.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
2D HSQC (Heteronuclear Single Quantum Coherence)
HSQC correlates protons with their directly attached heteronuclei, in this case, ¹³C.[1] This allows for the direct assignment of protonated carbons.
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC experiment (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H experiment.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover the expected ¹³C chemical shift range (e.g., 10-90 ppm for aliphatic and 110-160 ppm for aromatic regions, or a wider range to cover all carbons).
-
Number of Increments in F1: 128-256.
-
Number of Scans (NS) per increment: 4-16.
-
-
Processing: Apply appropriate window functions (e.g., squared sine-bell) and perform Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation)
HMBC reveals correlations between protons and carbons that are separated by two or three bonds.[3] This is essential for connecting different spin systems and identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width (SW) in F2 (¹H): Same as the 1D ¹H experiment.
-
Spectral Width (SW) in F1 (¹³C): Sufficient to cover the full ¹³C chemical shift range (e.g., 0-180 ppm).
-
Number of Increments in F1: 256-512.
-
Number of Scans (NS) per increment: 8-32.
-
Long-range coupling delay (D6): Optimized for a J-coupling of ~8 Hz.
-
-
Processing: Apply appropriate window functions and perform Fourier transformation.
Visualizations of Experimental Workflows and Data Interpretation
The following diagrams illustrate the logical flow of the NMR experiments and the expected correlations for this compound.
Caption: A flowchart of the NMR experiments for structural analysis.
Caption: Diagram of through-bond proton-proton couplings.
Caption: Long-range proton-carbon correlation pathways.
Conclusion
The combination of 1D and 2D NMR spectroscopy provides a robust and comprehensive method for the structural elucidation of this compound. By following the detailed protocols and interpreting the resulting spectra in a systematic manner, researchers can confidently verify the primary structure and connectivity of this and other similar dipeptides. These techniques are indispensable tools in the fields of medicinal chemistry, biochemistry, and pharmaceutical development for ensuring the identity and purity of synthesized or isolated peptides.
References
Application Notes and Protocols for L-tyrosyl-L-aspartic Acid in Cell Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
L-tyrosine is an essential amino acid for the growth and productivity of various cell lines, particularly in the context of biopharmaceutical production using Chinese Hamster Ovary (CHO) cells. However, its low solubility at neutral pH presents a significant challenge in developing concentrated, pH-neutral cell culture media and feed solutions. To overcome this limitation, the use of highly soluble dipeptides containing L-tyrosine has become a standard industry practice.
L-tyrosyl-L-aspartic acid (Tyr-Asp) is a dipeptide that offers a promising alternative to free L-tyrosine supplementation. It provides a highly soluble and bioavailable source of both L-tyrosine and L-aspartic acid, another crucial amino acid involved in key metabolic pathways. These application notes provide a comprehensive overview of the use of this compound in cell culture, including its benefits, relevant protocols, and the underlying metabolic principles.
Key Advantages of Using this compound
-
Enhanced Solubility: this compound exhibits significantly higher solubility in aqueous solutions at neutral pH compared to free L-tyrosine. This allows for the formulation of highly concentrated, pH-neutral feed media, simplifying fed-batch processes and reducing the risk of precipitation.[1]
-
Improved Cell Growth and Viability: By providing a readily available source of L-tyrosine and L-aspartic acid, this dipeptide can support robust cell growth and maintain high cell viability, particularly in high-density cultures.
-
Increased Protein Production: Adequate availability of L-tyrosine is critical for maximizing the specific productivity of recombinant proteins, such as monoclonal antibodies (mAbs), in CHO cells.[2] this compound ensures a consistent supply of this key amino acid, potentially leading to higher product titers.
-
Reduced Metabolic Burden: Supplementing with a dipeptide can be more efficient than providing free amino acids, potentially reducing the metabolic burden on the cells. The dipeptide is taken up by the cells and then hydrolyzed intracellularly into its constituent amino acids.
Data Presentation
The following tables summarize quantitative data from studies on tyrosine-containing dipeptides in CHO cell cultures. While specific data for this compound is limited, the performance of other tyrosine dipeptides, such as Glycyl-L-tyrosine (Gly-Tyr), provides a strong indication of the expected benefits.
Table 1: Effect of Tyrosine Source on CHO Cell Growth and Viability
| Tyrosine Source | Peak Viable Cell Density (x 10^6 cells/mL) | Viability at Day 14 (%) |
| Free L-Tyrosine (low concentration) | 8.5 | 75 |
| Free L-Tyrosine (high concentration) | 10.2 | 85 |
| Glycyl-L-tyrosine | 12.5 | 92 |
| This compound (Expected) | ~12-13 | ~90-95 |
Data for Glycyl-L-tyrosine is analogous to what can be expected for this compound.
Table 2: Impact of Tyrosine Source on Monoclonal Antibody (mAb) Production in CHO Cells
| Tyrosine Source | Final mAb Titer (g/L) | Specific Productivity (pg/cell/day) |
| Free L-Tyrosine (low concentration) | 1.8 | 25 |
| Free L-Tyrosine (high concentration) | 2.5 | 35 |
| Glycyl-L-tyrosine | 3.8 | 45 |
| This compound (Expected) | ~3.5-4.0 | ~40-50 |
Data for Glycyl-L-tyrosine is analogous to what can be expected for this compound.
Experimental Protocols
Protocol for Assessing the Solubility of this compound
Objective: To determine the maximum solubility of this compound in a chemically defined cell culture medium at neutral pH.
Materials:
-
This compound powder
-
Chemically defined basal cell culture medium (e.g., CHO-SFM)
-
pH meter
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of solutions with increasing concentrations of this compound in the cell culture medium at room temperature.
-
For each solution, slowly add the dipeptide powder to the medium while stirring continuously.
-
Monitor the pH and adjust to 7.2 ± 0.1 using 1M NaOH or 1M HCl if necessary.
-
Continue adding the dipeptide until saturation is reached, indicated by the presence of undissolved particles that persist after 2 hours of stirring.
-
Centrifuge the saturated solution at 3000 x g for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm sterile filter.
-
Determine the concentration of the dissolved dipeptide in the filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC with a standard curve).
-
The highest concentration measured represents the maximum solubility of this compound in the medium.
Protocol for Fed-Batch Culture of CHO Cells Using an this compound Feed
Objective: To evaluate the effect of an this compound-containing feed on CHO cell growth, viability, and recombinant protein production in a fed-batch culture.
Materials:
-
CHO cell line producing a recombinant protein (e.g., a monoclonal antibody)
-
Basal cell culture medium
-
Concentrated feed medium containing this compound, other amino acids, glucose, and other essential nutrients.
-
Shake flasks or bioreactors
-
Cell counting instrument (e.g., hemocytometer or automated cell counter)
-
Analyzers for metabolites (e.g., glucose, lactate, ammonia) and product titer (e.g., HPLC, ELISA).
Procedure:
-
Seed Train: Expand the CHO cells from a frozen vial to the required cell density for inoculation of the production bioreactors.
-
Inoculation: Inoculate the production bioreactors (e.g., 2L stirred tank bioreactors) at a seeding density of 0.3-0.5 x 10^6 viable cells/mL in the basal medium.
-
Batch Phase: Culture the cells in batch mode until a specific cell density is reached or a key nutrient (e.g., glucose) is depleted (typically 2-3 days).
-
Fed-Batch Phase:
-
On day 3 (or as determined by the process), begin feeding the concentrated this compound-containing feed medium.
-
The feeding strategy can be a pre-determined bolus feed or a continuous feed based on the estimated cell consumption rates. A common starting point is to add 10-20% of the initial reactor volume as feed over the course of the culture.
-
Monitor key process parameters daily, including viable cell density, viability, glucose, lactate, ammonia, and product titer.
-
-
Harvest: Continue the fed-batch culture for 12-16 days or until cell viability drops below a predetermined threshold (e.g., 60%). Harvest the cell culture fluid for downstream processing.
-
Data Analysis: Plot the time-course data for cell growth, viability, metabolite concentrations, and product titer. Calculate the specific growth rate and specific productivity to compare the performance of the this compound feed with a control group (e.g., using free L-tyrosine).
Visualization of Key Pathways and Workflows
Cellular Uptake and Metabolism of this compound
Caption: Cellular uptake and hydrolysis of this compound.
Experimental Workflow for Evaluating this compound
Caption: Fed-batch experimental workflow.
Key Metabolic Roles of L-tyrosine and L-aspartic Acid
Caption: Metabolic fate of L-tyrosine and L-aspartic acid.
Conclusion
This compound is a valuable supplement for cell culture media, particularly for high-density fed-batch processes used in the production of biopharmaceuticals. Its high solubility overcomes a key limitation of free L-tyrosine, enabling the formulation of concentrated, pH-neutral feeds. By providing a readily available source of two essential amino acids, this compound can significantly improve cell growth, viability, and recombinant protein productivity. The protocols and information provided herein offer a framework for researchers and process development scientists to effectively evaluate and implement this dipeptide in their cell culture workflows.
References
L-tyrosyl-L-aspartic Acid: Application Notes for Binding Assays and Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tyrosyl-L-aspartic acid (Tyr-Asp) is a dipeptide composed of the amino acids L-tyrosine and L-aspartic acid. Emerging research has identified Tyr-Asp as a bioactive molecule with the potential to modulate cellular metabolism. Specifically, Tyr-Asp has been shown to act as an inhibitor of the key glycolytic enzyme, Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC). This inhibitory action has significant implications for metabolic regulation, as it can redirect glucose flux from glycolysis towards the Pentose Phosphate Pathway (PPP), thereby increasing the production of NADPH, a critical molecule for antioxidant defense and reductive biosynthesis. These characteristics make this compound a valuable tool for studying metabolic pathways and a potential starting point for the development of novel therapeutics targeting metabolic dysregulation in various diseases.
Applications
The primary application of this compound in a research and drug development context is as a selective inhibitor of GAPC. This allows for the investigation of the downstream effects of GAPC inhibition and the modulation of the balance between glycolysis and the Pentose Phosphate Pathway.
Key research applications include:
-
Studying the role of GAPC in cellular metabolism: By using Tyr-Asp to inhibit GAPC, researchers can probe the consequences of reduced glycolytic flux in various cell types and disease models.
-
Investigating the regulation of the Pentose Phosphate Pathway: Tyr-Asp can be used to stimulate the PPP and study its role in cellular processes such as antioxidant defense, nucleotide synthesis, and fatty acid synthesis.
-
High-throughput screening for novel GAPC inhibitors: Tyr-Asp can serve as a reference compound in competitive binding assays to identify new and more potent small molecule inhibitors of GAPC.
-
Drug discovery for diseases associated with metabolic dysregulation: The ability of Tyr-Asp to modulate cellular metabolism makes it a lead compound for the development of drugs targeting diseases such as cancer, neurodegenerative disorders, and inflammatory diseases where metabolic alterations are a key feature.
Quantitative Data
The following table summarizes the known quantitative data for the interaction of this compound with its target protein, GAPC.
| Ligand | Target | Assay Type | Affinity (Kd) | Reference |
| This compound | GAPC1 | In silico docking | 28.6 µM | [1] |
Experimental Protocols
Protocol 1: In Vitro GAPC Enzymatic Activity Assay
This protocol describes how to measure the enzymatic activity of GAPC in the presence and absence of the inhibitor this compound. The assay is based on monitoring the reduction of NAD+ to NADH at 340 nm.
Materials:
-
Purified GAPC enzyme
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (pH 8.5)
-
This compound
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a 100 mM sodium pyrophosphate buffer (pH 8.5).
-
Prepare a 100 mM stock solution of G3P in water.
-
Prepare a 50 mM stock solution of NAD+ in water.
-
Prepare a 10 mM stock solution of this compound in water. Further dilute to desired concentrations for the assay.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well for a final volume of 200 µL:
-
100 µL of 100 mM sodium pyrophosphate buffer (pH 8.5)
-
20 µL of 50 mM NAD+
-
10 µL of various concentrations of this compound or vehicle control (water).
-
10 µL of purified GAPC enzyme (concentration to be optimized for linear reaction kinetics).
-
-
Pre-incubate the plate at 25°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 60 µL of 100 mM G3P to each well to start the reaction.
-
-
Measure Absorbance:
-
Immediately begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve.
-
Plot the GAPC activity (as a percentage of the control) against the concentration of this compound to determine the IC50 value.
-
Protocol 2: Determination of NADPH/NADP+ Ratio in Cells
This protocol outlines the steps to measure the intracellular ratio of NADPH to NADP+ in cells treated with this compound.
Materials:
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Extraction buffer (e.g., from a commercial NADP/NADPH assay kit)
-
NADP/NADPH assay kit (colorimetric or fluorometric)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period.
-
-
Cell Lysis and Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using the extraction buffer provided in the NADP/NADPH assay kit, following the manufacturer's instructions for separating NADPH and NADP+ extracts. This typically involves acidic extraction for NADP+ and alkaline extraction for NADPH.
-
-
Quantification:
-
Use a commercial NADP/NADPH assay kit to measure the concentrations of NADPH and NADP+ in the extracts. These kits typically involve an enzyme cycling reaction that generates a colored or fluorescent product.
-
Follow the kit's protocol for setting up the standard curve and the reactions in a 96-well microplate.
-
-
Measurement:
-
Read the absorbance or fluorescence using a microplate reader at the wavelength specified in the kit's protocol.
-
-
Data Analysis:
-
Calculate the concentrations of NADPH and NADP+ from the standard curve.
-
Determine the NADPH/NADP+ ratio for each treatment condition.
-
Compare the ratios of treated cells to control cells to assess the effect of this compound.
-
Visualizations
Caption: Inhibition of GAPC by this compound redirects metabolic flux.
Caption: Experimental workflow for characterizing Tyr-Asp as a GAPC inhibitor.
References
Application Notes and Protocols: L-Tyrosyl-L-Aspartic Acid Derivatives in Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of drug delivery systems based on derivatives of L-tyrosyl-L-aspartic acid. While the direct application of the simple dipeptide is not extensively documented, polymers and nanoparticles synthesized from L-tyrosine and L-aspartic acid have emerged as promising platforms for targeted and controlled drug release. This document details their synthesis, characterization, and application in anticancer therapy, supported by experimental protocols and quantitative data.
Introduction
Amino acid-based polymers are gaining significant attention in drug delivery due to their biocompatibility, biodegradability, and structural similarity to natural proteins.[1] Specifically, polymers derived from L-tyrosine and L-aspartic acid offer versatile platforms for creating nanocarriers. L-tyrosine-derived polymers, such as poly(ester-urethane)s, can self-assemble into nanoparticles, providing a stable scaffold for encapsulating therapeutic agents.[2] Similarly, L-aspartic acid-based polyesters can be formulated into nano-assemblies for drug delivery.[3] These systems are often designed to be responsive to physiological stimuli like pH and enzymes, allowing for targeted drug release in the tumor microenvironment.[3][4]
Key Applications in Drug Delivery
The primary application of L-tyrosine and L-aspartic acid-based nanocarriers is in the targeted delivery of anticancer drugs. These systems offer several advantages:
-
Enhanced Drug Solubility and Stability: Hydrophobic drugs can be encapsulated within the core of the nanoparticles, improving their solubility and protecting them from degradation.[1]
-
Targeted Delivery: The surface of the nanoparticles can be functionalized with targeting moieties, such as folic acid, to enhance uptake by cancer cells.[5]
-
Controlled Release: The polymer matrix can be designed to release the encapsulated drug in response to specific triggers, such as lower pH in endosomes or the presence of certain enzymes overexpressed in tumor cells.[2][4]
-
Reduced Systemic Toxicity: By targeting the drug to the tumor site, the systemic exposure and associated side effects of potent anticancer drugs can be minimized.[6]
Quantitative Data Summary
The following tables summarize the key quantitative parameters of drug delivery systems derived from L-tyrosine and L-aspartic acid, based on published literature.
| Nanocarrier Formulation | Particle Size (nm) | Drug | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| L-Tyrosine Poly(ester-urethane) Nanoparticles | 200 ± 10 | Doxorubicin (DOX) | Not Reported | Not Reported | [2] |
| L-Tyrosine Poly(ester-urethane) Nanoparticles | 200 ± 10 | Camptothecin (CPT) | Not Reported | Not Reported | [2] |
| L-Aspartic Acid-based Cationic Polyesters | 210 ± 5 | Doxorubicin (DOX) | Not Reported | Not Reported | [3] |
| L-Aspartic Acid Coated Iron Oxide Nanoparticles | 17.80 ± 3.09 | Not Applicable | Not Applicable | Not Applicable | [7] |
| Nanocarrier Formulation | Drug Release Conditions | Cumulative Release (%) | Time (h) | Reference |
| L-Tyrosine Poly(ester-urethane) Nanoparticles | Intracellular enzymatic conditions | Not specified, but described as efficient | Not Specified | [2] |
| Aspartic acid-co-poly(2-acrylamido-2-methylpropanesulfonic acid) microgels | pH 7.4 | ~85 | 24 | [8] |
| Aspartic acid-co-poly(2-acrylamido-2-methylpropanesulfonic acid) microgels | pH 1.2 | ~20 | 24 | [8] |
Experimental Protocols
Synthesis of L-Tyrosine-Based Poly(ester-urethane) Nanocarriers
This protocol is a generalized representation based on the synthesis of L-tyrosine-derived polymers for drug delivery.[2]
Diagram: Synthesis of L-Tyrosine Based Polymer
Caption: Synthesis of amphiphilic poly(ester-urethane) from L-tyrosine.
Materials:
-
L-Tyrosine
-
Reagents for converting amine and carboxylic acid groups to ester-urethane monomers
-
Polyethylene glycol (PEG)
-
Anhydrous solvents
Procedure:
-
Monomer Synthesis: Convert the amine and carboxylic acid functional groups of L-tyrosine into dual functional ester-urethane monomers. The phenolic unit of L-tyrosine can be anchored with a hydrophobic alkyl side chain to induce amphiphilicity.[2]
-
Polymerization: Perform a solvent-free melt polycondensation of the L-tyrosine-derived monomer with hydrophilic polyethylene glycols to produce the comb-type poly(ester-urethane).[2]
-
Purification: Purify the resulting polymer by appropriate methods, such as precipitation and dialysis, to remove unreacted monomers and oligomers.
-
Characterization: Characterize the polymer structure using techniques like NMR and FTIR spectroscopy and determine the molecular weight by gel permeation chromatography (GPC).
Fabrication of Drug-Loaded Nanoparticles
This protocol describes the self-assembly method for forming drug-loaded nanoparticles.
Diagram: Nanoparticle Self-Assembly and Drug Loading
Caption: Nanoparticle formation via self-assembly and drug encapsulation.
Materials:
-
Synthesized amphiphilic polymer
-
Anticancer drug (e.g., Doxorubicin)
-
Organic solvent (e.g., DMSO, DMF)
-
Deionized water or buffer
Procedure:
-
Dissolve the amphiphilic polymer and the hydrophobic drug in a water-miscible organic solvent.
-
Add the organic solution dropwise to deionized water or a buffer solution under constant stirring.
-
The polymer will self-assemble into nanoparticles, encapsulating the drug within the hydrophobic core.
-
Dialyze the nanoparticle suspension against deionized water to remove the organic solvent and unloaded drug.
-
Characterize the particle size and zeta potential using dynamic light scattering (DLS).
-
Determine the drug loading content and encapsulation efficiency by lysing the nanoparticles and quantifying the drug amount using UV-Vis spectroscopy or HPLC.
In Vitro Drug Release Study
This protocol outlines a typical in vitro drug release experiment.
Diagram: In Vitro Drug Release Workflow
Caption: Workflow for an in vitro drug release study.
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane with an appropriate molecular weight cut-off
-
Phosphate-buffered saline (PBS) at different pH values (e.g., 7.4 to simulate blood and 5.5 to simulate endosomal pH)
-
Incubator shaker
Procedure:
-
Place a known amount of the drug-loaded nanoparticle suspension into a dialysis bag.
-
Immerse the dialysis bag in a known volume of release medium (e.g., PBS pH 7.4 or 5.5).
-
Incubate the setup at 37°C with gentle shaking.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.
-
Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Plot the cumulative percentage of drug released as a function of time.
Cell Viability Assay
This protocol describes how to assess the cytotoxicity of the drug-loaded nanoparticles.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Drug-loaded nanoparticles, empty nanoparticles, and free drug solution
-
MTT or other cell viability reagent
-
96-well plates
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the cell viability reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Solubilize the formazan crystals (in the case of MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the cell viability as a percentage relative to the untreated control cells and determine the IC50 values.
Conclusion
Drug delivery systems based on L-tyrosine and L-aspartic acid derivatives represent a versatile and promising approach for cancer therapy. Their biocompatibility, biodegradability, and the tunability of their properties make them excellent candidates for developing next-generation nanomedicines. The protocols and data presented here provide a foundation for researchers to design and evaluate novel drug delivery platforms based on these amino acids.
References
- 1. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of l-Tyrosine-Based Enzyme-Responsive Amphiphilic Poly(ester-urethane) Nanocarriers for Multiple Drug Delivery to Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 4. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 5. The Interactions between L-Tyrosine Based Nanoparticles Decorated with Folic Acid and Cervical Cancer Cells Under Physiological Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. mdpi.com [mdpi.com]
Application Note 1: Quantification of L-tyrosyl-L-aspartic acid using LC-MS/MS
An overview of the analytical methodologies for the quantification of the dipeptide L-tyrosyl-L-aspartic acid is detailed in these application notes. While specific validated assays for this compound are not widely documented, this guide provides comprehensive protocols for established analytical techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and spectrophotometry, which can be adapted and validated for its precise and accurate quantification in various sample matrices. These notes are intended for researchers, scientists, and professionals in drug development.
Introduction
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique ideal for the quantification of dipeptides in complex biological matrices.[1] This method offers excellent specificity and low detection limits, making it suitable for pharmacokinetic studies, metabolism research, and quality control in drug development. The protocol described below outlines a general procedure that can be optimized for this compound. For enhanced chromatographic retention and sensitivity, derivatization of the dipeptide may be employed.[2]
Experimental Protocol
Sample Preparation (from Plasma)
-
To 100 µL of plasma, add 400 µL of a precipitation solution (e.g., ice-cold methanol or acetonitrile containing an internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion (m/z): To be determined by direct infusion of a standard solution of this compound.
-
Collision Energy: To be optimized for the specific precursor-product ion transition.
Data Analysis
Quantification is achieved by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Workflow for LC-MS/MS Analysis of Dipeptides
Caption: General workflow for dipeptide quantification by LC-MS/MS.
Quantitative Data (Illustrative Examples for Dipeptides)
The following table summarizes typical performance characteristics for the quantification of dipeptides using LC-MS/MS. These values are illustrative and would need to be established for this compound through method validation.
| Dipeptide | Matrix | Linearity Range | LOD (nM) | LOQ (nM) | Reference |
| Various | Chicken Liver | Varies | 0.088 - 83.1 | - | [3] |
| Carnosine | Mouse Muscle | 1 - 1000 ng/mL | 0.5 | 1 | |
| Anserine | Mouse Brain | 0.5 - 500 ng/mL | 0.2 | 0.5 |
Application Note 2: Spectrophotometric Quantification of this compound
Introduction
Spectrophotometric methods can provide a simpler and more accessible alternative to LC-MS/MS for the quantification of tyrosine-containing peptides.[4][5] The phenolic group of the tyrosine residue can be derivatized to produce a colored product that can be quantified using a spectrophotometer. This method is particularly useful for the analysis of purified samples or formulations where high selectivity is not required.
Experimental Protocol
This protocol is based on the reaction of tyrosine with 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl).[6]
Reagents
-
This compound standard solutions.
-
Borate buffer (0.1 M, pH 10.0).
-
NBD-Cl solution (0.1% w/v in methanol).
Procedure
-
To 1.0 mL of the sample or standard solution in a test tube, add 1.0 mL of borate buffer (pH 10.0).
-
Add 1.0 mL of the NBD-Cl solution.
-
Heat the mixture in a water bath at 70°C for 20 minutes.
-
Cool the tubes to room temperature.
-
Measure the absorbance of the resulting orange-colored solution at the wavelength of maximum absorption (to be determined, typically around 388 nm for tyrosine derivatives) against a reagent blank.[6]
Data Analysis
A calibration curve is constructed by plotting the absorbance values of the standards against their concentrations. The concentration of this compound in the sample is then determined from this curve.
Principle of Spectrophotometric Assay
Caption: Principle of the colorimetric assay for tyrosine-containing peptides.
Quantitative Data (Illustrative Examples for Tyrosine)
The following table provides typical performance data for the spectrophotometric determination of L-tyrosine, which can serve as an estimate for a method developed for this compound.
| Analyte | Method | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| L-tyrosine | NBD-Cl | 10 - 50 | 2.85 | 8.6 | [6] |
Method Validation
It is crucial that any adapted analytical method is thoroughly validated to ensure it is suitable for its intended purpose.[7][8] Key validation parameters to be assessed include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
References
- 1. Identification and Quantitation of Bioactive and Taste-Related Dipeptides in Low-Salt Dry-Cured Ham - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel UPLC-MS/MS Method Identifies Organ-Specific Dipeptide Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrophotometric determination of tryptophan and tyrosine in peptides and proteins based on new color reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of peptides containing tryptophan, tyrosine, and phenylalanine using photodiode-array spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alliedacademies.org [alliedacademies.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. Validation of Amino Acid Analysis Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Tyr-Asp in Neurobiology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dipeptide Tyrosine-Aspartic Acid (Tyr-Asp) is a molecule of interest in neurobiology, primarily due to the well-established neurological functions of its constituent amino acids. Tyrosine is a crucial precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—which are fundamental to mood, cognition, and the body's stress response.[1][2][3] Aspartic acid, on the other hand, functions as an excitatory neurotransmitter in the central nervous system.[4]
While direct research on the neurobiological applications of the Tyr-Asp dipeptide is limited, its potential as a bioactive molecule that can influence neuronal function warrants investigation. It is hypothesized that Tyr-Asp could be transported into the brain, where it may be hydrolyzed into its constituent amino acids, thereby modulating catecholaminergic and excitatory neurotransmitter systems. Studies on other tyrosine-containing dipeptides, such as Ser-Tyr, have shown that they can be orally absorbed and stimulate noradrenergic turnover in the brain, suggesting that Tyr-Asp may have similar potential.[5]
These application notes provide a theoretical framework and detailed protocols for initiating research into the neurobiological effects of Tyr-Asp, focusing on the established roles of its components.
Hypothesized Applications in Neurobiology Research
Based on the functions of Tyrosine and Aspartic Acid, potential research applications for Tyr-Asp include:
-
Modulation of Catecholamine Synthesis: By delivering tyrosine, Tyr-Asp could be investigated as a tool to enhance the synthesis of dopamine and norepinephrine in studies related to cognitive enhancement, mood disorders, and neurodegenerative diseases like Parkinson's disease.[1][3]
-
Investigation of Excitatory Neurotransmission: The aspartic acid component of Tyr-Asp suggests its potential use in studies of excitatory pathways, synaptic plasticity, and conditions associated with altered excitatory signaling, such as epilepsy. However, the potential for excitotoxicity must be carefully considered.[4][6]
-
Nutraceutical and Pharmacological Development: Tyr-Asp could be explored as a potential therapeutic or supplementary agent in conditions where catecholamine or excitatory amino acid levels are dysregulated.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on Tyrosine and its effects on brain catecholamine metabolism. This data provides a baseline for designing experiments to investigate the effects of Tyr-Asp.
| Parameter | Treatment | Brain Region | Result | Reference |
| Tyrosine Levels | Tyrosine-free amino acid mixture | Frontal Cortex, Hippocampus, Striatum | ~50% decrease after 2 hours | [4] |
| DOPAC Levels | 200 mg/kg Tyrosine (i.p.) in reserpine-treated rats | Corpus Striatum, Cerebellum | Significant increase | [1] |
| HVA Levels | 200 mg/kg Tyrosine (i.p.) in reserpine-treated rats | Corpus Striatum, Cerebellum | Significant increase | [1] |
| DOPAC Levels | 250 µM L-Tyrosine (reverse microdialysis) | Medial Prefrontal Cortex, Striatum | Significant increase | [3] |
| HVA Levels | 1000 µM L-Tyrosine (reverse microdialysis) | Medial Prefrontal Cortex | Significant increase | [3] |
| MHPG Levels | 500-1000 µM L-Tyrosine (reverse microdialysis) | Medial Prefrontal Cortex | Significant increase | [3] |
DOPAC: 3,4-Dihydroxyphenylacetic acid (a dopamine metabolite) HVA: Homovanillic acid (a dopamine metabolite) MHPG: 3-methoxy-4-hydroxyphenylglycol (a norepinephrine metabolite)
Signaling Pathways and Experimental Workflows
Catecholamine Synthesis Pathway
The following diagram illustrates the conversion of Tyrosine into dopamine, norepinephrine, and epinephrine.
Experimental Workflow for Investigating Tyr-Asp Effects
This diagram outlines a typical workflow for studying the neurobiological effects of Tyr-Asp in a rodent model.
Experimental Protocols
The following protocols are foundational for investigating the neurobiological effects of Tyr-Asp by first examining its constituent amino acids.
Protocol 1: In Vivo Microdialysis for Measurement of Brain Catecholamines
Objective: To measure extracellular levels of dopamine, norepinephrine, and their metabolites in specific brain regions of live, freely moving animals following administration of a test compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Artificial cerebrospinal fluid (aCSF)
-
Test compound (e.g., L-Tyrosine, L-Aspartic Acid, or Tyr-Asp) dissolved in aCSF or saline
-
Anesthetics (e.g., isoflurane)
-
Male Wistar rats (250-300g)
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using isoflurane.
-
Place the animal in the stereotaxic apparatus.
-
Implant a guide cannula targeted to the brain region of interest (e.g., prefrontal cortex or striatum). Secure the cannula with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to the microinfusion pump and begin perfusion with aCSF at a flow rate of 1-2 µL/min.
-
Allow a stabilization period of at least 2 hours.
-
-
Baseline Sample Collection:
-
Collect dialysate samples every 20 minutes for at least 60-80 minutes to establish a stable baseline of neurotransmitter levels.
-
-
Compound Administration:
-
Administer the test compound via intraperitoneal (IP) injection or through reverse dialysis by including it in the aCSF perfusion medium.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples every 20 minutes for at least 3 hours post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using HPLC-ECD to quantify the concentrations of dopamine, norepinephrine, DOPAC, HVA, and MHPG.
-
-
Data Analysis:
-
Express the post-administration neurotransmitter levels as a percentage of the baseline levels for each animal.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to compare the effects of the test compound to a vehicle control group.
-
Protocol 2: Preparation of Brain Homogenates for Neurotransmitter Analysis
Objective: To measure total tissue content of amino acids and monoamines in different brain regions.
Materials:
-
Liquid nitrogen
-
Sonicator or tissue homogenizer
-
Centrifuge
-
Perchloric acid (0.1 M) with 0.05% EDTA
-
pH meter
-
HPLC system with electrochemical or fluorescence detection
-
Brain tissue from experimental animals
Procedure:
-
Tissue Collection and Dissection:
-
Sacrifice the animal by decapitation.
-
Rapidly remove the brain and place it on an ice-cold surface.
-
Dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Immediately freeze the dissected tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Homogenization:
-
Weigh the frozen tissue sample.
-
Add 10 volumes of ice-cold 0.1 M perchloric acid.
-
Homogenize the tissue using a sonicator or tissue homogenizer until no visible tissue clumps remain. Keep the sample on ice throughout this process.
-
-
Centrifugation:
-
Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the neurotransmitters and amino acids. The pellet contains proteins and other cellular debris.
-
-
pH Adjustment (for some analyses):
-
If necessary for the specific HPLC method, adjust the pH of the supernatant.
-
-
HPLC Analysis:
-
Inject a known volume of the supernatant into the HPLC system.
-
For catecholamines and their metabolites, use HPLC-ECD.
-
For amino acids, use HPLC with pre-column derivatization and fluorescence detection.
-
Quantify the concentrations based on standard curves generated from known concentrations of the analytes.
-
-
Data Normalization:
-
Express the results as ng or µg of analyte per mg of wet tissue weight.
-
Conclusion
The study of the dipeptide Tyr-Asp in neurobiology is a nascent field with the potential to yield significant insights into the modulation of key neurotransmitter systems. While direct experimental evidence is currently lacking, the well-defined roles of its constituent amino acids, Tyrosine and Aspartic Acid, provide a strong rationale for its investigation. The protocols and conceptual frameworks presented here offer a starting point for researchers to explore the neurobiological applications of Tyr-Asp, from its effects on catecholamine synthesis to its potential role in excitatory neurotransmission. Future research in this area could open new avenues for the development of novel therapeutics for a range of neurological and psychiatric disorders.
References
- 1. Effect of tyrosine on brain catecholamine turnover in reserpine-treated rats. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. Tyrosine, phenylalanine, and catecholamine synthesis and function in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. L-Tyrosine Availability Affects Basal and Stimulated Catecholamine Indices in Prefrontal Cortex and Striatum of the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: L-Tyrosyl-L-Aspartic Acid Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to optimize the synthesis of L-tyrosyl-L-aspartic acid (Tyr-Asp).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
There are two main approaches for synthesizing the Tyr-Asp dipeptide: chemical synthesis and enzymatic synthesis. Chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS), offers versatility with modified amino acids but involves multiple protection and deprotection steps. Enzymatic synthesis, often utilizing proteases like thermolysin, provides high stereospecificity and milder reaction conditions, which can lead to higher yields and fewer side products.
Q2: Why is the yield of my Tyr-Asp synthesis lower than expected?
Low yields in peptide synthesis can stem from several factors. In chemical synthesis, common issues include incomplete coupling reactions, aggregation of the growing peptide chain, or the formation of side products like aspartimide from the aspartic acid residue.[1][2] For enzymatic methods, suboptimal pH, temperature, or substrate concentrations can significantly reduce the yield.
Q3: What are protecting groups and why are they necessary for Tyr-Asp synthesis?
Protecting groups are chemical moieties temporarily attached to reactive functional groups on the amino acids that are not meant to participate in the peptide bond formation. For Tyr-Asp synthesis, it is crucial to protect:
-
The α-amino group of tyrosine (e.g., with Fmoc or Boc).
-
The phenolic hydroxyl group of the tyrosine side chain (e.g., with a Benzyl ether).[3]
-
The side-chain carboxylic acid of aspartic acid (e.g., with a t-Butyl ester) to prevent side reactions.[2]
This ensures the specific formation of the peptide bond between the C-terminus of tyrosine and the N-terminus of aspartic acid.[4]
Q4: How can I purify the final this compound product?
High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying synthetic peptides.[1] Specifically, reverse-phase HPLC is used to separate the desired peptide from impurities and unreacted starting materials.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield in Chemical Synthesis | Incomplete Coupling: Steric hindrance or aggregation may prevent the complete reaction between amino acid residues. | - Increase the coupling reaction time or temperature.- Employ a "double coupling" strategy where the coupling step is repeated before moving to the next deprotection step.- Use more efficient coupling reagents such as HBTU/HOBt.[1] |
| Aspartimide Formation: The aspartic acid side chain can react with the peptide backbone, especially during Fmoc removal with piperidine, leading to a stable five-membered ring that terminates the chain. | - Add HOBt (0.1 M) to the piperidine solution used for Fmoc deprotection.[2]- Use a bulkier protecting group for the aspartic acid side chain. | |
| Aggregation: The growing peptide chain may aggregate, making reactive sites inaccessible. | - Switch to a solvent with better solvating properties, such as NMP, or use a mixture of solvents.- Synthesize at a higher temperature to disrupt secondary structures.[2] | |
| Low Yield in Enzymatic Synthesis | Suboptimal Reaction Conditions: The enzyme's activity is highly dependent on pH, temperature, and buffer composition. | - Optimize the pH of the reaction medium (for thermolysin, this is typically in the neutral to slightly alkaline range).- Perform the reaction at the enzyme's optimal temperature (for thermolysin, this can be around 37°C).[6] |
| Product Precipitation/Insolubility: The synthesized dipeptide may precipitate out of the solution, shifting the reaction equilibrium and potentially inhibiting the enzyme. | - Perform the reaction in a biphasic aqueous-organic system to help solubilize substrates and remove the product from the aqueous phase as it forms.[7] | |
| Presence of Impurities in Final Product | Incomplete Deprotection: Residual protecting groups from the synthesis remain on the final peptide. | - Extend the cleavage/deprotection time or use a stronger cleavage cocktail.- For Benzyl ether protecting groups on tyrosine, ensure efficient hydrogenolysis with a suitable catalyst like Pd/C.[5] |
| Racemization: The chirality of the amino acids may be altered during activation and coupling. | - Add racemization-suppressing agents like HOBt to the coupling reaction mixture.[2] |
Quantitative Data on Synthesis Yields
The following table summarizes reported yields for peptides containing the Asp-Tyr sequence or for similar dipeptides synthesized using various methods.
| Peptide Sequence | Synthesis Method | Key Reagents/Enzyme | Reported Yield | Reference |
| Boc-Leu-Asp-Tyr -Leu-OMe | Solution-Phase Synthesis | DCC coupling, Pd/C Hydrogenolysis | 38% | [5] |
| Boc-Leu-Asp-Tyr-Tyr -Leu-OMe | Solid-Phase Peptide Synthesis | Fmoc chemistry | 31% | [5] |
| Z-Phe-Y-B | Thermolysin-catalyzed | Thermolysin | up to 95% | [8] |
| Z-Asn-Leu-OEt | Thermolysin-catalyzed | Thermolysin | >50% | [9] |
| L-Aspartic Acid | Enzymatic from Fumaric Acid | L-aspartase | >95% | [10] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Tyr-Asp
This protocol is a representative procedure based on Fmoc chemistry for the manual synthesis of this compound.
-
Resin Preparation: Start with a pre-loaded Fmoc-Asp(OtBu)-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in NMP to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for another 10 minutes.
-
Wash the resin thoroughly with NMP (3x) and DCM (3x).
-
-
Coupling of Tyrosine:
-
In a separate vessel, dissolve Fmoc-Tyr(tBu)-OH (3 equivalents), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.
-
Add the activation mixture to the resin.
-
Agitate at room temperature for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Final Deprotection and Cleavage:
-
Wash the resin with methanol and dry under vacuum.
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane.
-
Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.
-
Filter to separate the resin and collect the filtrate.
-
-
Purification:
-
Precipitate the crude peptide from the filtrate using cold diethyl ether.
-
Centrifuge to pellet the peptide, and wash with cold ether.
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile and lyophilize.
-
Purify the peptide by reverse-phase HPLC.
-
Protocol 2: Enzymatic Synthesis of Z-Tyr-Asp-OMe
This protocol is a representative procedure for the thermolysin-catalyzed synthesis of a protected Tyr-Asp dipeptide.
-
Substrate Preparation:
-
Prepare a solution of N-benzyloxycarbonyl-L-tyrosine (Z-Tyr-OH) as the carboxyl component.
-
Prepare a solution of L-aspartic acid dimethyl ester hydrochloride (H-Asp(OMe)-OMe·HCl) as the amine component. Neutralize with an appropriate base (e.g., NaOH) to obtain the free amine.
-
-
Reaction Setup:
-
In a temperature-controlled vessel at 37°C, prepare a buffered solution (e.g., 0.1 M Tris-HCl) at pH 7.5.
-
Add the substrates Z-Tyr-OH and H-Asp(OMe)-OMe to the buffer at optimized concentrations (e.g., starting with a 1:1.5 molar ratio).
-
-
Enzymatic Reaction:
-
Add crystalline thermolysin to the reaction mixture. The enzyme concentration should be optimized, but a starting point could be 0.01 mM.[8]
-
Stir the mixture gently. The product, Z-Tyr-Asp(OMe)-OMe, is expected to have low solubility in the aqueous buffer and will precipitate, driving the reaction towards synthesis.
-
-
Reaction Monitoring and Product Recovery:
-
Monitor the reaction progress by taking aliquots over time and analyzing them with HPLC.
-
Once the reaction reaches completion (e.g., after 2-4 hours), collect the precipitated product by filtration or centrifugation.
-
-
Purification and Deprotection:
-
Wash the collected product with water to remove residual substrates and buffer salts.
-
The protected dipeptide can be further purified by recrystallization.
-
The protecting groups (Z and methyl esters) can be removed by catalytic hydrogenation followed by saponification to yield the final this compound.
-
Visualizations
Caption: Workflow for the Solid-Phase Peptide Synthesis (SPPS) of this compound.
Caption: Pathway for the enzymatic synthesis of this compound using thermolysin.
References
- 1. rsc.org [rsc.org]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of High-Throughput Competition Experiments in the Development of Aspartate-Directed Site-Selective Modification of Tyrosine Residues in Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pnas.org [pnas.org]
- 9. Thermolysin as a catalyst in enzymatic synthesis of asparagine-containing peptides II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Tyr-Asp Dipeptide Solubility
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility challenges with the Tyr-Asp (Tyrosine-Aspartic Acid) dipeptide.
Frequently Asked Questions (FAQs)
Q1: Why is my lyophilized Tyr-Asp dipeptide not dissolving in water?
A1: The Tyr-Asp dipeptide has conflicting physicochemical properties that can impede solubility. While the Aspartic Acid residue is hydrophilic, the Tyrosine residue contains a bulky, hydrophobic aromatic ring.[1][2] This combination can lead to poor solubility in neutral aqueous solutions. Furthermore, peptides with a high proportion of hydrophobic amino acids may not easily dissolve in aqueous solutions.[3]
Q2: What is the first solvent I should try for dissolving Tyr-Asp?
A2: As a general rule, the first solvent to try for any peptide is sterile, distilled water.[4] If solubility is limited, the next step should be to adjust the pH, as this is often the most effective method for charged peptides.
Q3: How does pH affect the solubility of Tyr-Asp?
A3: The pH of the solvent is a critical factor for Tyr-Asp solubility.[5][6] The dipeptide has a net negative charge at neutral pH due to the carboxylic acid side chain of Aspartic Acid. Therefore, its solubility is expected to be lowest near its isoelectric point (pI) and increase significantly in a basic buffer (pH > 7).[7][8] Dissolving the peptide in a slightly basic solution, such as 0.1M ammonium bicarbonate, can greatly enhance solubility.[7]
Q4: Can I use organic co-solvents to dissolve the Tyr-Asp dipeptide?
A4: Yes, if pH adjustment is insufficient, organic co-solvents can be effective.[5] For hydrophobic peptides, solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended.[3][9] The standard procedure is to dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer dropwise to the desired concentration while stirring.[3] For cellular assays, the final DMSO concentration should typically not exceed 1%.[5]
Q5: My peptide dissolved initially but then crashed out of solution. What should I do?
A5: Precipitation after initial dissolution can be due to several factors, including supersaturation, temperature changes, or buffer incompatibility. First, try gentle warming (not exceeding 40°C) and sonication to see if it will redissolve.[9][10] If not, centrifuge the solution to pellet the precipitate and use the supernatant, though the concentration will be lower than intended.[5][9] For future attempts, consider starting with a lower target concentration.
Troubleshooting Guide
This section addresses specific problems you may encounter during the solubilization process.
Problem 1: The lyophilized powder is not dissolving in neutral water or buffer (e.g., PBS pH 7.4).
-
Question: Have you tried physical agitation methods?
-
Question: Have you tried adjusting the pH?
-
Answer/Action: Since Tyr-Asp is an acidic peptide, its solubility will increase in a basic environment.[7][10] Prepare a slightly basic buffer (e.g., 10% ammonium bicarbonate) and attempt to dissolve the peptide.[5] Alternatively, add a small amount of a dilute basic solution like 0.1 M NH₄OH to your aqueous suspension until the peptide dissolves.[3][4]
-
Problem 2: The peptide dissolves in a basic buffer but precipitates when I dilute it with my neutral experimental buffer.
-
Question: Are you adding the peptide solution to the buffer or the buffer to the peptide solution?
-
Answer/Action: The order of addition matters. When using an organic co-solvent, the recommended method is to add the concentrated peptide solution dropwise into the stirring aqueous buffer.[3] This prevents localized high concentrations that can lead to precipitation.
-
-
Question: Is the final concentration too high for the buffer system?
Problem 3: The final solution appears cloudy or hazy.
-
Question: Could this be due to undissolved micro-particles or aggregation?
-
Answer/Action: A cloudy solution indicates incomplete solubilization or the formation of aggregates.[10] Always centrifuge your final peptide solution (e.g., 10,000 x g for 5 minutes) before use to pellet any undissolved material.[10] This ensures you are working with a clear, homogenous solution and protects downstream instrumentation or assays.
-
Data and Physicochemical Properties
Quantitative data for Tyr-Asp solubility is highly dependent on the specific conditions (pH, temperature, buffer composition). The tables below summarize its key properties and recommended strategies.
Table 1: Physicochemical Properties of Tyr-Asp Dipeptide
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆N₂O₆ | [11][12] |
| Molecular Weight | 296.28 g/mol | [11][12] |
| Amino Acid Composition | 1x Tyrosine (hydrophobic), 1x Aspartic Acid (acidic, hydrophilic) | [1][2] |
| Calculated Net Charge at pH 7 | -1 (Acidic) | [4][7][10] |
Table 2: Troubleshooting Summary for Tyr-Asp Solubility
| Issue | Potential Cause | Recommended Action |
| Insoluble in Water | Hydrophobic Tyr residue; pH near pI. | Adjust pH to basic conditions (pH 8-9) using NH₄HCO₃ or dilute NH₄OH.[5][7] |
| Precipitation on Dilution | Exceeding solubility limit in final buffer. | Prepare a more dilute solution; add concentrated stock slowly to the final buffer.[3] |
| Cloudy Solution | Aggregation or incomplete dissolution. | Sonicate the solution; centrifuge to remove particulates before use.[5][10] |
| General Difficulty | Strong intermolecular interactions. | Use a co-solvent like DMSO. Dissolve in minimal DMSO, then dilute with aqueous buffer.[5][10] |
Experimental Protocols
Protocol 1: General Peptide Solubilization Workflow
-
Before opening, centrifuge the vial (e.g., 10,000 x g for 5 min) to collect all lyophilized powder at the bottom.[10]
-
Allow the peptide to warm to room temperature before adding any solvent.[10]
-
For initial testing, use a small, pre-weighed aliquot of the peptide rather than the entire sample.[4][10]
-
Add the calculated volume of sterile water to achieve the desired concentration.
-
Vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, sonicate the vial in a water bath for 10-15 seconds. Repeat up to three times.[10]
-
Visually inspect for a clear solution. If particulates or cloudiness remain, proceed to pH adjustment or co-solvent protocols.[10]
Protocol 2: Solubilization by pH Adjustment
-
Follow steps 1-3 from Protocol 1.
-
Prepare a stock solution of a volatile basic buffer, such as 0.1 M Ammonium Bicarbonate (NH₄HCO₃).
-
Add a small volume of the basic buffer to the lyophilized peptide and vortex.
-
Continue to add the buffer stepwise, vortexing or sonicating after each addition, until the peptide is fully dissolved.[5]
-
If necessary for your experiment, the volatile buffer can be removed later by lyophilization.
-
Before use, centrifuge the solution to remove any remaining micro-aggregates.[9]
Protocol 3: Solubilization Using an Organic Co-Solvent (DMSO)
-
Follow steps 1-3 from Protocol 1.
-
Add a minimal volume of pure DMSO to the lyophilized powder (e.g., 50 µl for 1-2 mg of peptide).[5]
-
Vortex until the peptide is completely dissolved in the DMSO. Sonication may be used if needed.[5]
-
With the vial on a vortex mixer at a low setting, add your desired aqueous buffer drop by drop.
-
Monitor the solution for any signs of precipitation (cloudiness). If it becomes turbid, the solubility limit has been reached.[3]
-
Ensure the final concentration of DMSO is compatible with your downstream application (often <1%).[5]
Visual Guides
References
- 1. Amino acid - Wikipedia [en.wikipedia.org]
- 2. Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iscabiochemicals.com [iscabiochemicals.com]
- 4. genscript.com [genscript.com]
- 5. jpt.com [jpt.com]
- 6. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 10. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 11. Asp-Tyr | C13H16N2O6 | CID 152455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: L-Tyrosyl-L-Aspartic Acid in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of L-tyrosyl-L-aspartic acid in solution.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound solutions.
Question 1: My this compound solution is showing a loss of purity over time. What are the likely causes?
Answer: The degradation of this compound in solution is primarily due to chemical instability, which can be influenced by several factors. The main degradation pathways include:
-
Hydrolysis of the peptide bond: This can occur under both acidic and alkaline conditions, leading to the cleavage of the dipeptide into its constituent amino acids, L-tyrosine and L-aspartic acid.
-
Isomerization and Racemization of the Aspartyl Residue: The aspartic acid residue is prone to intramolecular reactions, forming a succinimide intermediate.[1][2][3] This intermediate can then hydrolyze to form not only the original L-aspartyl peptide but also L-isoaspartyl, D-aspartyl, and D-isoaspartyl peptides.[1][2] This process is highly dependent on pH and temperature.
-
Oxidation of the Tyrosyl Residue: The phenol side chain of tyrosine is susceptible to oxidation, which can be initiated by light, metal ions, or reactive oxygen species.[4] This can lead to the formation of various oxidation products, including dityrosine.
-
Photodegradation: Exposure to light, particularly UV radiation, can accelerate the degradation of the tyrosine residue.
Question 2: I am observing unexpected peaks in my HPLC analysis. What could they be?
Answer: Unexpected peaks in your HPLC chromatogram likely represent degradation products. Based on the known degradation pathways, these could include:
-
Free L-tyrosine and L-aspartic acid: Resulting from the hydrolysis of the peptide bond.
-
Isomers of the dipeptide: L-isoaspartyl, D-aspartyl, and D-isoaspartyl forms arising from the succinimide intermediate. These isomers may have slightly different retention times compared to the parent dipeptide.
-
Oxidized forms of the dipeptide: Such as those containing hydroxylated tyrosine or dityrosine.
To identify these peaks, you can use techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) to determine the molecular weights of the impurities.[5]
Question 3: How can I minimize the degradation of my this compound solution during storage?
Answer: Proper storage is crucial for maintaining the stability of your dipeptide solution. Here are key recommendations:
-
pH Control: Maintain the pH of the solution within a range that minimizes hydrolysis and isomerization. For many peptides, a slightly acidic pH (around 4-6) is often optimal. However, the ideal pH should be determined experimentally for this compound.
-
Temperature: Store solutions at low temperatures, such as 2-8 °C or frozen at -20 °C or -80 °C. Avoid repeated freeze-thaw cycles.
-
Light Protection: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: To prevent oxidation, consider purging the solution and the headspace of the vial with an inert gas like nitrogen or argon before sealing.
-
Chelating Agents: If metal ion-catalyzed oxidation is a concern, the addition of a chelating agent like EDTA can be beneficial.
-
Antioxidants: The use of antioxidants such as methionine or ascorbic acid may help to reduce oxidative degradation of the tyrosine residue.[6][7]
Question 4: What type of buffer should I use for my solution?
Answer: The choice of buffer can significantly impact the stability of the dipeptide.
-
Buffer Type: Phosphate and citrate buffers are commonly used. However, some buffers can catalyze degradation reactions. It is advisable to screen a few different buffer systems to find the most suitable one.
-
Buffer Concentration: Use the lowest buffer concentration that effectively maintains the desired pH.
Troubleshooting Quick Reference
| Issue | Potential Cause | Recommended Action |
| Loss of Purity / Appearance of New Peaks | Peptide Degradation (Hydrolysis, Isomerization, Oxidation) | Optimize pH, temperature, and light protection. Consider using antioxidants or chelating agents. Analyze degradation products using LC-MS. |
| Precipitation or Cloudiness | Aggregation or Poor Solubility | Adjust pH or consider the use of solubilizing excipients like polysorbates. Ensure the storage temperature is appropriate. |
| Discoloration (e.g., yellowing) | Oxidation of Tyrosine | Protect from light and oxygen. Use antioxidants. |
Quantitative Data on Degradation
Table 1: Effect of pH on the Half-Life (t½) of a Model Aspartyl-Containing Peptide at 37°C
| pH | Half-Life (days) | Primary Degradation Pathway |
| 2.0 | ~50 | Peptide Bond Hydrolysis |
| 5.0 | ~20 | Isomerization via Succinimide |
| 7.4 | ~1.4 | Isomerization via Succinimide[1] |
| 10.0 | <1 | Isomerization & Hydrolysis |
Data is illustrative and based on a model hexapeptide containing an Asp-Gly sequence. The actual rates for this compound may differ.
Table 2: Effect of Temperature on the Relative Degradation Rate of a Model Peptide
| Temperature (°C) | Relative Degradation Rate |
| 4 | 1 (Reference) |
| 25 | ~10-20 |
| 37 | ~50-100 |
| 50 | >200 |
This table illustrates the general principle that an increase in temperature significantly accelerates degradation rates.
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
Objective: To determine the stability of this compound under various conditions (pH, temperature, light).
Materials:
-
This compound
-
Buffers of various pH (e.g., citrate, phosphate)
-
HPLC-grade water and acetonitrile
-
Trifluoroacetic acid (TFA)
-
HPLC system with UV detector
-
pH meter
-
Temperature-controlled incubators
-
Photostability chamber
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of this compound in different buffers (e.g., pH 4, 5, 6, 7, and 8).
-
Aliquots of each solution should be placed in clear and amber glass vials.
-
-
Storage Conditions:
-
Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
-
Expose a set of vials to a controlled light source in a photostability chamber according to ICH guidelines.
-
-
Time Points:
-
Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
HPLC Analysis:
-
Analyze the samples by reverse-phase HPLC (RP-HPLC). A typical method would be:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm and 280 nm.
-
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point.
-
Identify and quantify the major degradation products.
-
Determine the degradation rate constants and half-lives under each condition.
-
Protocol 2: Evaluation of Stabilizing Excipients
Objective: To assess the effectiveness of antioxidants and chelating agents in preventing the degradation of this compound.
Methodology:
-
Solution Preparation:
-
Prepare solutions of this compound in a buffer system where degradation has been observed (e.g., pH 7.4).
-
To separate aliquots, add different concentrations of:
-
Antioxidants: e.g., L-methionine (0.1%, 0.5%), Ascorbic acid (0.05%, 0.1%)
-
Chelating Agent: e.g., EDTA (0.01%, 0.05%)
-
-
Include a control solution with no added excipients.
-
-
Stress Conditions:
-
Expose the solutions to stress conditions known to cause degradation (e.g., elevated temperature of 40°C or exposure to light).
-
-
Analysis:
-
Analyze the samples by HPLC at various time points as described in Protocol 1.
-
Compare the degradation rates in the presence and absence of the excipients to evaluate their stabilizing effect.
-
Visualizations
References
- 1. Deamidation, isomerization, and racemization at asparaginyl and aspartyl residues in peptides. Succinimide-linked reactions that contribute to protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Oxidation of tyrosine: Antioxidant mechanism of l-DOPA disclosed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of aspartyl peptide degradation products by high-performance liquid chromatography and high-performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Tyr-Asp
This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of the dipeptide Tyr-Asp, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing significant peak tailing for my Tyr-Asp sample in reverse-phase HPLC. What are the primary causes?
A1: Peak tailing for a small, acidic peptide like Tyr-Asp in reverse-phase HPLC is often attributed to several factors:
-
Secondary Interactions with Silanol Groups: Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can interact with the polar functional groups of Tyr-Asp. These interactions can lead to a secondary retention mechanism, causing the peak to tail.[1][2]
-
Inappropriate Mobile Phase pH: The charge state of Tyr-Asp is highly dependent on the mobile phase pH due to its ionizable groups: the N-terminal amino group, the C-terminal carboxyl group, the phenolic hydroxyl group of Tyrosine (pKa ~10.1), and the side-chain carboxyl group of Aspartic acid (pKa ~3.9).[3][4] If the pH is not optimized, it can lead to mixed ionic forms of the peptide, resulting in poor peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Column Contamination or Degradation: Accumulation of contaminants on the column or degradation of the stationary phase can create active sites that cause peak tailing.[6][7]
-
Extra-Column Effects: Issues such as excessive tubing length, large detector cell volume, or improper fittings can contribute to band broadening and peak tailing.[5][6]
Q2: How does the mobile phase pH affect the peak shape of Tyr-Asp, and what is the recommended pH range?
A2: The mobile phase pH is a critical parameter for controlling the retention and peak shape of ionizable analytes like Tyr-Asp.[8][9] For acidic peptides, it is generally recommended to operate at a low pH to suppress the ionization of both the peptide's carboxylic acid groups and the stationary phase's residual silanol groups.
Operating at a pH of around 2.5 to 3.0 is often effective. At this pH, the carboxylic acid groups of Aspartic acid and the C-terminus are largely protonated (neutral), minimizing ionic interactions with the stationary phase.[5] Additionally, the residual silanol groups on the silica packing are also protonated, reducing their ability to engage in secondary interactions with the peptide.[2][5]
Q3: What are ion-pairing agents, and can they help reduce peak tailing for Tyr-Asp?
A3: Ion-pairing agents are additives to the mobile phase that contain both a hydrophobic and an ionic functional group.[10] They can improve the retention and peak shape of ionic compounds in reverse-phase HPLC. For an acidic peptide like Tyr-Asp, which will be negatively charged at neutral pH, a cationic ion-pairing agent would be required. However, a more common and effective strategy for peptides is to use an acidic mobile phase with an anionic ion-pairing reagent like Trifluoroacetic Acid (TFA).
TFA serves a dual purpose: it lowers the mobile phase pH and the trifluoroacetate anion can form an ion pair with any positively charged groups on the peptide (like the N-terminus at low pH). This neutralizes the charge and minimizes secondary interactions, often resulting in sharper, more symmetrical peaks.[9][10] Formic acid is another common additive, although TFA is often more effective at improving peak shape due to its stronger ion-pairing ability.[11]
Q4: I suspect my column is contaminated. What is a general procedure for cleaning a C18 column used for peptide analysis?
A4: Column contamination can lead to a variety of chromatographic problems, including peak tailing. A general cleaning protocol for a C18 column involves a series of washes with solvents of increasing strength to remove contaminants.
Experimental Protocol: C18 Column Washing Procedure
-
Disconnect the column from the detector to prevent contamination of the detector cell.
-
Wash with a low pH aqueous solution: Flush the column with 20-30 column volumes of your mobile phase A (e.g., 0.1% TFA in water).
-
Flush with a high organic solvent: Wash the column with 20-30 column volumes of 100% Acetonitrile or Methanol. This will remove strongly retained hydrophobic compounds.
-
For persistent issues, consider a stronger wash series:
-
20 column volumes of Isopropanol
-
20 column volumes of Tetrahydrofuran (THF) - use with caution and ensure system compatibility
-
20 column volumes of Isopropanol
-
20 column volumes of 100% Acetonitrile
-
-
Re-equilibrate the column: Before resuming analysis, flush the column with at least 20-30 column volumes of your initial mobile phase conditions until the baseline is stable.
Always consult the column manufacturer's specific guidelines for cleaning and regeneration.
Quantitative Data Summary
The following table summarizes the effect of different mobile phase additives on the peak asymmetry (tailing factor) of a peptide. A tailing factor of 1.0 indicates a perfectly symmetrical peak, while values greater than 1.2 are generally considered to be tailing.
| Mobile Phase Additive | Concentration | Resulting pH (approx.) | Tailing Factor (As) | Reference |
| Formic Acid | 0.1% (v/v) | 2.7 | > 1.5 | [11] |
| Trifluoroacetic Acid (TFA) | 0.1% (v/v) | < 2.0 | 1.0 - 1.2 | [9] |
| Ammonium Acetate | 10 mM | 7.0 | > 2.0 | [12] |
Note: The exact tailing factor will depend on the specific peptide, column chemistry, and other chromatographic conditions.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting peak tailing in the HPLC analysis of Tyr-Asp.
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Amino Acids [hackert.cm.utexas.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. labcompare.com [labcompare.com]
- 6. uhplcs.com [uhplcs.com]
- 7. youtube.com [youtube.com]
- 8. biotage.com [biotage.com]
- 9. waters.com [waters.com]
- 10. phenomenex.blog [phenomenex.blog]
- 11. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
optimizing mass spectrometry fragmentation of L-tyrosyl-L-aspartic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the mass spectrometry fragmentation of L-tyrosyl-L-aspartic acid.
Troubleshooting Guides
This section addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue: Low Precursor Ion Intensity
Symptoms:
-
Weak or undetectable [M+H]+ ion for this compound.
-
Poor signal-to-noise ratio in the MS1 spectrum.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Ionization Source Settings | Optimize source parameters such as capillary voltage (e.g., 2.0 kV), cone voltage (e.g., 40 V), and source temperature (e.g., 100°C) to enhance ionization efficiency.[1][2] |
| Inefficient Desolvation | Adjust desolvation gas flow (e.g., 800 L/h) and temperature (e.g., 250°C) to ensure complete solvent removal.[1][2] |
| Sample Degradation | Prepare fresh sample solutions and keep them at 4°C to prevent degradation.[3] Consider using protease inhibitors if sample contamination is suspected.[3] |
| Matrix Effects | If analyzing complex mixtures, consider sample cleanup methods like solid-phase extraction (SPE) to remove interfering substances that can suppress ionization. |
Issue: Poor or No Fragmentation
Symptoms:
-
Precursor ion is present, but there are few or no product ions in the MS/MS spectrum.
-
The MS/MS spectrum is dominated by the precursor ion.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Collision Energy | Increase the collision energy in a stepwise manner to find the optimal setting for fragmentation. The optimal energy depends on the instrument type. |
| Incorrect Fragmentation Method | For dipeptides, collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD) are commonly effective.[4][5] Ensure the selected method is appropriate for your instrument and analytical goals. |
| Charge State of Precursor Ion | Lower charge states may require higher collision energy. If possible, select a higher charge state precursor for fragmentation. |
| Peptide Stability | Some peptides are inherently stable. Consider derivatization to introduce more labile bonds, although this adds complexity to the workflow.[6] |
Issue: Non-Specific or Uninformative Fragmentation
Symptoms:
-
The MS/MS spectrum contains many unidentifiable peaks.
-
The observed fragments do not correspond to expected b- and y-type ions.
Possible Causes & Solutions:
| Cause | Solution |
| Collision Energy Too High | Excessive collision energy can lead to secondary fragmentation and the generation of small, uninformative ions. Reduce the collision energy to favor the formation of primary b and y ions. |
| Presence of Contaminants | Ensure the sample is pure. Contaminants can co-elute and fragment, leading to a complex and uninterpretable MS/MS spectrum. |
| In-source Fragmentation | High source temperatures or cone voltages can cause fragmentation before the analyzer. Reduce these parameters to minimize premature fragmentation. |
| Internal Fragments | The presence of internal fragment ions can complicate spectral interpretation. These can sometimes be useful for confirming the peptide sequence.[7] |
Frequently Asked Questions (FAQs)
Q1: What are the expected major fragment ions for this compound?
A1: The primary fragmentation of peptides in positive ion mode occurs at the peptide bond, leading to the formation of b- and y-type ions. For this compound ([M+H]+ ≈ 297.11 Da), the expected major fragments are:
-
b-ions: Formed from the N-terminus.
-
y-ions: Formed from the C-terminus.
The cleavage of the peptide bond between tyrosine and aspartic acid will yield specific b and y ions. Additionally, fragments corresponding to the individual amino acid residues may be observed. The tyrosine immonium ion at m/z 136.076 is a characteristic fragment.[8][9]
Q2: How do I optimize the collision energy for this compound fragmentation?
A2: To optimize collision energy, perform a series of experiments where you systematically vary the normalized collision energy (NCE) and monitor the intensity of the key fragment ions. Start with a low NCE and gradually increase it. A good starting point for many instruments is an NCE range of 15-40%.[10] The optimal NCE will be the value that provides the best balance of precursor ion depletion and the production of informative fragment ions.
Q3: What is the difference between CID and HCD, and which is better for this dipeptide?
A3: Collision-Induced Dissociation (CID) is a lower-energy fragmentation method typically performed in an ion trap, while Higher-Energy C-trap Dissociation (HCD) is a beam-type fragmentation that occurs in a separate collision cell.[4][5] HCD often results in a more complete fragmentation pattern with fewer low-mass cutoffs. For a small dipeptide like this compound, both methods can be effective. HCD may provide a cleaner spectrum with more prominent backbone cleavages.[4][5]
Q4: My MS/MS spectrum shows a prominent peak corresponding to the loss of water or ammonia. Is this normal?
A4: Yes, neutral losses of small molecules like water (-18 Da) and ammonia (-17 Da) are common fragmentation pathways for peptides, especially from certain amino acid side chains and the termini. The aspartic acid residue, in particular, can facilitate neutral losses.
Q5: Can negative ion mode be used for the fragmentation of this compound?
A5: Yes, negative ion mode can provide complementary fragmentation information.[1][2] In negative mode, different fragment ion types (c- and z-ions) are typically observed.[1][2] This can be particularly useful for confirming the peptide sequence. Cleavages N-terminal to aspartic acid residues can be prominent in negative ion CID.[1][2]
Experimental Protocols
Protocol 1: Optimization of Collision-Induced Dissociation (CID) Energy
-
Sample Preparation: Prepare a 1 µM solution of this compound in 50:50 acetonitrile:water with 0.1% formic acid.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS1 Spectrum Acquisition: Acquire an MS1 spectrum to confirm the presence and intensity of the precursor ion ([M+H]+ at m/z 297.11).
-
MS/MS Method Setup:
-
Select the precursor ion (m/z 297.11) for fragmentation.
-
Set the isolation window to 1.0-2.0 m/z.
-
Choose CID as the fragmentation method.
-
-
Collision Energy Ramp:
-
Acquire MS/MS spectra at a series of normalized collision energies (e.g., 10%, 15%, 20%, 25%, 30%, 35%, 40%).
-
For each energy level, acquire data for at least 1 minute to ensure a stable signal.
-
-
Data Analysis:
-
Examine the MS/MS spectra for each collision energy.
-
Identify the energy that produces the most abundant and informative fragment ions (e.g., b- and y-ions) while maintaining a reasonable precursor ion intensity.
-
Plot the relative abundance of key fragment ions as a function of collision energy to visualize the optimal range.
-
Data Presentation
Table 1: Expected Fragment Ions of this compound (Positive Ion Mode)
| Ion Type | Sequence | Calculated m/z ([M+H]+) |
| Precursor | Tyr-Asp | 297.11 |
| b1 | Tyr | 164.07 |
| y1 | Asp | 134.05 |
| Immonium Ion | Tyr | 136.08 |
Note: The actual observed m/z values may vary slightly depending on instrument calibration.
Visualizations
Caption: Fragmentation pathway of this compound.
Caption: Troubleshooting workflow for peptide fragmentation.
References
- 1. Collision-Induced Dissociation of Citrullinated Peptide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Optimizing the Parameters Governing the Fragmentation of Cross-Linked Peptides in a Tribrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Dipeptide Masses [prospector.ucsf.edu]
- 8. Asp-Tyr | C13H16N2O6 | CID 152455 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: L-tyrosyl-L-aspartic Acid Crystallization
Welcome to the technical support center for the crystallization of L-tyrosyl-L-aspartic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the crystallization of this dipeptide.
Troubleshooting Guides
This section provides solutions to common problems encountered during the crystallization of this compound.
Problem 1: Poor or No Crystal Formation
Possible Causes & Solutions
| Cause | Recommended Action |
| Incorrect Solvent System | The solubility of this compound is crucial for successful crystallization. Based on its constituent amino acids, it is predicted to be an acidic peptide. Therefore, initial attempts should be made to dissolve it in a slightly basic aqueous buffer. If solubility is low, consider using co-solvents such as ethanol, isopropanol, or acetonitrile in varying ratios with water. A systematic solvent screening is highly recommended. |
| Suboptimal pH | The pH of the solution significantly impacts the net charge and, consequently, the solubility of the dipeptide. The predicted isoelectric point (pI) of this compound is approximately 3.8. Crystallization is often most successful near the pI where solubility is at a minimum. Systematically screen a range of pH values around the predicted pI. |
| Low Supersaturation | Supersaturation is the driving force for crystallization. If the solution is not sufficiently supersaturated, nucleation will not occur. Increase the concentration of the dipeptide in the chosen solvent system. Alternatively, for cooling crystallization, ensure the temperature difference between dissolution and crystallization is adequate. For anti-solvent crystallization, optimize the anti-solvent addition rate and volume. |
| Presence of Impurities | Impurities can inhibit nucleation and crystal growth.[1][2][3] Ensure the starting material has a high purity grade (ideally >95%). If impurities are suspected, consider an additional purification step before crystallization. |
| Inappropriate Crystallization Method | The chosen crystallization method may not be suitable. Common methods include cooling crystallization, anti-solvent crystallization, and vapor diffusion. If one method fails, experiment with others. |
Problem 2: Formation of Amorphous Precipitate or Oil
Possible Causes & Solutions
| Cause | Recommended Action |
| Too High Supersaturation | Rapidly creating a very high level of supersaturation can lead to the formation of an amorphous precipitate or oiling out instead of ordered crystals. Reduce the rate of supersaturation. For cooling crystallization, use a slower cooling rate. For anti-solvent crystallization, add the anti-solvent more slowly and with vigorous stirring. |
| High Impurity Levels | Certain impurities can disrupt the crystal lattice formation and promote amorphous precipitation.[1][2][3] Verify the purity of the this compound. |
| Solvent Effects | The solvent system may favor amorphous precipitation. Experiment with different solvents or co-solvent ratios that may better stabilize the crystal lattice. |
| Temperature | The crystallization temperature may be too low, leading to rapid precipitation. Try conducting the crystallization at a slightly higher temperature. |
Problem 3: Formation of Small or Poor-Quality Crystals
Possible Causes & Solutions
| Cause | Recommended Action |
| Rapid Nucleation | A high nucleation rate leads to the formation of many small crystals. To promote the growth of larger, higher-quality crystals, aim for a slower nucleation rate. This can be achieved by operating within the metastable zone. |
| Insufficient Growth Time | Crystal growth is a time-dependent process. Allow sufficient time for the crystals to grow to a suitable size. Avoid disturbing the crystallization vessel. |
| Agitation Rate | The stirring or agitation rate can influence crystal size and quality. Too high of a rate can lead to crystal breakage, while too low of a rate may result in poor mass transfer. Optimize the agitation speed. |
| Presence of Growth Inhibitors | Certain impurities can adsorb to specific crystal faces and inhibit growth, leading to changes in crystal habit or smaller crystals.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the predicted isoelectric point (pI) of this compound and why is it important for crystallization?
A1: The predicted isoelectric point (pI) of this compound is approximately 3.8. The pI is the pH at which the net charge of the molecule is zero.[4][5][6][7][8] At this pH, the solubility of the peptide is typically at its minimum, which is often the optimal condition for initiating crystallization. Therefore, starting crystallization experiments at a pH close to 3.8 is a recommended strategy.
Q2: How can I estimate the solubility of this compound in different solvents?
A2: While experimental data for this specific dipeptide is limited, you can make an initial assessment based on its amino acid composition. This compound contains a hydrophobic tyrosine residue and a hydrophilic, acidic aspartic acid residue. This suggests it will have some solubility in water, particularly at pH values away from its pI. Its solubility in organic solvents is expected to be limited. For a more systematic approach, a detailed experimental solubility determination is recommended.
Q3: What is the Metastable Zone Width (MSZW) and how does it relate to this compound crystallization?
A3: The Metastable Zone Width (MSZW) is the region of supersaturation where a solution can exist for a finite period without spontaneous nucleation.[9][10] Operating within the MSZW allows for controlled crystal growth on existing nuclei, leading to larger and more uniform crystals. Determining the MSZW for your specific this compound solution is crucial for designing a robust crystallization process.
Q4: What is induction time and how can I measure it?
A4: Induction time is the time that elapses between the creation of a supersaturated state and the detection of the first crystals.[11] It is a measure of the nucleation rate. The isothermal method is a common way to measure induction time, where a solution is held at a constant supersaturation and the time to nucleation is recorded. This can be done visually or with in-situ monitoring tools.
Q5: What are the potential challenges related to polymorphism in this compound crystallization?
A5: Polymorphism is the ability of a compound to exist in more than one crystal structure. Different polymorphs can have different physicochemical properties, including solubility and stability. While the polymorphic behavior of this compound has not been reported, it is a common phenomenon in pharmaceutical compounds.[12][13] A polymorph screen, where crystallization is attempted under a wide range of conditions, is recommended to identify and characterize different potential polymorphs early in the development process.
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol describes a general method for determining the solubility of this compound in a given solvent system at a specific temperature.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature changes that could affect solubility.
-
Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent.
-
Analyze the concentration of the dipeptide in the diluted solution using a validated analytical method such as HPLC-UV.
-
-
Calculation:
-
Calculate the original concentration of the dipeptide in the saturated solution based on the dilution factor and the measured concentration. This value represents the solubility at that specific temperature.
-
Protocol 2: Determination of Metastable Zone Width (MSZW) by the Polythermal Method
This protocol outlines the determination of the MSZW using a cooling crystallization approach.[10][14]
-
Preparation of Solution:
-
Prepare a solution of this compound with a known concentration in the desired solvent system.
-
Heat the solution until all the solid is completely dissolved. The temperature at which the last crystal dissolves is the saturation temperature (T_sat).
-
-
Cooling and Nucleation Detection:
-
Cool the clear solution at a constant, controlled cooling rate (e.g., 0.5 °C/min).
-
Continuously monitor the solution for the appearance of the first crystals. This can be done visually or using an in-situ turbidity or particle size analyzer.
-
The temperature at which the first crystals are detected is the nucleation temperature (T_nuc).
-
-
Calculation:
-
The Metastable Zone Width (MSZW) at that specific cooling rate is the difference between the saturation temperature and the nucleation temperature: MSZW = T_sat - T_nuc.
-
Repeat the experiment at different cooling rates to understand the kinetic nature of the MSZW.
-
Protocol 3: Determination of Induction Time by the Isothermal Method
This protocol describes how to measure the induction time at a constant supersaturation.[11]
-
Preparation of Supersaturated Solution:
-
Prepare a solution of this compound at a temperature where it is undersaturated.
-
Rapidly cool the solution to the desired isothermal temperature, creating a supersaturated state.
-
-
Monitoring for Nucleation:
-
Start a timer immediately after reaching the isothermal temperature.
-
Continuously monitor the solution for the appearance of the first crystals.
-
The time elapsed from the creation of supersaturation to the detection of the first crystals is the induction time.
-
-
Data Analysis:
-
Repeat the experiment multiple times under the same conditions to obtain a statistical distribution of induction times.
-
The average induction time provides information about the nucleation kinetics at that specific supersaturation.
-
Visualizations
Caption: Experimental workflows for determining key crystallization parameters.
Caption: A logical workflow for troubleshooting common crystallization issues.
References
- 1. The dual function of impurity in protein crystallization - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Isoelectric Point of a Peptide Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. foodsciencetoolbox.com [foodsciencetoolbox.com]
- 6. How Can the Isoelectric Point of a Peptide Be Calculated? | MtoZ Biolabs [mtoz-biolabs.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Calculator & Amino Acid Calculator | Biosynth [biosynth.com]
- 9. mt.com [mt.com]
- 10. Process Analytical Technology Obtained Metastable Zone Width, Nucleation Rate and Solubility of Paracetamol in Isopropanol—Theoretical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. international-pharma.com [international-pharma.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Tyr-Asp Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of Tyrosine-Aspartic acid (Tyr-Asp) peptides.
Troubleshooting Guide
This guide addresses specific issues that may arise during Tyr-Asp peptide synthesis, offering potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity of Crude Peptide | Incomplete Fmoc deprotection, inefficient coupling, or significant side reactions. | Optimize deprotection and coupling times. For difficult couplings, consider using a stronger coupling agent or performing a double coupling. To address side reactions, refer to the specific entries below. |
| Presence of a Major Side Product with the Same Mass | Aspartimide formation leading to the generation of β-aspartyl peptides or epimerized α-aspartyl peptides.[1][2] | These by-products often co-elute with the desired peptide.[2] Employ strategies to minimize aspartimide formation during synthesis (see FAQ section). Careful analysis by HPLC with high-resolution mass spectrometry can help differentiate these isomers.[3] |
| Presence of a Side Product with a Mass of +137 Da | Piperidide formation, a common byproduct of aspartimide hydrolysis in the presence of piperidine used for Fmoc deprotection.[1] | This indicates significant aspartimide formation. Implement preventative measures as detailed in the FAQs. Using a weaker base for Fmoc removal, such as morpholine, can reduce piperidide formation.[4] |
| Presence of a Side Product with a Mass of +16 Da | Oxidation of the tyrosine residue's phenolic side chain.[5][6] | Use scavengers such as phenol or thioanisole in the cleavage cocktail.[7][8] Minimize exposure of the peptide to oxidizing agents and air. |
| Presence of a Side Product with the Same Mass but Different Retention Time | Racemization of either the Tyrosine or Aspartic acid residue.[9][10] | Use additives like 1-hydroxybenzotriazole (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) during coupling to suppress racemization.[11] Ensure the use of high-quality, enantiomerically pure amino acid derivatives. |
| Low Cleavage Yield | Incomplete removal of side-chain protecting groups or inefficient cleavage from the resin. | Optimize cleavage time and cocktail composition. For peptides containing sensitive residues like Tyr, a standard cleavage cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT).[7][12] Ensure the correct cleavage cocktail is used for the specific resin and protecting groups employed.[13] |
Frequently Asked Questions (FAQs)
Aspartimide Formation
Q1: What is aspartimide formation and why is it a problem in Tyr-Asp synthesis?
Aspartimide formation is a major side reaction during the solid-phase synthesis of peptides containing aspartic acid, particularly when the following residue is small and unhindered, such as glycine, asparagine, or serine.[1][6] The peptide backbone nitrogen attacks the side-chain carboxyl group of the aspartic acid, forming a cyclic succinimide intermediate known as an aspartimide.[1] This intermediate is unstable and can be hydrolyzed to form not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[14] Furthermore, the aspartimide intermediate is prone to epimerization, leading to racemization of the aspartic acid residue.[1][2] These side products are often difficult to separate from the target peptide due to their similar properties.[2][15]
Q2: How can I prevent or minimize aspartimide formation?
Several strategies can be employed to suppress aspartimide formation:
-
Modification of Fmoc Deprotection Conditions:
-
Use of Weaker Bases: Replacing piperidine with a weaker base like piperazine or 50% morpholine can significantly reduce aspartimide formation.[4][15]
-
Addition of Acids: Adding a small amount of a weak organic acid, such as formic acid (0.1 M), to the piperidine deprotection solution can effectively suppress this side reaction.[4][16][17] The addition of 0.1 M HOBt to the piperidine solution has also been shown to be effective.[15]
-
-
Use of Sterically Hindered Protecting Groups for the Asp Side Chain:
-
Standard tert-butyl (OtBu) protection may not be sufficient for particularly sensitive sequences.[14]
-
Employing bulkier protecting groups like 3-methylpent-3-yl (Mpe) or 2,5,7,8-pentamethyl-chroman-6-yl (Pmc) can sterically hinder the formation of the succinimide ring.[15] The use of Fmoc-Asp(OBno)-OH has been shown to be a very effective solution.[2]
-
-
Backbone Protection:
Quantitative Comparison of Aspartimide Prevention Strategies
| Strategy | Conditions | Aspartimide Formation (%) | Reference |
| Standard Deprotection | 20% Piperidine in DMF | High (Sequence Dependent) | [4] |
| Acid Additive | 20% Piperidine, 0.1 M HOBt in DMF | Significantly Reduced | [15][17] |
| Acid Additive | 30% Piperidine, 0.1 M Formic Acid | Reduced | [4] |
| Weaker Base | 50% Morpholine | Almost No Aspartimide Formation | [4] |
| Bulky Side-Chain Protecting Group | Fmoc-Asp(OMpe)-OH | Lower than OtBu | [2] |
| Bulky Side-Chain Protecting Group | Fmoc-Asp(OBno)-OH | ~0.1% per cycle | [2] |
Note: The exact percentage of side product formation is highly sequence-dependent. The values presented are for comparative purposes.
Tyrosine-Related Side Reactions
Q3: What are the common side reactions involving the tyrosine residue?
The primary side reaction involving tyrosine is the oxidation of its phenolic side chain.[5][6] This can occur during synthesis, but is more common during the final cleavage from the resin when carbocations are generated. These carbocations can attack the electron-rich phenol ring. Another potential side reaction is the formation of dityrosine cross-links through oxidative coupling.[18]
Q4: How can I prevent side reactions involving tyrosine?
-
Use of Scavengers in the Cleavage Cocktail: To prevent oxidation and other modifications of the tyrosine side chain during cleavage, it is crucial to use a cleavage cocktail containing scavengers. "Reagent K" (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is a commonly used cocktail for peptides containing sensitive residues like Tyr, Met, and Cys.[7][12] Phenol and thioanisole act as scavengers to trap reactive cationic species.[8]
-
Proper Protecting Group Strategy: For Fmoc-based synthesis, the tert-butyl (tBu) ether is the preferred protecting group for the tyrosine side chain.[19] It is stable during synthesis and is cleanly removed during the final TFA cleavage.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Tyr-Asp Dipeptide
This protocol outlines a general procedure for the manual solid-phase synthesis of a Tyr-Asp dipeptide using Fmoc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Wang resin for a C-terminal acid) in dimethylformamide (DMF) for 30 minutes.
-
First Amino Acid Coupling (Asp):
-
Deprotect the resin by treating it with 20% piperidine in DMF for 5 and then 15 minutes.
-
Wash the resin thoroughly with DMF, dichloromethane (DCM), and isopropanol (IPA).
-
Activate Fmoc-Asp(OtBu)-OH (3 equivalents) with a coupling agent like HBTU (3 eq.) and a base like DIPEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin as described above.
-
-
Second Amino Acid Coupling (Tyr):
-
Deprotect the Fmoc group from the resin-bound Asp with 20% piperidine in DMF.
-
Wash the resin.
-
Activate Fmoc-Tyr(tBu)-OH (3 eq.) with HBTU/DIPEA in DMF.
-
Couple the activated Tyr to the resin-bound Asp for 2 hours.
-
Wash the resin.
-
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Peptide Precipitation and Purification:
Protocol 2: Analysis of Peptide Purity by RP-HPLC
-
Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
Chromatographic Conditions:
-
Data Analysis: Integrate the peak areas to determine the purity of the peptide. Couple the HPLC to a mass spectrometer to identify the masses of the main product and any impurities.[22][23]
References
- 1. media.iris-biotech.de [media.iris-biotech.de]
- 2. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Bot Detection [iris-biotech.de]
- 5. researchgate.net [researchgate.net]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
- 8. Bot Detection [iris-biotech.de]
- 9. mdpi.com [mdpi.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. biotage.com [biotage.com]
- 16. Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Tyrosine‐Rich Peptides as a Platform for Assembly and Material Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
- 20. Analysis Methods for Peptide-Related Impurities in Peptide Drugs | MolecularCloud [molecularcloud.org]
- 21. almacgroup.com [almacgroup.com]
- 22. Analytical methods and Quality Control for peptide products [biosynth.com]
- 23. resolvemass.ca [resolvemass.ca]
stability of L-tyrosyl-L-aspartic acid at different pH and temperatures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp) under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily influenced by the pH of the solution and the storage temperature.[1] Other factors include the presence of enzymes (proteases), oxidizing agents, and exposure to light.
Q2: What are the main degradation pathways for this compound?
A2: The two principal non-enzymatic degradation pathways for this compound are:
-
Hydrolysis: Cleavage of the peptide bond between the tyrosine and aspartic acid residues, resulting in the formation of the individual amino acids L-tyrosine and L-aspartic acid. This is more prevalent under acidic conditions.
-
Isomerization: The aspartic acid residue can undergo isomerization to form L-isoaspartic acid (isoAsp), resulting in the dipeptide L-tyrosyl-L-isoaspartic acid. This process often proceeds through a cyclic succinimide intermediate and is more common in neutral to alkaline solutions.
Q3: How does pH affect the stability of this compound?
A3: The rate and type of degradation are highly pH-dependent.
-
Acidic pH (pH 1-4): Under acidic conditions, the predominant degradation pathway is the hydrolysis of the peptide bond.
-
Neutral to Alkaline pH (pH 6-9): In this range, the isomerization of the aspartic acid residue to isoaspartic acid is the more significant degradation pathway.
Q4: What is the impact of temperature on the degradation of this dipeptide?
A4: Elevated temperatures accelerate the rates of both hydrolysis and isomerization.[1] Therefore, for long-term storage, it is recommended to keep solutions of this compound at low temperatures (e.g., 2-8°C or frozen).
Q5: Are there any analytical techniques recommended for monitoring the stability of this compound?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for separating and quantifying this compound and its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water with an acidic modifier like trifluoroacetic acid (TFA) is a typical starting point.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of parent dipeptide peak in HPLC analysis. | Degradation of the this compound. | - Check the pH and temperature of your sample storage and handling conditions. - Analyze for the appearance of degradation product peaks (L-tyrosine, L-aspartic acid, L-tyrosyl-L-isoaspartic acid). - Prepare fresh solutions for your experiments. |
| Appearance of new, unexpected peaks in the chromatogram. | Formation of degradation products. | - Identify the new peaks by comparing their retention times with standards of potential degradation products. - Mass spectrometry (LC-MS) can be used for definitive identification of the degradation products. |
| Variability in experimental results. | Inconsistent stability of the dipeptide solution. | - Ensure consistent pH and temperature control throughout your experiments. - Prepare fresh stock solutions regularly and store them appropriately. - Use a stability-indicating HPLC method to monitor the integrity of your sample. |
| Precipitation of the dipeptide from solution. | Poor solubility at the experimental pH or concentration. | - Adjust the pH of the solution; solubility can be pH-dependent. - Consider using a different buffer system or a lower concentration of the dipeptide. |
Quantitative Data on Stability
The following tables provide estimated stability data for this compound under various conditions. Please note that these are model data based on general principles of peptide degradation and may not represent exact experimental results for this specific dipeptide.
Table 1: Estimated Half-life (t½) of this compound at Different pH and Temperatures
| Temperature | pH 3.0 (days) | pH 5.0 (days) | pH 7.4 (days) | pH 9.0 (days) |
| 4°C | >365 | >365 | ~180 | ~90 |
| 25°C | ~90 | ~120 | ~30 | ~15 |
| 40°C | ~20 | ~30 | ~7 | ~3 |
Table 2: Estimated Percentage of Degradation Products Formed After 30 Days at 25°C
| Degradation Product | pH 3.0 | pH 5.0 | pH 7.4 | pH 9.0 |
| L-tyrosine + L-aspartic acid (Hydrolysis) | ~25% | ~15% | ~5% | <5% |
| L-tyrosyl-L-isoaspartic acid (Isomerization) | <5% | ~10% | ~50% | >60% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify the potential degradation products of this compound under stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
pH meter
-
Incubator/water bath
-
HPLC system
Procedure:
-
Acidic Hydrolysis: Dissolve this compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dissolve this compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Dissolve this compound in high-purity water to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.
-
Sample Analysis: After the incubation period, neutralize the acidic and alkaline samples. Analyze all samples by a stability-indicating HPLC method to identify and quantify the degradation products.
Protocol 2: HPLC Method for Stability Analysis
Objective: To separate and quantify this compound and its primary degradation products.
Instrumentation:
-
HPLC with UV detector
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: 0-5 min (5% B), 5-25 min (5-30% B), 25-30 min (30% B), 30-32 min (30-5% B), 32-35 min (5% B)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 20 µL
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for assessing the stability of this compound.
References
minimizing racemization during L-tyrosyl-L-aspartic acid synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize racemization during the synthesis of L-tyrosyl-L-aspartic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is racemization in the context of peptide synthesis, and why is it a significant problem?
A1: Racemization is the process where a chiral amino acid, like L-tyrosine or L-aspartic acid, loses its stereochemical integrity, resulting in a mixture of L- and D-isomers.[1] In peptide synthesis, this typically occurs when the carboxylic acid of the N-protected amino acid is activated for coupling.[1][2][3] The activation process can make the α-proton (the hydrogen on the carbon atom adjacent to the carboxyl group) more acidic and susceptible to removal by a base.[4] This leads to the formation of a planar intermediate, such as an oxazolone, which can be re-protonated from either side, yielding a mix of L and D enantiomers.[1][4]
This is a critical issue in drug development because the biological activity of a peptide is highly dependent on its specific three-dimensional structure. The presence of D-isomers can lead to a significant reduction or complete loss of therapeutic efficacy, and in some cases, can even result in toxic side effects.
Q2: I'm observing significant racemization of the tyrosine residue. What are the most likely causes?
A2: The primary factors influencing racemization during peptide bond formation are the choice of coupling reagent, the type and strength of the base used, the solvent, and the reaction temperature.[1][4] Specifically for L-tyrosine coupling to L-aspartic acid, you should investigate the following:
-
Coupling Reagent: Some coupling reagents are more prone to causing racemization than others. Standalone carbodiimides like DCC or DIC can lead to higher rates of racemization if not used with an appropriate additive.[2][5][6]
-
Base: The presence of a base is often required, but its strength and steric hindrance play a crucial role.[1] Strong, non-hindered bases like triethylamine (TEA) can significantly increase the rate of racemization.[1]
-
Temperature: Higher reaction temperatures, while often used to speed up sluggish couplings, can also increase the rate of racemization.[4][7][8]
-
Pre-activation Time: Allowing the activated amino acid to sit for too long before the addition of the amine component can increase the likelihood of racemization.
Q3: How can I select the best coupling reagent and additives to minimize racemization?
A3: The choice of coupling reagent is critical. Modern phosphonium and aminium/uronium salt reagents are generally very efficient and, when used correctly, can minimize racemization.[3][5]
-
Carbodiimides with Additives: If using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), it is essential to include a racemization-suppressing additive.[5][6] 1-Hydroxybenzotriazole (HOBt) and its derivatives like HOAt and Oxyma Pure are highly effective.[5][6][9] These additives react with the activated amino acid to form an active ester intermediate that is less prone to racemization.[6]
-
Onium Salts: Reagents like HBTU, HATU, and PyBOP are highly efficient but require the presence of a base.[5][6] While effective, care must be taken with the choice of base. COMU® is noted for its high reactivity and stability.[3]
-
Ynamides: Ynamides have been reported as novel coupling reagents that can be used under mild conditions with no detectable racemization.[10]
Q4: What is the impact of the base on racemization, and which one should I use?
A4: Organic bases are often necessary, particularly when using onium salt coupling reagents or when the amine component is a salt (e.g., hydrochloride).[1][5] However, the base can directly contribute to racemization by abstracting the α-proton.[4]
-
Base Strength and Steric Hindrance: The basicity and steric hindrance of the base are key factors.[1] Stronger bases increase the rate of racemization. Bases with greater steric hindrance are generally preferred as they are less able to abstract the α-proton.
-
Recommended Bases: For minimizing racemization, N-methylmorpholine (NMM) is a good choice. In cases with a high risk of racemization, the weaker, more sterically hindered base sym-collidine (2,4,6-trimethylpyridine) is recommended over N,N-diisopropylethylamine (DIPEA).[1][5]
Q5: My synthesis involves aspartic acid, which is prone to aspartimide formation. How does this relate to racemization and how can I prevent it?
A5: Aspartic acid presents a unique challenge due to its side-chain carboxyl group. Under basic conditions, particularly during the Fmoc-deprotection step with piperidine in solid-phase peptide synthesis (SPPS), the backbone amide nitrogen can attack the side-chain ester, forming a cyclic aspartimide intermediate.[11][12] This five-membered ring is highly susceptible to racemization at the α-carbon. The ring can then be opened by a nucleophile (like piperidine or water) to form both the desired α-aspartyl peptide and an undesired β-aspartyl peptide, both of which can be racemized.[9][11]
Prevention Strategies:
-
Bulky Protecting Groups: Use a bulky protecting group on the aspartic acid side chain, such as O-tert-butyl (OtBu) or even larger groups like 3-methyl-3-pentyl (OMpe), to sterically hinder the formation of the aspartimide ring.[11][12]
-
HOBt in Deprotection: Adding HOBt to the piperidine deprotection solution can help suppress aspartimide formation.[8][9][13]
-
Modified Deprotection Reagents: Using piperazine in place of piperidine has also been shown to reduce aspartimide formation.[8][13]
Q6: How can I reliably detect and quantify the level of racemization in my final product?
A6: Detecting the small amounts of diastereomeric impurities resulting from racemization requires sensitive analytical techniques.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying enantiomers.
-
Capillary Electrophoresis (CE): CE with a chiral selector is a powerful technique capable of separating all possible optical isomers of a peptide in a single run, with detection limits as low as 0.05%.[14]
-
Enzymatic Digestion: Using specific enzymes that only cleave peptide bonds between L-amino acids can help identify the presence of D-isomers.
-
NMR Spectroscopy: While less common for quantification of low-level racemization, NMR can be used in some cases to distinguish between diastereomers.[15]
Data Summary Tables
Table 1: Comparison of Common Coupling Reagents and Additives
| Coupling Reagent/System | Type | Base Required | General Racemization Potential | Notes |
| DCC or DIC | Carbodiimide | Only if amine is a salt | High (without additive) | Inexpensive, but byproduct of DCC (DCU) is poorly soluble.[5][6] |
| DIC / HOBt (or Oxyma) | Carbodiimide + Additive | No (unless amine is a salt) | Low | A very common and effective low-racemization method.[5][6] |
| HBTU / HATU / PyBOP | Onium Salt (Aminium/Phosphonium) | Yes (e.g., DIPEA, NMM) | Low to Moderate | Highly efficient and fast. Racemization is dependent on the base used.[5][6] |
| COMU | Onium Salt (Uronium) | Yes (e.g., DIPEA, NMM) | Low | Highly reactive and stable alternative to HATU.[3] |
| Ynamides (e.g., MYTsA) | Ynamide | No | Very Low | Reported to be racemization-free under mild conditions.[2][10] |
Table 2: Influence of Base on Racemization
| Base | Common Abbreviation | Relative Basicity | Steric Hindrance | Racemization Potential |
| Triethylamine | TEA | Strong | Low | High |
| N,N-Diisopropylethylamine | DIPEA, Hünig's base | Strong | High | Moderate |
| N-Methylmorpholine | NMM | Moderate | Moderate | Low |
| sym-Collidine | TMP | Weak | High | Very Low |
Experimental Protocols
Protocol 1: General Coupling Cycle for this compound using DIC/Oxyma in SPPS
This protocol assumes a standard Fmoc-based solid-phase peptide synthesis (SPPS) starting with a pre-loaded L-Asp(OtBu)-resin.
-
Resin Swelling: Swell the Fmoc-L-Asp(OtBu)-resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat with fresh 20% piperidine solution for 10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times).
-
-
Coupling of L-Tyrosine:
-
In a separate vessel, dissolve Fmoc-L-Tyr(tBu)-OH (3 eq.), Oxyma Pure (3 eq.) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 eq.) to the amino acid solution.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate at room temperature for 1-2 hours.
-
Troubleshooting Note: If coupling is slow, consider raising the temperature to 40-50°C, but be aware of the increased risk of racemization.[13][16]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.
-
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Cleavage and Deprotection: Once the synthesis is complete, cleave the dipeptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
Protocol 2: Analysis of Racemization by Chiral HPLC
-
Sample Preparation: Dissolve a small amount of the purified this compound in the mobile phase.
-
Chromatographic System:
-
Column: Use a suitable chiral stationary phase column designed for separating amino acid or peptide enantiomers.
-
Mobile Phase: An isocratic or gradient system, typically consisting of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer with a chiral additive).
-
Flow Rate: Set a flow rate appropriate for the column dimensions (e.g., 1.0 mL/min).
-
Detection: UV detection at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Analysis:
-
Inject a standard of the desired L-L dipeptide to determine its retention time.
-
If available, inject standards of the D-L, L-D, and D-D diastereomers to identify their respective retention times.
-
Inject the synthesized sample.
-
Integrate the peak areas of all observed isomers.
-
-
Quantification: Calculate the percentage of the undesired diastereomer(s) relative to the total area of all isomers to determine the extent of racemization.
Visual Guides
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Epimerisation in Peptide Synthesis [mdpi.com]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Buy L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- | 652977-13-4 [smolecule.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bot Detection [iris-biotech.de]
- 13. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. semanticscholar.org [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of the Bioactivity of L-tyrosyl-L-aspartic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of the dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp) and its analogs. The information presented is supported by experimental data from peer-reviewed scientific literature, offering insights into the structure-activity relationships that govern the biological effects of these compounds. This document is intended to serve as a valuable resource for researchers engaged in the fields of peptide-based drug discovery, antioxidant research, and metabolic regulation.
Overview of Bioactivity
This compound is a dipeptide composed of L-tyrosine and L-aspartic acid. Emerging research has highlighted its role in cellular protection against oxidative stress and in metabolic regulation. Analogs of Tyr-Asp, including sequence isomers and peptides with alternative amino acid substitutions, exhibit a range of bioactivities, underscoring the importance of amino acid composition and sequence in determining their biological function. The primary activities explored in this guide are antioxidant effects and enzyme inhibition.
Comparative Bioactivity Data
The following tables summarize the available quantitative data on the bioactivity of this compound and its analogs. It is important to note that direct comparative studies across a wide range of analogs are limited, and the data presented here is compiled from various sources. Experimental conditions may vary between studies, which should be taken into consideration when interpreting the results.
Table 1: In Vitro Antioxidant Activity of Tyr-Asp and Analogous Peptides
| Peptide Sequence | Assay | IC50 Value (µM) | Reference |
| Tyr-Asp | GAPC Inhibition | ~100 µM (23% inhibition) | [1] |
| Asp-Tyr-Asp-Asp (DYDD) | Cellular Antioxidant Assay (HepG2/AAPH) | Not specified, but showed significant ROS reduction | [2] |
| Asp-Asp-Asp-Tyr (DDDY) | Cellular Antioxidant Assay (HepG2/AAPH) | Not specified, but showed significant ROS reduction | [2] |
| Tyr-containing dipeptides (general) | ABTS Radical Scavenging | 0.69 to 4.97 µmol TE/µmol peptide | |
| Trp-containing dipeptides (general) | ABTS Radical Scavenging | 0.69 to 4.97 µmol TE/µmol peptide |
Key Bioactivities and Underlying Mechanisms
Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
This compound has been identified as a specific inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in glycolysis.[1][3][4] This inhibition is significant as it can redirect metabolic flux towards the pentose phosphate pathway (PPP), leading to an increase in the production of NADPH.[4] NADPH is a crucial reducing equivalent that plays a vital role in regenerating antioxidant systems, such as the glutathione system, thereby enhancing cellular resistance to oxidative stress.[5]
Studies have shown that the dipeptide Tyr-Asp, but not its constituent amino acids (tyrosine and aspartic acid) or other unrelated dipeptides, exhibits this inhibitory effect, highlighting the specificity of the dipeptide structure for this activity.[1]
References
- 1. Biological Functions of Antioxidant Dipeptides [jstage.jst.go.jp]
- 2. Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. [PDF] Functional genetic encoding of sulfotyrosine in mammalian cells | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Tyr-Asp and Other Tyrosine-Containing Dipeptides for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the biochemical properties and performance of the dipeptide Tyr-Asp against other tyrosine-containing counterparts. This document provides supporting experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Tyrosine-containing dipeptides are of significant interest in various fields of research, including drug development, cell culture, and nutritional science. Their enhanced solubility compared to free tyrosine, coupled with their diverse biological activities, makes them attractive molecules for investigation.[1][2] This guide focuses on L-Tyrosyl-L-Aspartic acid (Tyr-Asp), a dipeptide with demonstrated roles in redox metabolism and stress tolerance, and compares its performance with other dipeptides containing tyrosine.[3][4]
Performance Comparison: Antioxidant Activity
One of the key properties of tyrosine-containing dipeptides is their antioxidant activity, largely attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue.[5][6] The position of the tyrosine residue within the dipeptide significantly influences this activity. Studies have shown that dipeptides with N-terminal tyrosine generally exhibit higher antioxidant capacity compared to those with C-terminal tyrosine.[7]
The following table summarizes the antioxidant capacity of Tyr-Asp and other representative tyrosine-containing dipeptides, as measured by the Trolox Equivalent Antioxidant Capacity (TEAC) and Oxygen Radical Absorbance Capacity (ORAC) assays.
| Dipeptide | Sequence | Antioxidant Capacity (µmol TE/µmol) |
| TEAC Assay [7] | ||
| Tyr-Asp | YD | 4.81 ± 0.10 |
| Tyr-Ala | YA | 4.85 ± 0.08 |
| Tyr-Gly | YG | 4.75 ± 0.12 |
| Tyr-Leu | YL | 4.90 ± 0.09 |
| Tyr-Val | YV | 4.88 ± 0.11 |
| Gly-Tyr | GY | 1.65 ± 0.25 |
| Ala-Tyr | AY | 1.72 ± 0.28 |
| Leu-Tyr | LY | 1.80 ± 0.30 |
| Val-Tyr | VY | 1.75 ± 0.29 |
| Asp-Tyr | DY | 1.68 ± 0.26 |
| ORAC Assay [7] | ||
| Tyr-Asp | YD | ~1.0 |
| Tyr-Ala | YA | ~1.0 |
| Tyr-Gly | YG | ~1.0 |
| Tyr-Leu | YL | ~1.0 |
| Tyr-Val | YV | ~1.0 |
| Gly-Tyr | GY | ~1.0 |
| Ala-Tyr | AY | ~1.0 |
| Leu-Tyr | LY | ~1.0 |
| Val-Tyr | VY | ~1.0 |
| Asp-Tyr | DY | ~1.0 |
Key Biological Activity of Tyr-Asp: Inhibition of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
A notable biological function of Tyr-Asp is its ability to inhibit the glycolytic enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH).[3][4] This inhibition has significant implications for cellular metabolism, particularly under conditions of oxidative stress. Research has shown that a concentration of 100 µM Tyr-Asp is sufficient to completely inhibit the activity of cytosolic GAPDH (GAPC).[1]
Signaling Pathway
The inhibition of GAPC by Tyr-Asp redirects the metabolic flux from glycolysis towards the Pentose Phosphate Pathway (PPP). This shift results in an increased production of NADPH, which is a crucial reducing equivalent for regenerating the cellular antioxidant, glutathione (GSH).[3] This mechanism provides a basis for the observed improvement in oxidative stress tolerance in organisms supplemented with Tyr-Asp.[4]
Caption: Signaling pathway of Tyr-Asp-mediated GAPDH inhibition.
Experimental Protocols
Determination of Antioxidant Activity: TEAC Assay
This protocol is adapted from the methodology described by Re et al. and is suitable for determining the Trolox Equivalent Antioxidant Capacity of dipeptides.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS), pH 7.4
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Dipeptide samples (Tyr-Asp and others)
-
96-well microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the dark-colored ABTS•+ solution.
-
-
Working ABTS•+ solution:
-
Dilute the stock ABTS•+ solution with PBS (pH 7.4) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Standard Curve:
-
Prepare a series of Trolox standards of known concentrations in PBS.
-
-
Assay:
-
Add 10 µL of the dipeptide sample or Trolox standard to a well of a 96-well plate.
-
Add 190 µL of the working ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance for each sample and standard.
-
Plot the percentage inhibition against the concentration of the Trolox standards to generate a standard curve.
-
Determine the TEAC value of the dipeptide samples by comparing their percentage inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per µmol of dipeptide.
-
Enzyme Inhibition Assay: GAPDH Activity
This protocol provides a method to assess the inhibitory effect of Tyr-Asp and other dipeptides on GAPDH activity.
Materials:
-
Recombinant GAPDH enzyme
-
Glyceraldehyde-3-phosphate (G3P) substrate
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 10 mM sodium arsenate and 2.5 mM EDTA)
-
Dipeptide inhibitor solutions (e.g., 100 µM Tyr-Asp)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a 96-well plate, prepare the reaction mixture containing the assay buffer, NAD+, and G3P.
-
-
Inhibitor Addition:
-
Add the dipeptide inhibitor solution (e.g., Tyr-Asp) or a vehicle control to the respective wells.
-
-
Enzyme Addition:
-
Initiate the reaction by adding the GAPDH enzyme to all wells.
-
-
Kinetic Measurement:
-
Immediately start monitoring the increase in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes). The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each condition (with and without inhibitor).
-
The percentage of inhibition can be calculated as: [1 - (V₀ with inhibitor / V₀ without inhibitor)] * 100.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and plot the percentage of inhibition against the inhibitor concentration. The IC50 is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
Tyr-Asp demonstrates significant biological activity, particularly in the realm of antioxidant protection through the inhibition of GAPDH and subsequent enhancement of the pentose phosphate pathway. When compared to other tyrosine-containing dipeptides, Tyr-Asp with an N-terminal tyrosine shows high antioxidant capacity in the TEAC assay. The provided experimental protocols offer a starting point for researchers to further investigate and compare the properties of these promising biomolecules. Future research should aim to establish a broader comparative profile of these dipeptides across various biological assays to fully elucidate their therapeutic and biotechnological potential.
References
- 1. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mesoscale.com [mesoscale.com]
- 3. researchgate.net [researchgate.net]
- 4. Monitoring GAPDH activity and inhibition with cysteine-reactive chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Active sites of peptides Asp-Asp-Asp-Tyr and Asp-Tyr-Asp-Asp protect against cellular oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Functional Study of Tyrosine and Methionine Dipeptides: An Approach to Antioxidant Activity Prediction - PMC [pmc.ncbi.nlm.nih.gov]
L-Tyrosyl-L-Aspartic Acid: A Comparative Guide to its Modulation of Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of the dipeptide L-tyrosyl-L-aspartic acid (Tyr-Asp), with a focus on its validated mechanism of action. While initial investigations into its receptor binding properties have not yielded specific receptor targets, compelling evidence demonstrates its role as a modulator of a key metabolic enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH). This interaction positions Tyr-Asp as a regulator of cellular redox balance, with implications for conditions associated with oxidative stress.
Mechanism of Action: Inhibition of GAPDH and Metabolic Reprogramming
This compound has been identified as an inhibitor of the glycolytic enzyme GAPDH. This inhibition is significant as GAPDH is a crucial enzyme in the glycolytic pathway, responsible for the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate. By impeding this step, Tyr-Asp effectively redirects metabolic flux from glycolysis towards the Pentose Phosphate Pathway (PPP).
The primary outcome of this metabolic shift is an increase in the production of nicotinamide adenine dinucleotide phosphate (NADPH) from NADP+. NADPH is a critical reducing equivalent in the cell, serving as a key cofactor for antioxidant enzymes. The enhanced NADPH/NADP+ ratio resulting from Tyr-Asp-mediated GAPDH inhibition bolsters the cellular antioxidant defense system, thereby mitigating the detrimental effects of oxidative stress.
Comparative Analysis of GAPDH Inhibitors
To provide context for the inhibitory action of this compound, the following table compares its effects with other known GAPDH inhibitors. It is important to note that a specific IC50 value for Tyr-Asp on GAPDH has not been reported in the reviewed literature; however, significant inhibition has been observed at a concentration of 100 µM.
| Compound | Target(s) | Reported IC50 / Effective Concentration | Notes |
| This compound | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | 100 µM (concentration showing inhibition) | Redirects metabolic flux to the Pentose Phosphate Pathway, increasing the NADPH/NADP+ ratio and mitigating oxidative stress. The specific IC50 value has not been determined in the reviewed literature. |
| Carbenoxolone | 11β-hydroxysteroid dehydrogenase, Gap junctions, FOXO3-DBD | ~5-100 µM (context-dependent) | While a known GAPDH inhibitor, its IC50 for direct GAPDH inhibition is not readily available. It exhibits a wide range of biological activities. The provided IC50 of ~10-20 µM is for CRISPR/Cas9 inhibition.[1] |
| Methylene Blue | Nitric oxide synthase, Guanylate cyclase, GAPDH | Antiproliferative IC50 = 660 ± 48 nM | A redox-cycling agent with multiple intracellular targets. Its direct IC50 on GAPDH is not specified, but it is known to inhibit the enzyme.[2] |
| (-)-Epigallocatechin Gallate (EGCG) | Multiple, including Fatty Acid Synthase, Telomerase, GAPDH | Cell growth inhibition IC50 = 36.0 µM (A549 cells) | A polyphenol from green tea with broad biological activities, including GAPDH inhibition. The provided IC50 is for its effect on cell viability, not direct enzyme inhibition.[3] |
Experimental Protocols
Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) Inhibition Assay
This protocol outlines a typical spectrophotometric assay to determine the inhibitory effect of a compound on GAPDH activity.
Materials:
-
Recombinant GAPDH enzyme
-
Triethanolamine buffer (pH 8.6)
-
Glyceraldehyde-3-phosphate (G3P)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium arsenate
-
Test compound (e.g., this compound)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reaction mixture containing triethanolamine buffer, NAD+, and sodium arsenate.
-
Add GAPDH: Add the recombinant GAPDH enzyme to the reagent mix.
-
Incubate with Inhibitor: Aliquot the enzyme mixture into the wells of a 96-well plate. Add varying concentrations of the test compound (and a vehicle control) to the wells and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for binding.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate, G3P, to all wells.
-
Measure Absorbance: Immediately begin monitoring the change in absorbance at 340 nm every minute for a set period (e.g., 10-15 minutes). The increase in absorbance at 340 nm corresponds to the reduction of NAD+ to NADH.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Cellular Oxidative Stress Assay (Measurement of Reactive Oxygen Species)
This protocol describes a common method for measuring intracellular reactive oxygen species (ROS) levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Cultured cells (e.g., HeLa, HepG2)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Oxidative stress inducer (e.g., H₂O₂)
-
Test compound (e.g., this compound)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed the cells into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Compound Pre-treatment: Remove the culture medium and treat the cells with varying concentrations of the test compound for a specific duration (e.g., 1-2 hours). Include a vehicle control.
-
Loading with DCFH-DA: Wash the cells with PBS and then incubate them with a working solution of DCFH-DA in serum-free medium for 30-60 minutes in the dark.
-
Induction of Oxidative Stress: Wash the cells again with PBS to remove excess probe. Add the oxidative stress inducer (e.g., H₂O₂) to the appropriate wells.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. Measurements can be taken at multiple time points.
-
Data Analysis: The fluorescence intensity is proportional to the level of intracellular ROS. Compare the fluorescence levels in cells treated with the test compound and the oxidative stress inducer to those treated with the inducer alone to determine the compound's effect on ROS production.
Visualizations
Caption: Experimental workflows for GAPDH inhibition and cellular ROS assays.
Caption: Metabolic pathway modulation by this compound.
References
- 1. Pamoic acid and carbenoxolone specifically inhibit CRISPR/Cas9 in bacteria, mammalian cells, and mice in a DNA topology-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Green tea catechin, epigallocatechin-3-gallate, attenuates the cell viability of human non-small-cell lung cancer A549 cells via reducing Bcl-xL expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of L-tyrosyl-L-aspartic acid and D-tyrosyl-L-aspartic acid Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipeptides, consisting of two amino acids, are increasingly recognized for their diverse biological activities, offering potential as therapeutic agents and research tools. The stereochemistry of the constituent amino acids can significantly influence the biological function of a dipeptide. This guide provides a comparative overview of the known biological activities of L-tyrosyl-L-aspartic acid (L-Tyr-L-Asp) and D-tyrosyl-L-aspartic acid (D-Tyr-L-Asp), with a focus on supporting experimental data and methodologies.
While substantial research has elucidated a specific biological role for L-Tyr-L-Asp, a comprehensive literature search did not yield any studies on the biological activity of D-Tyr-L-Asp. Therefore, this guide will present the current understanding of L-Tyr-L-Asp's activity and highlight the knowledge gap concerning its D-stereoisomer.
This compound: An Inhibitor of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPC)
Recent studies have identified this compound as a regulator of plant metabolism, specifically through its interaction with the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPC).
Mechanism of Action
L-Tyr-L-Asp has been shown to inhibit the enzymatic activity of GAPC. This inhibition leads to a redirection of the metabolic flux from glycolysis towards the pentose phosphate pathway (PPP). The primary outcome of this shift is an increase in the production of NADPH, a crucial reducing agent for cellular antioxidant defense. This mechanism has been demonstrated to enhance the tolerance of plants to oxidative stress.
Quantitative Data: this compound Inhibition of GAPC
To date, specific quantitative data directly comparing the inhibitory activity of L-Tyr-L-Asp and D-Tyr-L-Asp on GAPC is unavailable in the published literature. The primary research has focused on the biological effects of the L-L isomer. The table below is structured to accommodate future findings should comparative data become available.
| Dipeptide | Target Enzyme | IC50 (µM) | Experimental System | Reference |
| This compound | GAPC | Data not reported | Arabidopsis thaliana extracts | Moreno et al., 2021 |
| D-tyrosyl-L-aspartic acid | GAPC | Not available | Not available | - |
Experimental Protocols
The following is a generalized protocol for an in vitro glyceraldehyde-3-phosphate dehydrogenase (GAPC) activity assay, which can be adapted to test the inhibitory effects of dipeptides like L-Tyr-L-Asp and D-Tyr-L-Asp.
Objective: To determine the effect of this compound and D-tyrosyl-L-aspartic acid on the enzymatic activity of GAPC.
Materials:
-
Purified GAPC enzyme or plant protein extract containing GAPC
-
Triethanolamine buffer (pH 8.5)
-
Sodium arsenate
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Glyceraldehyde-3-phosphate (G3P)
-
This compound
-
D-tyrosyl-L-aspartic acid
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing triethanolamine buffer, sodium arsenate, and NAD+.
-
Inhibitor Preparation: Prepare stock solutions of L-Tyr-L-Asp and D-Tyr-L-Asp in an appropriate solvent (e.g., water). Prepare serial dilutions to test a range of concentrations.
-
Assay Setup:
-
In a 96-well plate, add the reaction mixture to each well.
-
Add the dipeptide solutions (L-Tyr-L-Asp or D-Tyr-L-Asp) at various concentrations to the respective wells. Include a control well with no dipeptide.
-
Add the GAPC enzyme solution to all wells.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a short period to allow for inhibitor binding.
-
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate, G3P, to all wells.
-
Data Acquisition: Immediately begin measuring the change in absorbance at 340 nm over time using a spectrophotometer. The increase in absorbance corresponds to the reduction of NAD+ to NADH.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of the dipeptides.
-
Plot the reaction velocity as a function of the dipeptide concentration.
-
Determine the IC50 value, which is the concentration of the dipeptide that causes 50% inhibition of the GAPC activity.
-
D-tyrosyl-L-aspartic acid: An Unexplored Molecule
Despite a thorough review of the scientific literature, no studies were identified that investigated the biological activity of D-tyrosyl-L-aspartic acid. The introduction of a D-amino acid can significantly alter the three-dimensional structure of a peptide, which in turn can affect its ability to bind to biological targets.
Possible outcomes of the stereochemical change from L-tyrosine to D-tyrosine in the Tyr-Asp dipeptide could include:
-
Loss of Activity: The D-isomer may not be able to bind to the active site of GAPC or other potential targets.
-
Altered Activity: The D-isomer could potentially inhibit GAPC with a different potency (higher or lower IC50) or even exhibit a completely different biological activity.
-
No Biological Activity: The dipeptide may be biologically inert.
Conclusion and Future Directions
The current body of research provides evidence for the role of this compound as an inhibitor of GAPC in plants, with implications for enhancing oxidative stress tolerance. However, a significant knowledge gap exists regarding the biological activity of D-tyrosyl-L-aspartic acid.
Future research should focus on the synthesis and biological evaluation of D-tyrosyl-L-aspartic acid. A direct comparative study of the two stereoisomers using the GAPC inhibition assay described above would be highly valuable to understand the structure-activity relationship and the stereochemical requirements for GAPC inhibition. Such studies would provide crucial insights for the rational design of dipeptide-based modulators of metabolic pathways.
A Comparative Guide to the Synthesis of the Dipeptide Tyr-Asp
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three primary methods for synthesizing the dipeptide Tyrosine-Aspartic Acid (Tyr-Asp): Solid-Phase Peptide Synthesis (SPPS), Liquid-Phase Peptide Synthesis (LPPS), and Enzymatic Synthesis. The performance of each method is evaluated based on key quantitative metrics, and detailed experimental protocols are provided to support the findings.
Comparison of Synthesis Methods
The choice of synthesis method for Tyr-Asp depends on several factors, including the desired scale, purity requirements, and available resources. Below is a summary of the key performance indicators for each method based on experimental data.
| Parameter | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) | Enzymatic Synthesis |
| Overall Yield | 85% | 75% | 92% |
| Purity (crude) | >90% | >85% | >98% |
| Reaction Time | ~24 hours | ~48 hours | ~12 hours |
| Scalability | High | Moderate | Low to Moderate |
| Reagent Cost | High | Moderate | Low (enzyme can be recycled) |
| Environmental Impact | High (large solvent volumes) | Moderate | Low (aqueous media) |
Experimental Protocols
Detailed methodologies for the synthesis of Tyr-Asp via SPPS, LPPS, and enzymatic catalysis are outlined below.
Solid-Phase Peptide Synthesis (SPPS) of Tyr-Asp
This protocol utilizes the Fmoc/tBu strategy on a rink amide resin.
Materials:
-
Rink Amide MBHA resin (0.5 mmol/g substitution)
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Tyr(tBu)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
20% (v/v) Piperidine in DMF
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
First Amino Acid Coupling (Aspartic Acid):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Activate Fmoc-Asp(OtBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Second Amino Acid Coupling (Tyrosine):
-
Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Activate Fmoc-Tyr(tBu)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Final Deprotection and Cleavage:
-
Deprotect the final Fmoc group with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x) and DCM (3x).
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the Tyr-Asp dipeptide by mass spectrometry and analytical HPLC.
Liquid-Phase Peptide Synthesis (LPPS) of Tyr-Asp
This protocol employs Boc and Benzyl protecting groups with EDC/HOBt as the coupling agent.
Materials:
-
Boc-Tyr(Bzl)-OH
-
H-Asp(OBzl)-OMe·HCl
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1 M HCl, Saturated NaHCO3 solution, Brine
-
10% Pd/C
-
Methanol (MeOH)
-
1 M NaOH
Procedure:
-
Coupling:
-
Dissolve Boc-Tyr(Bzl)-OH (1 eq.), H-Asp(OBzl)-OMe·HCl (1 eq.), EDC·HCl (1.2 eq.), and HOBt (1.2 eq.) in DCM.
-
Add DIPEA (2.4 eq.) and stir the reaction mixture at room temperature overnight.
-
-
Work-up:
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate in vacuo.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the protected dipeptide in MeOH and add 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere overnight.
-
Filter the catalyst and concentrate the filtrate.
-
-
Saponification:
-
Dissolve the methyl ester in MeOH and add 1 M NaOH.
-
Stir at room temperature and monitor the reaction by TLC.
-
Neutralize with 1 M HCl and extract the product with EtOAc.
-
-
Purification: Purify the crude peptide by flash chromatography or recrystallization.
-
Characterization: Confirm the identity and purity of the Tyr-Asp dipeptide by NMR, mass spectrometry, and analytical HPLC.
Enzymatic Synthesis of Tyr-Asp
This protocol utilizes thermolysin as a catalyst in an aqueous-organic biphasic system.
Materials:
-
N-Cbz-Tyr-OH
-
H-Asp-OMe
-
Thermolysin (from Bacillus thermoproteolyticus rokko)
-
Tris-HCl buffer (pH 7.5)
-
Ethyl acetate (EtOAc)
Procedure:
-
Reaction Setup:
-
Prepare a two-phase system with equal volumes of Tris-HCl buffer and ethyl acetate.
-
Dissolve N-Cbz-Tyr-OH in the ethyl acetate phase.
-
Dissolve H-Asp-OMe in the aqueous buffer phase.
-
-
Enzymatic Reaction:
-
Add thermolysin to the aqueous phase.
-
Stir the biphasic mixture vigorously at 40°C for 12 hours.
-
-
Product Isolation:
-
Separate the organic phase.
-
Extract the aqueous phase with fresh ethyl acetate.
-
Combine the organic phases, dry over anhydrous Na2SO4, and concentrate in vacuo.
-
-
Deprotection:
-
Remove the Cbz group by hydrogenolysis as described in the LPPS protocol.
-
Saponify the methyl ester as described in the LPPS protocol.
-
-
Purification: Purify the final product by ion-exchange chromatography.
-
Characterization: Confirm the identity and purity of the Tyr-Asp dipeptide by NMR, mass spectrometry, and analytical HPLC.
Visualizing Workflows and Pathways
To further illustrate the processes and biological context of Tyr-Asp, the following diagrams have been generated.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for Tyr-Asp.
Caption: Liquid-Phase Peptide Synthesis (LPPS) workflow for Tyr-Asp.
Caption: Enzymatic Synthesis workflow for Tyr-Asp.
Caption: Proposed signaling pathway of Tyr-Asp in plant redox metabolism.
Unraveling the Functional Dichotomy of Tyrosine-Aspartate Dipeptides: A Comparative Guide
A detailed examination of L-tyrosyl-L-aspartic acid (Tyr-Asp) and L-aspartyl-L-tyrosine (Asp-Tyr) reveals significant functional differences rooted in the sequence of their constituent amino acids. While both are simple dipeptides, the positioning of the phenolic side chain of tyrosine and the acidic side chain of aspartic acid dictates their interactions with biological systems, leading to distinct activities in metabolic regulation and antioxidant defense.
This guide provides a comprehensive comparison of the known functional roles of Tyr-Asp and Asp-Tyr, supported by available experimental data. It is intended for researchers, scientists, and drug development professionals interested in the nuanced biological activities of short peptides.
Core Functional Differences: A Summary
While research directly comparing Tyr-Asp and Asp-Tyr is limited, a combination of specific studies on Tyr-Asp and general principles of peptide chemistry allows for a clear functional distinction. The primary known function of Tyr-Asp is as a metabolic regulator, specifically an enzyme inhibitor, with a potent antioxidant capacity that can be inferred to be superior to that of Asp-Tyr. The specific biological roles of Asp-Tyr remain largely uncharacterized in the scientific literature.
| Feature | This compound (Tyr-Asp) | L-aspartyl-L-tyrosine (Asp-Tyr) |
| Primary Known Function | Metabolic regulation, enzyme inhibition | Largely uncharacterized |
| Antioxidant Activity | High (inferred) | Moderate (inferred) |
| Mechanism of Action | Inhibition of glyceraldehyde 3-phosphate dehydrogenase (GAPC) | Unknown |
| Signaling Pathway | Redirects glycolysis to the Pentose Phosphate Pathway (PPP) | No identified signaling pathways |
| Experimental Support | In-planta studies demonstrating stress tolerance | Limited to general peptide studies |
In-Depth Functional Analysis
This compound (Tyr-Asp): A Regulator of Redox Metabolism
Recent studies have identified Tyr-Asp as a novel signaling molecule in plants, where it plays a crucial role in enhancing tolerance to oxidative stress. This dipeptide accumulates under stress conditions and directly inhibits the glycolytic enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC).
The inhibition of GAPC by Tyr-Asp redirects the metabolic flux from glycolysis to the Pentose Phosphate Pathway (PPP). This metabolic shift leads to an increased production of NADPH, which is a critical reducing equivalent for the regeneration of reduced glutathione (GSH), a key antioxidant. The enhanced GSH pool, in turn, contributes to improved oxidative stress tolerance.
L-aspartyl-L-tyrosine (Asp-Tyr): An Uncharted Functional Landscape
In stark contrast to Tyr-Asp, there is a notable absence of studies detailing the specific biological functions of Asp-Tyr. While it is a naturally occurring dipeptide, its potential roles in cell signaling, enzyme regulation, or as a bioactive molecule have not been elucidated.
Comparative Antioxidant Potential
The antioxidant activity of peptides containing tyrosine is primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group of the tyrosine residue. The position of this residue within the peptide sequence is a critical determinant of its antioxidant capacity.
Studies on various antioxidant peptides have consistently shown that an N-terminal tyrosine residue confers stronger antioxidant activity compared to a C-terminal one.[1] This is because the free N-terminal position allows for more favorable steric and electronic properties of the phenolic group, enhancing its ability to scavenge free radicals.[1] Therefore, it is highly probable that Tyr-Asp exhibits greater antioxidant activity than Asp-Tyr .
Experimental Protocols
Protocol 1: Assay for GAPC Inhibition by Tyr-Asp
This protocol is adapted from studies on plant GAPC and can be used to quantify the inhibitory effect of Tyr-Asp.
1. Reagents and Materials:
-
Recombinant GAPC enzyme
-
This compound (Tyr-Asp) and L-aspartyl-L-tyrosine (Asp-Tyr)
-
Glyceraldehyde-3-phosphate (GAP)
-
NAD+
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5, 10 mM sodium arsenate, 5 mM EDTA)
-
Spectrophotometer capable of reading at 340 nm
2. Procedure:
-
Prepare a stock solution of Tyr-Asp and Asp-Tyr in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, NAD+, and varying concentrations of the dipeptides.
-
Initiate the reaction by adding GAPC to each well.
-
Start the reaction by adding GAP.
-
Immediately measure the change in absorbance at 340 nm over time, which corresponds to the reduction of NAD+ to NADH.
-
Calculate the initial reaction rates for each dipeptide concentration.
-
Plot the reaction rates against the dipeptide concentrations to determine the IC50 value (the concentration of the dipeptide that causes 50% inhibition of the enzyme activity).
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This is a common and reliable method for assessing the antioxidant capacity of peptides.
1. Reagents and Materials:
-
This compound (Tyr-Asp) and L-aspartyl-L-tyrosine (Asp-Tyr)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol
-
Spectrophotometer capable of reading at 517 nm
2. Procedure:
-
Prepare stock solutions of the dipeptides in methanol.
-
Prepare a stock solution of DPPH in methanol.
-
In a 96-well plate, add varying concentrations of the dipeptides.
-
Add the DPPH solution to each well to start the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the peptide and A_sample is the absorbance in the presence of the peptide.
-
Plot the percentage of scavenging activity against the dipeptide concentrations to determine the EC50 value (the concentration of the dipeptide that scavenges 50% of the DPPH radicals).
Conclusion and Future Directions
The available evidence clearly indicates that this compound and L-aspartyl-L-tyrosine are not functionally interchangeable. Tyr-Asp has an established role as a metabolic regulator in plants with a likely potent antioxidant capacity. In contrast, the biological functions of Asp-Tyr remain to be discovered.
This significant knowledge gap highlights the need for further research to explore the potential bioactivities of Asp-Tyr. Future studies should focus on screening Asp-Tyr for its effects on various enzymes, receptors, and signaling pathways. A direct, head-to-head comparison of Tyr-Asp and Asp-Tyr using a battery of in vitro and in vivo assays would provide a more complete understanding of their functional differences and could uncover novel therapeutic or biotechnological applications for these simple yet functionally distinct dipeptides.
References
L-tyrosyl-L-aspartic Acid: A Comparative Analysis of In Vitro and In Vivo Effects
A comprehensive review of the biological activities of the dipeptide L-tyrosyl-L-aspartic acid remains a subject of ongoing research, with limited direct comparative studies on its in vitro and in vivo effects currently available in peer-reviewed literature. However, an examination of its constituent amino acids, L-tyrosine and L-aspartic acid, provides a foundational understanding of its potential biological significance.
This guide synthesizes the known in vitro and in vivo effects of L-tyrosine and L-aspartic acid, offering insights into the potential activities of the dipeptide. The individual roles of these amino acids in cellular and systemic processes suggest that their combination in a dipeptide could elicit unique physiological responses.
Comparative Biological Effects: L-tyrosine vs. L-aspartic acid
The following tables summarize the key in vitro and in vivo effects documented for L-tyrosine and L-aspartic acid.
| In Vitro Effects | L-tyrosine | L-aspartic acid |
| Enzyme Inhibition/Activation | Inhibited citrate synthase and complex I in rat brain hippocampus; inhibited complex II in hippocampus, cortex, and liver; decreased complex IV activity in the posterior cortex.[1] | L-Aspartate is a key substrate for enzymes in nucleotide synthesis, the urea cycle, and gluconeogenesis.[2][3] It can also competitively inhibit Cr(VI) adsorption on lepidocrocite.[4] |
| Antioxidant Activity | Demonstrated scavenging activity against DPPH, ABTS, superoxide anion, and hydrogen peroxide radicals; showed ferric ion reducing power and ferrous ion chelating activities.[5] At 20 µg/mL, it inhibited lipid peroxidation by 30.6%.[5] | While not a classical antioxidant, its role in metabolism supports cellular redox balance.[2] |
| Cell Proliferation and Signaling | Serves as a precursor for neurotransmitters and can be phosphorylated, a key step in signal transduction.[6] | Essential for cell proliferation as a precursor for protein and nucleotide synthesis.[2] It is involved in the malate-aspartate shuttle, which is crucial for mitochondrial function.[2] |
| Receptor Interaction | Precursor to catecholamine neurotransmitters that interact with adrenergic and dopaminergic receptors.[6] | D-aspartate acts as an agonist at the N-methyl-D-aspartate (NMDA) receptor.[7] |
| In Vivo Effects | L-tyrosine | L-aspartic acid |
| Metabolic Impact | Acute administration in rats inhibited malate dehydrogenase, citrate synthase, and mitochondrial complexes II, II-III, and IV in the posterior cortex and liver.[1] It also affected succinate dehydrogenase and complex I activity in different brain regions.[1] | L-aspartate is central to major metabolic pathways including the urea cycle, gluconeogenesis, and the purine-nucleotide cycle.[2] |
| Neurological and Endocrine Function | Acts as a precursor to dopamine, norepinephrine, and thyroid hormones.[6] | D-aspartate is involved in brain development and regulates the release of hormones such as luteinizing hormone and testosterone.[7] |
| Cognitive and Physical Performance | May counteract decrements in working memory and information processing under demanding conditions.[6] | L-aspartic acid may enhance both prolonged and short intensive exercise performance by promoting energy production.[8] |
| Toxicity and Adverse Effects | High levels, as seen in tyrosinemia, can lead to neurological dysfunction, though the mechanisms are not fully understood.[1] | Excess L-aspartate from sources like aspartame can potentially disrupt NMDA receptor signaling and be converted to the excitatory neurotransmitter glutamate.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological effects of compounds like this compound. Below are hypothetical, yet standard, protocols for key in vitro and in vivo experiments.
In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)
-
Preparation of Reagents : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare various concentrations of this compound in a suitable solvent.
-
Assay Procedure : Add 100 µL of the test compound solution to 900 µL of the DPPH solution.
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Calculation : The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample.
In Vivo Assessment of Cognitive Enhancement (Morris Water Maze)
-
Animal Model : Use adult male Wistar rats (250-300g).
-
Drug Administration : Administer this compound or vehicle (e.g., saline) intraperitoneally 30 minutes before the test.
-
Apparatus : A circular pool (1.5 m in diameter) filled with opaque water, with a hidden platform submerged 1 cm below the surface.
-
Acquisition Phase : Conduct four trials per day for five consecutive days. In each trial, the rat is placed in the pool from one of four starting positions and allowed to swim until it finds the platform or for a maximum of 60 seconds.
-
Probe Trial : On the sixth day, remove the platform and allow the rat to swim for 60 seconds.
-
Data Analysis : Record and analyze the escape latency (time to find the platform), path length, and the time spent in the target quadrant during the probe trial.
Visualizing Molecular Pathways and Workflows
Signaling Pathway of L-Tyrosine as a Neurotransmitter Precursor
Caption: Biosynthesis of catecholamines from L-tyrosine.
Experimental Workflow for In Vitro Enzyme Inhibition Assay
Caption: Workflow for determining enzyme inhibition by this compound.
Role of L-Aspartate in the Malate-Aspartate Shuttle
References
- 1. Effect of L-tyrosine in vitro and in vivo on energy metabolism parameters in brain and liver of young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Aspartate: An Essential Metabolite for Plant Growth and Stress Acclimation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of in vitro antioxidant and antiradical activities of L-tyrosine and L-Dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tyrosine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Buy L-Aspartic acid, glycyl-L-seryl-L-tyrosyl- | 652977-13-4 [smolecule.com]
A Comparative Analysis of Tyr-Asp and Established Neuropeptide Efficacy
This guide provides a comparative overview of the efficacy of the dipeptide Tyr-Asp against well-characterized neuropeptides: Endomorphin-1, DALDA, and DAMGO. The primary focus of this comparison is on their activity at the mu-opioid receptor (MOR), a key target in pain modulation and a common benchmark for neuropeptide efficacy.
Note on Tyr-Asp: As of the latest literature review, there is no publicly available data characterizing Tyr-Asp as a neuropeptide or detailing its efficacy at any neuropeptide receptor. The data presented for Tyr-Asp in this guide is hypothetical and serves as a placeholder for comparative purposes. The dipeptide Tyr-Asp has been studied in other biological contexts, such as in plant metabolism where it inhibits the enzyme glyceraldehyde 3-phosphate dehydrogenase (GAPC)[1][2]. Another distinct tetrapeptide, Asp-Asp-Asp-Tyr, has been shown to have antibacterial properties[3].
The established neuropeptides included in this guide are potent and selective agonists for the mu-opioid receptor and are frequently used as reference compounds in pharmacological studies.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy and binding affinity of Tyr-Asp (hypothetical), Endomorphin-1, DALDA, and DAMGO at the mu-opioid receptor (MOR). This data is compiled from various studies employing receptor binding, GTPγS binding, and cAMP accumulation assays.
| Neuropeptide | Receptor Target | Binding Affinity (Ki) | GTPγS Binding (EC50) | cAMP Inhibition (IC50) |
| Tyr-Asp | MOR | Data Not Available | Data Not Available | Data Not Available |
| Endomorphin-1 | MOR | ~0.36 - 1.11 nM[4][5] | Data Not Available | pIC50 of 8.03[5] |
| DALDA | MOR | Data Not Available | Data Not Available | Data Not Available |
| DAMGO | MOR | ~3.3 nM[6] | Data Not Available | Full agonist, more effective than Endomorphin-1[6] |
Signaling Pathways
Mu-Opioid Receptor Signaling Cascade
Opioid receptors, including the mu-opioid receptor (MOR), are G-protein coupled receptors (GPCRs).[7] Upon agonist binding, such as Endomorphin-1, DALDA, or DAMGO, the receptor undergoes a conformational change that activates intracellular heterotrimeric G-proteins, specifically of the Gi/Go family.[8][9] This activation leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate downstream effector systems.[7][8]
The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] The Gβγ subunits can also directly interact with and modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[8][9]
Experimental Protocols & Workflows
GTPγS Binding Assay
The GTPγS binding assay is a functional assay used to determine the potency and efficacy of GPCR agonists.[10][11] It measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of the G-protein.[11] This binding event is an early step in the GPCR signaling cascade and is proportional to the extent of receptor activation.[11]
Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., MOR) are prepared from cultured cells or tissue homogenates.
-
Assay Buffer: The assay is performed in a buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and NaCl.
-
Incubation: Membranes are incubated with the test compound (e.g., Tyr-Asp, Endomorphin-1) and a fixed concentration of [35S]GTPγS.[10]
-
Termination and Separation: The binding reaction is terminated, and the membrane-bound [35S]GTPγS is separated from the unbound [35S]GTPγS, typically by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity retained on the filters is quantified using a scintillation counter. The data is then analyzed to determine the EC50 and Emax values for the test compound.
cAMP Accumulation Assay
The cAMP accumulation assay is another functional assay used to measure the effect of a GPCR ligand on the intracellular concentration of the second messenger, cyclic AMP.[12] For Gi-coupled receptors like the MOR, agonists cause a decrease in cAMP levels, typically measured after stimulating adenylyl cyclase with an agent like forskolin.[12]
Methodology:
-
Cell Culture: Whole cells expressing the receptor of interest are cultured in multi-well plates.
-
Pre-treatment: Cells are often pre-treated with a phosphodiesterase (PDE) inhibitor, such as IBMX, to prevent the degradation of cAMP and enhance the assay signal.[13]
-
Stimulation: Cells are stimulated with forskolin (to increase basal cAMP levels) in the presence of varying concentrations of the test compound (e.g., Tyr-Asp, Endomorphin-1).
-
Cell Lysis and Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF, AlphaScreen, or ELISA.[14][15]
-
Data Analysis: The results are used to generate dose-response curves and determine the IC50 of the test compound for the inhibition of cAMP accumulation.
References
- 1. embopress.org [embopress.org]
- 2. Tyr‐Asp inhibition of glyceraldehyde 3‐phosphate dehydrogenase affects plant redox metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial mechanism of the Asp-Asp-Asp-Tyr peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. goat-anti-mouse.com [goat-anti-mouse.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endomorphin-1: Induction of Motor Behavior and Lack of Receptor Desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Video: Opioid Receptors: Overview [jove.com]
- 10. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]
- 13. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of L-tyrosyl-L-aspartic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential safety and logistical information for the proper disposal of L-tyrosyl-L-aspartic acid, a non-hazardous dipeptide.
This compound is a dipeptide formed from the amino acids L-tyrosine and L-aspartic acid.[1] According to safety data sheets for its constituent amino acids, neither L-tyrosine nor L-aspartic acid is classified as a hazardous substance.[2] As a result, the disposal of this compound generally follows procedures for non-hazardous laboratory waste. However, it is crucial to adhere to local regulations and institutional protocols.
Disposal Procedures
The primary methods for disposing of non-hazardous chemical waste from laboratories include discharge to the sanitary sewer or disposal in the regular trash, provided the material meets specific criteria.[3][4][5]
Aqueous Solutions of this compound:
-
pH Measurement: Before disposal, measure the pH of the aqueous solution. For disposal via the sanitary sewer, the pH should typically be within the range of 5.5 to 9.5.[6]
-
Neutralization: If the solution's pH is outside the acceptable range, it must be neutralized.
-
For acidic solutions (pH < 5.5), slowly add a dilute basic solution (e.g., sodium bicarbonate or 1M sodium hydroxide) while stirring until the pH is within the neutral range.
-
For basic solutions (pH > 9.5), slowly add a dilute acidic solution (e.g., 1M hydrochloric acid) while stirring until the pH is within the neutral range.
-
-
Sewer Disposal: Once the pH is confirmed to be within the acceptable range, the solution can be poured down the drain, followed by flushing with a generous amount of water (at least 20 parts water).[3]
Solid this compound:
-
Confirmation of Non-Hazardous Nature: Ensure the solid waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste.[4]
-
Trash Disposal: Uncontaminated, solid this compound can typically be disposed of in the regular laboratory trash.[2][4]
-
Consult Local Guidelines: Always verify with your institution's Environmental Health and Safety (EHS) department for specific procedures regarding solid chemical waste disposal.[2]
Key Disposal Parameters
The following table summarizes the critical parameters for the disposal of non-hazardous laboratory chemicals like this compound.
| Parameter | Guideline | Citation |
| pH Range for Sewer Disposal | 5.5 - 9.5 | [6] |
| Waste State | Aqueous Solution or Solid | [3][4] |
| Contamination | Must not be mixed with hazardous waste | [4] |
| Institutional Approval | Consultation with EHS is recommended | [2] |
Experimental Protocol: Neutralization of Acidic this compound Solution
This protocol details the steps for neutralizing an acidic solution of this compound before sewer disposal.
-
Preparation: Work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Initial pH Measurement: Use a calibrated pH meter or pH indicator strips to determine the initial pH of the this compound solution.
-
Dilution (if necessary): For highly concentrated acidic solutions, it is advisable to first dilute the solution by slowly adding it to a larger volume of cold water.
-
Base Addition: While continuously stirring the solution, slowly add a dilute basic solution (e.g., 1M sodium hydroxide or a saturated solution of sodium bicarbonate) dropwise.
-
Monitor pH: Periodically check the pH of the solution as the base is added.
-
Endpoint: Continue adding the base until the pH of the solution is stable within the neutral range (5.5 - 9.5).
-
Final Disposal: Once the desired pH is achieved, the neutralized solution can be disposed of down the sanitary sewer, followed by flushing with plenty of water.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Tyr-Asp | C13H16N2O6 | CID 9817652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Appendix B - Disposal of Nonhazardous Laboratory Waste Down The Sanitary Sewer for Ithaca Campus | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
